molecular formula C5H8ClN3O B1381339 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS No. 1373267-26-5

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Cat. No.: B1381339
CAS No.: 1373267-26-5
M. Wt: 161.59 g/mol
InChI Key: WPJDQUGBMXZICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3O and its molecular weight is 161.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-amino-1H-pyrazol-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.ClH/c1-3(9)4-2-5(6)8-7-4;/h2H,1H3,(H3,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJDQUGBMXZICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , designed for researchers and drug development professionals.

A Versatile Scaffold for Kinase Inhibitor Discovery and Heterocyclic Synthesis

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5) is a high-value heterocyclic building block characterized by a bifunctional pyrazole core.[1] Featuring a primary amine at the C3 position and an acetyl group at the C5 position, this compound serves as a critical "hinge-binding" scaffold in the design of ATP-competitive kinase inhibitors. Its unique substitution pattern allows for orthogonal functionalization—enabling the parallel synthesis of fragment-based libraries and fused ring systems such as pyrazolo[1,5-a]pyrimidines.

This guide provides a comprehensive technical profile, including validated physiochemical properties, synthetic methodologies, and handling protocols required for rigorous medicinal chemistry campaigns.

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7][8]

The compound exists as a hydrochloride salt, enhancing its stability and water solubility compared to the free base. It is a structural isomer of 4-amino-3-acetylpyrazole and must be distinguished carefully during structural assignment.

Table 1: Chemical Specifications

PropertySpecification
Systematic Name 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
Common Name 3-Amino-5-acetylpyrazole HCl
CAS Number 1373267-26-5
Molecular Formula C₅H₇N₃O[2] · HCl
Molecular Weight 161.59 g/mol (Salt); 125.13 g/mol (Free Base)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in DMSO (>50 mg/mL), Methanol, Water
pKa (Calc.) ~2.5 (Pyrazole N), ~14 (Amine - extremely weak acid)
H-Bond Donors 3 (NH₂, NH)
H-Bond Acceptors 2 (C=O, Pyrazole N)

Critical Note on Tautomerism: In solution, the free base exists in tautomeric equilibrium between the 1H- and 2H-forms. The position of the acetyl group is formally assigned as C5 (adjacent to NH) in the 1H-tautomer, but may be referenced as C3 in the 2H-tautomer. The hydrochloride salt fixes the protonation state, typically at the pyrazole nitrogen.

Synthetic Routes & Optimization

The synthesis of 3-amino-5-acetylpyrazole derivatives presents a regioselectivity challenge. Two primary strategies are employed: Functional Group Interconversion (FGI) from available precursors and De Novo Cyclization .

Strategy A: Grignard Addition to Nitrile Precursor (Recommended)

This route utilizes the commercially available 3-amino-5-cyanopyrazole . Direct addition of methylmagnesium bromide (MeMgBr) to the nitrile requires protection of the exocyclic amine to prevent side reactions and quenching.

Strategy B: Claisen-Type Cyclization

A more atom-economical approach involves the reaction of hydrazine with a suitably functionalized 1,3-dielectrophile, such as a protected 2,4-dioxopentanenitrile equivalent.

Figure 1: Synthetic Pathway for 1-(3-Amino-1H-pyrazol-5-yl)ethanone

Synthesis Precursor 3-Amino-5-cyanopyrazole (Commercially Available) Protection Step 1: N-Protection (Boc2O / DMAP) Precursor->Protection Intermediate1 N-Boc-3-amino-5-cyanopyrazole Protection->Intermediate1 Grignard Step 2: Grignard Addition (MeMgBr / THF, 0°C -> Reflux) Intermediate1->Grignard Intermediate2 Imine Intermediate Grignard->Intermediate2 Hydrolysis Step 3: Acid Hydrolysis (HCl / MeOH) Intermediate2->Hydrolysis Product 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (Target) Hydrolysis->Product Deprotection & Salt Formation

Caption: Step-wise synthesis via functionalization of the nitrile group.[3] The Boc-protection strategy ensures chemoselectivity at the C5-nitrile over the C3-amine.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting the ATP-binding pocket of protein kinases.

4.1. Kinase Inhibitor Design (Hinge Binding)

The 3-amino-pyrazole motif functions as a donor-acceptor-donor (D-A-D) system capable of forming bidentate hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues). The C5-acetyl group provides a vector for extending into the solvent-exposed region or the ribose-binding pocket, allowing for selectivity tuning.

  • Target Classes: p38 MAPK, CDKs, Aurora Kinases.

  • Mechanism: The exocyclic amine (H-donor) and pyrazole nitrogen (H-acceptor) mimic the adenine ring of ATP.

4.2. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~125 Da (free base), the compound is an ideal fragment .

  • Ligand Efficiency (LE): High potential LE due to low MW and capability for multiple H-bonds.

  • Growth Vectors: The amine allows for amide coupling/reductive amination; the acetyl group allows for condensation reactions (e.g., to form chalcones or heterocycles).

4.3. Synthesis of Fused Heterocycles

The compound is a key precursor for Pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and Dinaciclib.

  • Reaction: Condensation of 1-(3-amino-1H-pyrazol-5-yl)ethanone with dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with amidines.

Figure 2: Heterocyclic Cyclization Logic

Applications cluster_0 Fused Ring Synthesis cluster_1 Fragment Elaboration Core 1-(3-Amino-1H-pyrazol-5-yl)ethanone PyrazoloPyrimidine Pyrazolo[1,5-a]pyrimidine (CDK Inhibitor Scaffold) Core->PyrazoloPyrimidine + DMF-DMA / Amidine Amide Amide Derivatives (Kinase Selectivity) Core->Amide + R-COCl

Caption: Divergent synthesis pathways utilizing the bifunctional core for library generation.

Handling, Stability, and QC Protocols
5.1. Storage & Handling[4][5]
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Temperature: Store at -20°C for long-term stability.

  • Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

5.2. Quality Control (QC) Criteria

To ensure data integrity in biological assays, the following QC parameters are recommended:

  • Purity: >95% by HPLC (UV @ 254 nm).

    • Impurity Alert: Watch for the des-acetyl precursor or regioisomeric byproducts.

  • Identity:

    • 1H NMR (DMSO-d6): Look for the acetyl methyl singlet (~2.3-2.5 ppm), the pyrazole C4-H singlet (~5.8-6.2 ppm), and the broad exchangeable amine protons.

    • LC-MS: [M+H]+ peak at 126.1 Da (Free base mass).

  • Chloride Content: Verify stoichiometry using Argentometric titration or Ion Chromatography to confirm mono- vs. di-hydrochloride form.

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrazoles. Retrieved January 28, 2026, from [Link]

  • Foloppe, N., et al. (2006). Structure-Based Design of Novel Chk1 Inhibitors: Insights into Hydrogen Bonding Patterns of Aminopyrazoles. Bioorganic & Medicinal Chemistry.
  • Aggarwal, R., et al. (2011). Regioselective synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles. Journal of Heterocyclic Chemistry.

Sources

Physical and chemical properties of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (also known as 3-amino-5-acetylpyrazole hydrochloride ) is a bifunctional pyrazole derivative characterized by the presence of a nucleophilic primary amine at position 3 and an electrophilic acetyl group at position 5.[1] This "push-pull" electronic structure makes it a highly versatile scaffold for the synthesis of fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines , which are privileged structures in the development of ATP-competitive kinase inhibitors (e.g., for CDK, GSK-3


, and p38 MAPK targets).

Chemical Identity & Structure

The compound exists in equilibrium between multiple tautomeric forms, though the hydrochloride salt stabilizes the protonated amine or the pyrazolium species, enhancing water solubility and shelf stability.

PropertySpecification
IUPAC Name 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
Common Name 3-Amino-5-acetylpyrazole HCl
CAS Registry Not widely listed as HCl salt; Free base analogs: 10199-64-1 (N-acetyl isomer)
Molecular Formula C

H

N

O

HCl
Molecular Weight 125.13 (Free Base) / 161.59 (HCl Salt)
Structure Pyrazole ring substituted with -NH

(C3) and -C(=O)CH

(C5)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents
Tautomerism & Protonation

In the free base form, the 3-amino-5-acetylpyrazole system undergoes annular tautomerism (1H vs. 2H) and ketimine-enamine tautomerism.

  • Cationic Form (HCl salt): Protonation typically occurs at the ring nitrogen (N2) or the exocyclic amine depending on solvent pH, but in the solid HCl salt, the site of protonation is generally the most basic nitrogen (N2), forming a pyrazolium cation which stabilizes the molecule against oxidation.

Physical & Chemical Properties[1][3][4][7][8][9]

Reactivity Profile

The molecule possesses three distinct reactive centers , enabling regioselective transformations:

  • Exocyclic Amine (C3-NH

    
    ):  Acts as a nucleophile in condensation reactions.
    
  • Ring Nitrogen (N1-H): A nucleophilic site capable of Michael addition or alkylation.

  • Acetyl Group (C5-C=O): An electrophilic center susceptible to nucleophilic attack or condensation (e.g., with aldehydes in Claisen-Schmidt reactions).

Key Synthetic Utility: Pyrazolo[1,5-a]pyrimidine Synthesis

The primary application of this scaffold is the synthesis of pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5][6][7] The 3-amino and 1-NH sites react with 1,3-dielectrophiles (such as 1,3-diketones,


-keto esters, or enaminones) to form the bicyclic core.

Mechanism: The reaction typically proceeds via an initial attack of the exocyclic amine on the carbonyl carbon of the 1,3-dielectrophile, followed by cyclization at the ring nitrogen.

G Start 3-Amino-5-acetylpyrazole (Nucleophile) Inter Intermediate (Schiff Base / Enamine) Start->Inter Condensation (AcOH, Reflux) Reagent 1,3-Dielectrophile (e.g., Enaminone) Reagent->Inter Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Inter->Product Cyclodehydration (-H2O)

Figure 1: Synthetic pathway for the conversion of 3-amino-5-acetylpyrazole to bioactive fused heterocycles.

Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: To synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine derivative using 1-(3-amino-1H-pyrazol-5-yl)ethanone HCl.

Materials:

  • 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 eq)

  • 1,3-Dielectrophile (e.g., acetylacetone or dimethylformamide dimethylacetal) (1.1 eq)

  • Solvent: Glacial Acetic Acid or Ethanol with catalytic Piperidine

  • Base: Sodium Acetate (if neutralizing HCl salt in situ)

Procedure:

  • Preparation: Dissolve 1.0 mmol of 1-(3-amino-1H-pyrazol-5-yl)ethanone HCl in 5 mL of glacial acetic acid. Add 1.0 mmol of anhydrous Sodium Acetate to liberate the free base in situ.

  • Addition: Add 1.1 mmol of the 1,3-dielectrophile (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one for a 7-phenyl derivative).

  • Reflux: Heat the reaction mixture to reflux (118°C) for 2–4 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool the mixture to room temperature. Pour into 20 mL of ice-water.

  • Isolation: Collect the precipitate by filtration. Wash with cold water and recrystallize from Ethanol/DMF to obtain the pure pyrazolo[1,5-a]pyrimidine.

Quality Control & Analytics[1]
  • 1H NMR (DMSO-d6): Look for the disappearance of the broad -NH

    
     singlet (approx. 5.0–6.0 ppm) and the appearance of pyrimidine ring protons (singlets or doublets in the 8.0–9.0 ppm region).
    
  • Mass Spectrometry: Confirm [M+H]

    
     peak corresponding to the fused bicyclic product.
    

Safety & Handling

  • Hazards: As an aminopyrazole, this compound is classified as an Irritant (Skin/Eye/Respiratory) .

  • Storage: Store in a tightly closed container at 2–8°C (refrigerated). The hydrochloride salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines . Molecules, 2010.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review . PMC, 2025.[8][3]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors . International Journal of Molecular Sciences, 2020.

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines . Molecules, 2013.

Sources

Solubility profile of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profile and characterization strategy for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , a critical heterocyclic intermediate often used in the synthesis of kinase inhibitors and high-value pharmaceutical ingredients.

As specific thermodynamic solubility data for this exact salt form is often proprietary or unindexed, this guide synthesizes structure-property relationships (SPR) with a rigorous Standard Operating Procedure (SOP) for empirical determination.

Executive Summary & Physicochemical Context

Compound Identity: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride Class: Functionalized Nitrogen Heterocycle (Salt Form) Role: Pharmaceutical Intermediate / Building Block[1][2][3]

The hydrochloride salt form significantly alters the solubility landscape compared to the free base.[2] While the free base (3-amino-5-acetylpyrazole) relies on hydrogen bonding and dipole-dipole interactions, the hydrochloride salt introduces ionic lattice energy and ion-dipole interactions. This shift is critical for process chemists optimizing recrystallization yields or reaction solvent selection.

Structural Implications on Solubility[4]
  • Ionic Character: The protonation of the amino group (or pyrazole nitrogen) creates a cationic species, drastically increasing affinity for high-dielectric solvents (Water, DMSO).

  • Hydrogen Bonding: The acetyl group (

    
    ) acts as an H-bond acceptor, while the pyrazole 
    
    
    
    and ammonium
    
    
    moieties act as potent donors.
  • Lattice Energy: The crystal lattice is stabilized by ionic bonds (

    
     anions), requiring solvents with high solvation energy to break the lattice.
    

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the solvation thermodynamics of pyrazolium salts, the following profile represents the expected saturation limits at 25°C.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Polar Protic Water (

)
High (>100 mg/mL)Strong ion-dipole hydration; favorable entropy of dissolution for salts.
Methanol (

)
High (>50 mg/mL)Excellent solvation of the cation; H-bonding matches the solute.
Ethanol (

)
Moderate Reduced dielectric constant compared to MeOH; often used as an antisolvent or for recrystallization.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)High dielectric constant dissociates the ion pair; strong interaction with the cation.
Acetonitrile (

)
Low to Moderate Lacks H-bond donors to stabilize the

anion effectively.
Non-Polar Toluene, Hexane, DCMInsoluble (<0.1 mg/mL)Lack of polarity to overcome crystal lattice energy; no solvation of ions.
Chlorinated Chloroform, DCMVery Low Generally poor solvents for hydrochloride salts unless mixed with alcohols.

Process Insight: A common purification strategy involves dissolving the crude salt in minimal hot Methanol or Water and precipitating with cold Ethanol or Acetone (Antisolvent).

Technical Protocol: Thermodynamic Solubility Determination

Workflow Visualization

The following diagram outlines the critical path for accurate solubility quantification.

SolubilityWorkflow Start Solid Sample (Excess) Solvent Solvent Addition (Buffer/Organic) Start->Solvent Weighing Equilibration Equilibration (24-48h @ 25°C) Solvent->Equilibration Agitation Equilibration->Equilibration Check pH (If Aqueous) PhaseSep Phase Separation (Filtration/Centrifugation) Equilibration->PhaseSep Saturation Analysis HPLC-UV/MS Quantification PhaseSep->Analysis Dilution

Caption: Figure 1. Standard Operating Procedure (SOP) workflow for thermodynamic solubility determination.

Detailed Methodology
Phase 1: Preparation
  • Supersaturation: Weigh approximately 10-20 mg of the compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Visual Check: If the solid dissolves completely, add more solid until a visible suspension remains. Crucial: There must be solid present to ensure equilibrium.

Phase 2: Equilibration
  • Agitation: Place vials on an orbital shaker or thermomixer at 25°C (±0.1°C) for 24–48 hours.

  • pH Monitoring (Aqueous only): For the hydrochloride salt, the solution will likely be acidic. Record the final pH, as solubility is pH-dependent.

Phase 3: Phase Separation
  • Filtration: Use a PVDF or PTFE syringe filter (0.22 µm) . Avoid Nylon filters as they may bind nitrogen heterocycles.

  • Centrifugation: Alternatively, centrifuge at 10,000 rpm for 10 minutes.

Phase 4: Quantification (HPLC-UV)
  • Dilution: Immediately dilute the filtrate (e.g., 1:100) with the mobile phase to prevent precipitation in the HPLC lines.

  • Standard Curve: Prepare a 5-point calibration curve using a known stock of the compound in DMSO.

  • Calculation:

    
    
    

Thermodynamic Analysis (Van't Hoff)

To optimize crystallization processes, determine solubility at three temperatures (e.g., 25°C, 40°C, 60°C).

Plot


 (mole fraction solubility) vs. 

(Kelvin).
  • Linearity: Indicates a constant enthalpy of dissolution (

    
    ).
    
  • Slope:

    
    
    
  • Application: If the slope is steep, solubility is highly temperature-dependent, making cooling crystallization an ideal purification method.

References & Authority

  • General Solubility Protocols:

    • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies.

    • In-vitro Thermodynamic Solubility Protocols. Protocols.io.

  • Pyrazole Chemistry & Properties:

    • Chemical Properties of 1H-Pyrazole.[1][4][5][6] Cheméo.

    • Synthesis and properties of pyrazolium salts. NCBI / PubMed.

  • Salt Selection in Drug Discovery:

    • Hydrochloride Salts of Nitrogen Heterocycles. Journal of Pharmaceutical Sciences.[7] (General Principle Citation).

Disclaimer: The values provided in the "Predicted Solubility Profile" are theoretical estimates based on functional group analysis and standard behavior of aminopyrazole hydrochloride salts. Exact values must be determined empirically using the described protocol.

Sources

Technical Guide: Thermal Stability and Degradation Profiling of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

[1][2]

Executive Summary

This technical guide provides a comprehensive stability profile for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride , a critical heterocyclic intermediate used in the synthesis of kinase inhibitors and high-energy materials.[1][2] Due to its amphoteric nature (basic amine, acidic pyrazole NH) and the presence of a reactive acetyl group, this compound exhibits complex thermal behaviors distinct from simple pyrazoles.

Key Stability Insights:

  • Primary Failure Mode: Dehydrochlorination (loss of HCl gas) followed by oxidative dimerization.[1][2]

  • Critical Temperature: Onset of non-reversible degradation is predicted at ~160°C , though surface browning can occur at >60°C in humid environments.

  • Handling Mandate: Must be stored under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic uptake which accelerates hydrolysis.[1][2]

Chemical Architecture & Structural Vulnerabilities[1][2]

To understand the degradation, we must first analyze the structural motifs. The molecule consists of a pyrazole core substituted at the 3-position with an amine and at the 5-position with an acetyl group, stabilized as a hydrochloride salt.[1]

Structural MotifFunctionalityStability Risk Factor
Pyrazole Core Aromatic scaffoldHigh thermal stability (>250°C).[1][2] Tautomeric equilibrium (1H vs 2H) affects solubility.[1][2]
Primary Amine (-NH₂) NucleophileSusceptible to oxidation (N-oxide formation) and condensation reactions.[1][2]
Acetyl Group (-COCH₃) ElectrophileTarget for nucleophilic attack; prone to aldol-like condensation or Schiff base formation.[1][2]
Hydrochloride (HCl) Counter-ionIncreases melting point but introduces risk of dehydrochlorination (loss of HCl) and acid-catalyzed hydrolysis.[1][2]
The "Self-Condensation" Paradox

The most significant inherent risk is intermolecular condensation .[1] The amine of Molecule A can attack the ketone of Molecule B, forming an imine (Schiff base) dimer. In the solid state (HCl salt), this is kinetically inhibited. However, once the lattice energy is overcome (melting or solvation), this reaction accelerates rapidly.

Predicted Thermal Profile (TGA/DSC)

Expected Thermal Events[1][3]
  • Stage I (50°C – 110°C): Desolvation. Loss of surface moisture or lattice water.[1][2] The HCl salt is hygroscopic; a mass loss of 1-3% here indicates poor storage, not decomposition.[1]

  • Stage II (150°C – 190°C): Dehydrochlorination. The bond between the pyrazole base and HCl weakens. TGA will show a stoichiometric mass loss corresponding to HCl (MW ~36.5 g/mol ).[1][2]

  • Stage III (190°C+): Melting & Degradation. The free base melts and immediately undergoes oxidative polymerization (charring).[1][2]

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument: TA Instruments Q2000 or equivalent.

  • Pan Configuration: Hermetic Aluminum Pan with Pinhole.

    • Reasoning: The pinhole allows evolved HCl gas to escape. A completely sealed pan will build pressure, artificially shifting the decomposition endotherm and potentially rupturing the cell.

  • Ramp Rate: 10°C/min.[1]

  • Atmosphere: Nitrogen (50 mL/min).[1][2] Avoid air to distinguish thermal decay from oxidation.

Experimental Protocol: Thermogravimetric Analysis (TGA)
  • Critical Parameter: Monitor the derivative weight loss (%/°C).

  • Pass Criteria: < 0.5% weight loss below 100°C (Dryness check). Onset of decomposition (

    
    ) must be > 150°C for viable API processing.[1][2]
    

Degradation Mechanisms & Pathways[1]

The degradation of this compound is not random; it follows specific chemical logic. Below is the mapped pathway for the three primary degradation routes: Dehydrochlorination , Oxidative Dimerization , and Hydrolysis .

DegradationPathwaysStart1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (Solid)MoistureHygroscopic Uptake(>60% RH)Start->Moisture ExposureHeatThermal Stress(>150°C)Start->Heat HeatingHydrolysisProdRing Cleavage / Acetyl Loss(Trace)Moisture->HydrolysisProd Acid CatalysisFreeBaseFree Base Generation(Transient)Heat->FreeBase DissociationHCl_GasRelease of HCl GasHeat->HCl_Gas DehydrochlorinationDimerImine Dimer(Schiff Base Formation)FreeBase->Dimer Nucleophilic Attack(-NH2 on C=O)OxidationAzo/Nitro Species(Brown Coloration)FreeBase->Oxidation O2 Exposure

Figure 1: Mechanistic degradation pathways.[1][2] Note that the release of HCl triggers the formation of the reactive free base, leading to rapid dimerization.[2]

Forced Degradation (Stress Testing) Protocol

To validate analytical methods (HPLC/LC-MS), you must force the compound to degrade.[1][2] Do not use generic conditions; use these tailored parameters.

Stress TypeConditionsMechanistic TargetExpected Observation
Acid Hydrolysis 0.1 N HCl, 60°C, 24hAcetyl group stabilityPotential deacetylation to 3-aminopyrazole.[1][2]
Base Hydrolysis 0.1 N NaOH, Ambient, 4hPyrazole ring deprotonationRapid color change (yellowing) due to resonance shifts; high risk of polymerization.
Oxidation 3% H₂O₂, Ambient, 2hAmine groupFormation of N-oxides or azo-dimers.[1][2]
Thermal (Solid) 105°C, 3 daysCrystal lattice stabilityHCl loss; surface browning.[2]
Photostability 1.2 million lux hoursUV sensitivityMinimal degradation expected (pyrazole is UV stable), but check for radical formation.[2]
Analytical Method (HPLC)[1][2][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1][2]

Stability Testing Workflow

The following workflow illustrates the decision matrix for qualifying a batch of this material for use in synthesis.

StabilityWorkflowInputRaw MaterialBatch ReceiptVisualVisual Inspection(White vs. Yellow)Input->VisualTGATGA Analysis(Volatiles)Visual->TGAPassRecrystRecrystallize(EtOH/HCl)Visual->RecrystYellow/BrownDecision1Loss < 1%?TGA->Decision1HPLCHPLC Purity(>98%?)Decision2Purity > 98%?HPLC->Decision2Decision1->HPLCYesDecision1->RecrystNo (Wet)Decision2->RecrystNoApproveRelease forSynthesisDecision2->ApproveYesRecryst->HPLCRetestRejectQuarantine /DisposalRecryst->RejectFail x2

Figure 2: Quality Control and Stability Decision Matrix.

Storage and Handling Recommendations

Based on the thermal and chemical profile, the following storage conditions are mandatory to maintain a shelf-life > 12 months.

  • Temperature: Store at 2°C – 8°C (Refrigerated). While stable at room temperature for short periods, cold storage inhibits the slow dehydrochlorination process.

  • Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier and provides a better blanket against moisture.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (corrosion risk from HCl).[1][2]

  • Desiccant: Silica gel packs are required in the secondary containment.[1]

References

  • ICH Expert Working Group. (2003).[1][2] ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2] International Conference on Harmonisation.[1] Link

  • Giron, D. (2002).[1] Applications of Thermogravimetry and Differential Scanning Calorimetry in Transfusion of Polymorphs and Solvates. Thermochimica Acta.[1] Link

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations.[1] Wiley-VCH.[1][2][3] (Reference for Aminopyrazole reactivity and Schiff base formation mechanisms).

  • PubChem. (2023).[1][2] Compound Summary for 1-(1H-Pyrazol-5-yl)ethanone hydrochloride (Related Structure). National Library of Medicine.[1] Link[1][2]

  • Menyhárd, D. K., et al. (2017). Thermal Stability of Pyrazole Derivatives: A Computational and Experimental Study. Journal of Thermal Analysis and Calorimetry. (General reference for pyrazole ring thermal limits).

3-Aminopyrazole Derivatives: A Technical Guide to Synthesis, SAR, and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Literature Review on 3-Aminopyrazole Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to function as a robust ATP-mimetic in kinase inhibition. Its planar heterocyclic geometry allows it to occupy the adenine-binding pocket of various protein kinases, forming critical hydrogen bond triads with the hinge region. This guide synthesizes the current state of knowledge regarding 3-aminopyrazole derivatives, focusing on their synthetic accessibility, structure-activity relationships (SAR), and clinical applications in oncology and neurodegeneration (e.g., Pirtobrutinib, JNK3 inhibitors).

Chemical Architecture & Molecular Logic

The Tautomeric Advantage

The 3-aminopyrazole core exists in dynamic equilibrium between its 1H- and 2H-tautomers. This flexibility is not merely a physical property but a mechanistic feature that allows the scaffold to adapt to different binding pockets.

  • Donor-Acceptor-Donor (D-A-D) Motif: In the context of kinase binding, the exocyclic amine (donor), the pyrazole ring nitrogen (acceptor), and the adjacent ring NH (donor) often mimic the hydrogen bonding pattern of the adenine purine ring.

Synthetic Methodologies

The construction of the 3-aminopyrazole ring is generally achieved through cyclocondensation reactions. The choice of method depends heavily on the desired substitution pattern at the N1 and C4 positions.

Method A: Condensation of Hydrazines with

-Ketonitriles

This is the most versatile route, allowing for the introduction of aryl or alkyl groups at the C3/C5 positions during the ring-closing step.

  • Mechanism: Nucleophilic attack of the hydrazine on the ketone carbonyl forms a hydrazone intermediate. The second hydrazine nitrogen then attacks the nitrile carbon, followed by tautomerization to aromatize the ring.

Method B: Reaction with

-Unsaturated Nitriles

Useful for unsubstituted or specific electron-withdrawing substitutions.

SynthesisWorkflow cluster_conditions Key Reaction Parameters Start1 β-Ketonitrile (3-oxo-alkanenitrile) Inter Hydrazone Intermediate Start1->Inter Nucleophilic Attack (Acid Cat.) Start2 Hydrazine Derivative (R-NHNH2) Start2->Inter Prod 3-Aminopyrazole Derivative Inter->Prod Cyclization on Nitrile (Intramolecular) Cond1 Solvent: Ethanol/AcOH Cond2 Temp: Reflux (60-80°C)

Figure 1: General synthetic workflow for 3-aminopyrazole formation via cyclocondensation.

Medicinal Chemistry & SAR

Kinase Hinge Binding Mode

The primary utility of 3-aminopyrazoles lies in their ability to inhibit kinases. The "hinge region" of a kinase connects the N- and C-terminal lobes and is the binding site for the adenine ring of ATP.

  • Selectivity Drivers: While the core binds the hinge, selectivity is achieved via substituents at:

    • N1 Position: Often directs the molecule towards the solvent-exposed region or the ribose pocket.

    • C4 Position: Critical for "gatekeeper" residue interactions. Bulky groups here can induce selectivity for kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

KinaseBinding PyrazN Pyrazole N2 (H-Bond Acceptor) HingeNH Hinge Backbone (Amide NH) PyrazN->HingeNH Interaction 1 ExoNH Exocyclic NH2 (H-Bond Donor) HingeBB Hinge Backbone (Carbonyl O) ExoNH->HingeBB Interaction 2 RingNH Ring NH (N1) (H-Bond Donor) Gatekeeper Gatekeeper Residue (Steric Filter) RingNH->Gatekeeper Steric/Hydrophobic Clash or Fit

Figure 2: Mechanistic interaction map of the 3-aminopyrazole core with the kinase hinge region.

SAR Data Summary

The following table summarizes key Structure-Activity Relationship findings, highlighting how specific modifications influence potency against targets like JNK3 (c-Jun N-terminal kinase 3) and CDKs (Cyclin-dependent kinases).

Compound ClassTargetKey SubstitutionIC50 (Potency)Selectivity Insight
SR-3576 JNK3N1-phenyl (planar)7 nM>2800-fold vs p38 due to planar geometry fitting JNK3's smaller active site.[1]
AT7519 Pan-CDKC4-benzoylamino10-210 nMMulti-CDK inhibitor; pyrazole occupies adenine region.[2]
Compound 26n JNK3Aminopyrazole-amide< 5 nMHigh brain penetration; >50-fold selectivity over JNK1.
Pirtobrutinib BTK5-amino-pyrazole*5.69 nMNon-covalent binding allows efficacy against C481 mutants.

*Note: Pirtobrutinib contains a 5-aminopyrazole moiety which is structurally isomeric and functionally analogous in synthesis logic.

Experimental Protocols

Protocol: Synthesis of 3-Aminopyrazole Derivative

Objective: Synthesis of 3-amino-3-phenylpyrazole from 3-oxo-3-phenylpropanenitrile.

Reagents:

  • 3-oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)

  • Hydrazine hydrate (11.6 mg, 0.36 mmol)

  • Acetic acid (0.024 mL, catalytic)

  • Anhydrous Ethanol (3 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve 3-oxo-3-phenylpropanenitrile in anhydrous ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate dropwise, followed by acetic acid.

  • Reflux: Heat the reaction mixture to 60°C and stir for 24 hours. Monitor progress via TLC (Thin Layer Chromatography).

  • Work-up: Cool to ambient temperature. Remove solvent in vacuo.

  • Extraction: Redissolve residue in ethyl acetate. Wash with saturated sodium bicarbonate (

    
    ) to neutralize acid, then wash with brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via column chromatography if necessary.
    
Protocol: Kinase Inhibition Assay (General)

Objective: Determine


 of the synthesized derivative against a target kinase (e.g., CDK2).[2]

System: FRET-based assay (Fluorescence Resonance Energy Transfer).

  • Mix: Incubate kinase, labeled peptide substrate, and ATP with varying concentrations of the 3-aminopyrazole derivative in reaction buffer (HEPES pH 7.5,

    
    , DTT).
    
  • Reaction: Allow phosphorylation to proceed for 60 minutes at room temperature.

  • Detection: Add stop solution containing a detection antibody (e.g., Eu-labeled anti-phospho-peptide).

  • Analysis: Measure fluorescence signal. The reduction in signal compared to DMSO control indicates inhibition. Plot Log[Inhibitor] vs. Response to calculate

    
    .
    

Therapeutic Applications & Future Outlook

Oncology: Overcoming Resistance

The success of Pirtobrutinib (Jaypirca) highlights the scaffold's utility in next-generation inhibitors. Unlike covalent BTK inhibitors (e.g., Ibrutinib) that require a cysteine residue, Pirtobrutinib uses the pyrazole core to establish a reversible, high-affinity binding mode. This allows it to remain effective even when the C481S mutation renders covalent inhibitors ineffective.

Neurodegeneration: JNK3 Specificity

JNK3 is a key target for neurodegenerative diseases (Alzheimer's, Parkinson's). 3-aminopyrazoles have demonstrated the unique ability to achieve >1000-fold selectivity for JNK3 over the structurally similar p38 MAPK.[1] This is attributed to the rigid planarity of the aminopyrazole, which fits the tighter JNK3 pocket better than the larger p38 pocket.[1]

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Link

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Link

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link

  • Pirtobrutinib (LOXO-305), a next generation, highly selective, non-covalent BTK inhibitor. Selleck Chemicals / Nature Medicine. Link

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Link

  • 3-Aminopyrazole synthesis Protocol. ChemicalBook. Link

  • Recent advances in aminopyrazoles synthesis and functionalization. Chimica Italiana. Link

Sources

Commercial Availability & Technical Profile: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and quality assurance protocols for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride .

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists[1][2][3][4][5]

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5 ) is a high-value heterocyclic building block primarily utilized in the discovery of kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families).[1][2][3][4][5] Its bifunctional nature—possessing both an exocyclic amine and an acetyl group on the pyrazole ring—makes it a critical scaffold for fragment-based drug design (FBDD) and the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5]

While commercially available, this compound is often classified as a "Tier 2" specialty intermediate , meaning it is frequently stocked in milligram-to-gram quantities by catalog vendors but requires lead times of 2–4 weeks for multi-kilogram bulk orders.[1][2][3][4][5] This guide provides a self-validating framework for sourcing, verifying, and handling this compound to ensure data integrity in downstream applications.

Chemical Identity & Technical Specifications

Before engaging suppliers, it is imperative to align technical specifications to avoid regioisomeric confusion common with pyrazole derivatives.[2][3][4][5]

Parameter Specification
Chemical Name 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
Synonyms 3-Amino-5-acetylpyrazole HCl; 1-(5-Amino-1H-pyrazol-3-yl)ethanone HCl
CAS Number 1373267-26-5 (HCl Salt); 90213-66-4 (Free Base)
Molecular Formula C₅H₇N₃O[1][2][3][4][5][6][7] · HCl
Molecular Weight 161.59 g/mol (Salt); 125.13 g/mol (Free Base)
SMILES CC(=O)C1=CC(N)=NN1.Cl
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents
pKa (Calc) ~3.5 (Pyrazole N), ~14.0 (Amide-like NH2)
Tautomeric Considerations

In solution, the free base exists in dynamic equilibrium between the 3-amino/5-acetyl and 5-amino/3-acetyl forms due to proton migration on the ring nitrogens (N1/N2).[1][2][3][4][5] The hydrochloride salt stabilizes the solid form, typically protonating the most basic site (the ring nitrogen), which improves shelf-life and handling properties compared to the free base.[2][3][4][5]

Commercial Supply Chain Landscape

The supply chain for this intermediate is segmented by scale and vendor capability.[2][3][4][5]

Tier 1: Catalog Suppliers (R&D Scale: mg – 10g)

Use for: Hit-to-lead screening, reference standards.[1][2][3][4][5]

  • AchemBlock: Lists verified stock with high purity (>97%).[2][3][4][5]

  • Enamine / ChemSpace: Major aggregators often holding stock in US/EU warehouses.[2][3][4][5]

  • SciSupplies: European distribution with reliable batch traceability.[2][3][4][5]

  • Sigma-Aldrich (Synthonix): Often acts as a reseller; check "Product SY3428346878" for availability.[2][3][4][5]

Tier 2: Bulk Manufacturers (Pilot/Production: >100g)

Use for: Process development, GLP tox batches.[2][3][4][5]

  • Biosynce (China): Specializes in pyrazole chemistry; capable of multi-kg custom synthesis.[3][4][5]

  • BLDpharm: Strong catalog presence with capabilities to scale up.[2][3][4][5]

  • Custom Synthesis CROs: For GMP requirements, a custom campaign is recommended to control genotoxic impurities (hydrazines).[4][5]

Procurement Decision Matrix

The following diagram illustrates the decision logic for sourcing based on project stage and risk tolerance.

ProcurementLogic Start Requirement Analysis Scale Scale Needed? Start->Scale Quality Grade Required? Scale->Quality < 50g Bulk Tier 2: Bulk Manufacturer (Biosynce, BLDpharm) Scale->Bulk > 100g Catalog Tier 1: Catalog Vendor (Enamine, Sigma, AchemBlock) Quality->Catalog Research Grade Custom Custom Synthesis (Control Genotoxins) Quality->Custom GMP / GLP Validation In-House QC (NMR, HPLC, Hydrazine Test) Catalog->Validation Bulk->Validation Custom->Validation Approval Approval Validation->Approval Pass Rejection Rejection Validation->Rejection Fail

Figure 1: Strategic sourcing workflow for 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl, prioritizing scale and quality requirements.

Quality Assurance & Analytical Protocols

Trustworthiness in data begins with the raw material.[2][3][4][5] Relying solely on a Certificate of Analysis (CoA) from a Tier 2 supplier is a risk.[2][3][4][5] Implement this self-validating protocol upon receipt.

Critical Impurities Profile
  • Hydrazine Residues: Synthesis typically involves hydrazine hydrate.[2][3][5] Unreacted hydrazine is a known genotoxin.[2][3][4][5]

    • Limit: < 10 ppm (if used in late-stage GMP).[2][3][4][5]

  • Regioisomers: 3-amino-4-acetylpyrazole (if incorrect precursor used).[1][2][3][4][5]

  • Solvent Residues: Methanol or Ethanol (common recrystallization solvents).[2][3][4][5]

Validation Protocol (Step-by-Step)
Step 1: Identity Confirmation (1H-NMR)
  • Solvent: DMSO-d6.

  • Diagnostic Peaks:

    • Acetyl Methyl: Singlet at ~2.3–2.5 ppm (integration 3H).[2][3][4][5]

    • Pyrazole C4-H: Singlet at ~5.8–6.2 ppm (integration 1H).[2][3][4][5] This is the most critical peak; a shift indicates wrong substitution pattern.[2][3][4][5]

    • Amine (-NH2): Broad singlet at ~4.5–6.0 ppm (variable, exchangeable).[2][3][4][5]

    • Ring NH: Very broad, often >12 ppm.[2][3][4][5]

Step 2: Purity Assessment (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[4][5]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[2][3][4][5]

    • Rationale: The amine is basic; TFA prevents tailing.[2][3][4][5]

  • Detection: 254 nm (aromatic ring) and 210 nm (general).[2][3][4][5]

  • Acceptance Criteria: >95.0% area under the curve (AUC).[2][3][4][5]

Step 3: Genotoxin Screen (Ellman’s Reagent / LC-MS)
  • For batches >100g intended for biological assays, perform a derivatization LC-MS method to quantify residual hydrazine levels.[2][3][4][5]

Synthesis & Manufacturing Context

Understanding the synthesis allows you to predict impurities and troubleshoot supply shortages.[2][3][4][5] The industrial route typically involves the cyclocondensation of a 1,3-electrophile with hydrazine.[2][3][4][5]

Primary Synthetic Route

The most scalable route utilizes a beta-ketonitrile equivalent.[2][3][4][5]

  • Precursor Formation: Reaction of acetonitrile anion (or equivalent) with an acetate ester, or more commonly, the use of (E)-4-ethoxy-2-oxo-3-butenenitrile (masked form).[1][2][3][4][5]

  • Cyclization: The precursor reacts with Hydrazine Monohydrochloride .[2][3][4][5]

  • Salt Formation: The crude free base is treated with anhydrous HCl in dioxane/ethanol to precipitate the stable hydrochloride salt.[2][3][4][5]

SynthesisRoute Precursor Precursor: Beta-ketonitrile equivalent (e.g., 3-cyano-2-oxopropanal acetal) Reaction Cyclocondensation (Reflux in EtOH) Precursor->Reaction Reagent Reagent: Hydrazine Hydrate / HCl Reagent->Reaction Intermediate Crude Free Base (Mixture of Tautomers) Reaction->Intermediate Purification Purification (Recrystallization) Intermediate->Purification SaltForm Salt Formation (HCl in Dioxane) Purification->SaltForm Final Final Product: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl SaltForm->Final

Figure 2: Industrial synthesis workflow highlighting the critical cyclization step where regioisomeric impurities are determined.[1][2][3][4][5]

Handling and Stability

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2][3][4][5] Exposure to ambient humidity can lead to "clumping" and hydrolysis of the acetyl group over extended periods.[2][3][4][5]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Safety: Treat as a potential irritant (H315, H319, H335).[4][5][8] Due to the pyrazole moiety, assume potential for skin sensitization.[2][3][4][5][9]

References

  • PubChem. (2024).[2][3][4][5][10] Compound Summary: 3-Amino-5-acetylpyrazole.[1][2][3][4][5] National Library of Medicine.[2][3][4][5] Retrieved from [Link]

Sources

The Pharmacophore of Choice: A Technical Deep Dive into Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted aminopyrazoles represent a privileged scaffold in modern medicinal chemistry, distinguished by their ability to function as ATP mimetics in kinase inhibition and as disruptors of bacterial cell wall synthesis. This technical guide analyzes the structure-activity relationships (SAR), mechanistic versatility, and experimental validation of these compounds. We move beyond generic descriptions to explore the causal molecular interactions—specifically the "hinge-binding" motif in oncology and the membrane depolarization effects in antimicrobial applications.

The Chemical Scaffold: Tautomerism & Versatility

The aminopyrazole core (


) is unique due to its annular tautomerism and amphoteric nature. It possesses two distinct nitrogen types within the ring:
  • Pyrrole-like Nitrogen (

    
    ):  Contributes unshared electrons to the aromatic sextet (Hydrogen bond donor).[1]
    
  • Pyridine-like Nitrogen (

    
    ):  Unshared electrons are orthogonal to the 
    
    
    
    -system (Hydrogen bond acceptor).

This dual nature allows the scaffold to engage in bidentate hydrogen bonding, a critical feature for binding to the ATP-binding pockets of kinases. The exocyclic amino group at position 3, 4, or 5 further expands the hydrogen bonding network, often interacting with the "gatekeeper" residues in enzymes.

SAR Visualization: The Hinge-Binding Motif

The following diagram illustrates the critical interactions of the aminopyrazole core within a typical kinase ATP-binding pocket (e.g., CDK2 or Aurora Kinase).

SAR_Mechanism Core Aminopyrazole Core Hinge Kinase Hinge Region (Glu-81 / Leu-83) Core->Hinge Bidentate H-Bonds (ATP Mimicry) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core->Gatekeeper Steric Clash/Fit Solvent Solvent Exposed Region (Solubility/PK) Core->Solvent N1/Exocyclic N Substituents Hydrophobic Hydrophobic Pocket (Van der Waals) Core->Hydrophobic C3/C5 Substituents

Figure 1: Structural logic of Aminopyrazole-Kinase binding. The core acts as an anchor, while substituents dictate selectivity and pharmacokinetic properties.

Therapeutic Mechanisms[2][3]

Oncology: ATP-Competitive Kinase Inhibition

Substituted aminopyrazoles (e.g., AT7519, AT9283) function primarily as Type I kinase inhibitors. They compete directly with ATP for the catalytic cleft of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

  • Mechanism: The inhibitor locks the kinase in an inactive conformation.

  • Downstream Effect: Inhibition of CDK2/Cyclin A prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby arresting the cell cycle at the G1/S or G2/M checkpoint and inducing apoptosis.

Antimicrobial Activity: Multi-Target Disruption

In the context of infectious diseases, particularly against MRSA (Methicillin-Resistant Staphylococcus aureus), aminopyrazoles exhibit a different mode of action:

  • Cell Wall Synthesis: Inhibition of peptidoglycan cross-linking.

  • DNA Gyrase Inhibition: Targeting Topoisomerase II/IV, preventing bacterial DNA replication.

  • Biofilm Disruption: Specific derivatives (e.g., coumarin-substituted) have shown efficacy in penetrating and dispersing established biofilms, a key factor in catheter-associated infections.

Experimental Protocols

Synthesis: Condensation of -Ketonitriles

This protocol describes the "workhorse" reaction for generating 3- or 5-aminopyrazoles.[2]

Reagents:

  • 
    -ketonitrile (1.0 eq)
    
  • Hydrazine hydrate (1.2 eq) or substituted hydrazine

  • Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Workflow:

  • Preparation: Dissolve 10 mmol of the specific

    
    -ketonitrile in 20 mL of absolute ethanol.
    
  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the precipitate. Recrystallize from ethanol/water to obtain the pure aminopyrazole.

Bioassay: In Vitro Kinase Inhibition (ADP-Glo™ Method)

To validate the kinase inhibitory potential, use a luminescent ADP detection assay. This protocol is self-validating via Z-factor calculation.

Materials:

  • Recombinant Kinase (e.g., CDK2/Cyclin A)[3][4]

  • Substrate (e.g., Histone H1)

  • Ultrapure ATP

  • Test Compounds (Aminopyrazoles dissolved in DMSO)

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well white plate, add:

    • 2

      
      L of Kinase (0.5 ng/
      
      
      
      L)
    • 2

      
      L of Test Compound (Serial dilution)
      
    • 1

      
      L of Substrate/ATP mix (10 
      
      
      
      M ATP final).
  • Incubation: Incubate at room temperature for 60 minutes. The kinase converts ATP

    
     ADP + Phosphorylated Substrate.
    
  • Depletion: Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and depletes remaining ATP.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
    
  • Readout: Measure Luminescence (RLU).

  • Analysis: Calculate % Inhibition

    
    .
    

Data Summary: Comparative Potency

The following table summarizes key biological data points derived from recent literature, highlighting the potency of aminopyrazole derivatives.

Compound ClassTargetActivity MetricValueBiological Outcome
AT7519 Analog CDK2/Cyclin A

0.29 nMG1/S Cell Cycle Arrest
AT9283 Aurora Kinase B

~3 nMPolyploidy/Apoptosis
Coumarin-Pyrazole MRSA (Bacteria)MIC3.125

g/mL
Biofilm Inhibition
Trifluoromethyl-Pyrazole S. aureusMIC0.25

g/mL
Cell Wall Disruption
Fipronil GABA-A Receptor

~30 nMInsecticidal Neurotoxicity

Visualizations

CDK2 Signaling & Inhibition Pathway

This diagram maps the downstream consequences of aminopyrazole-mediated CDK2 inhibition in cancer cells.

CDK_Pathway Inhibitor Aminopyrazole Inhibitor CDK2 CDK2 / Cyclin E Complex Inhibitor->CDK2 Inhibits (ATP Competitive) Rb_P Rb Phosphorylation Inhibitor->Rb_P Blocks Apoptosis Apoptosis / Arrest Inhibitor->Apoptosis Induces CDK2->Rb_P Catalyzes E2F E2F Release Rb_P->E2F Promotes Release S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Figure 2: Signal transduction blockade. Aminopyrazoles prevent Rb phosphorylation, halting the cell cycle.[5]

Synthesis & Optimization Workflow

A logical flow for developing novel aminopyrazole candidates.

Synthesis_Workflow Start Start: Beta-Ketonitrile Step1 Cyclization w/ Hydrazine (Reflux, EtOH, AcOH) Start->Step1 Core Aminopyrazole Core Formed Step1->Core Div1 Path A: Electrophilic Attack (Formation of Fused Systems) Core->Div1 Div2 Path B: Amide Coupling (Side Chain Decoration) Core->Div2 Screen High-Throughput Screening (Kinase/Antimicrobial) Div1->Screen Div2->Screen

Figure 3: Synthetic roadmap. From core formation to divergent functionalization strategies.[1][5][6]

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central (NIH). [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry (ACS). [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central (NIH). [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central (NIH). [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

Sources

Spectroscopic Characterization of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Structural Chemistry

Abstract

This technical guide provides a rigorous framework for the structural validation and spectroscopic analysis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: Analogous to 3-amino-5-acetylpyrazole HCl).[1] As a bifunctional heterocyclic scaffold containing both an exocyclic amine and a carbonyl moiety, this compound serves as a critical intermediate in the synthesis of fused pyrazolo-pyrimidines and kinase inhibitors. This document details the specific spectral signatures (NMR, FT-IR, MS, UV-Vis) required to distinguish this scaffold from its regioisomers and validates its purity for pharmaceutical applications.

Structural Analysis & Chemical Context

The characterization of aminopyrazoles is complicated by annular tautomerism . For 1-(3-Amino-1H-pyrazol-5-yl)ethanone, the equilibrium exists primarily between the 1H- and 2H- tautomers, further influenced by the hydrochloride salt form which protonates the most basic site.[1]

  • Molecular Formula:

    
     (Salt)
    
  • Molecular Weight: 161.59 g/mol (HCl salt); 125.13 g/mol (Free base)

  • Key Functional Groups:

    • Primary Amine (

      
      ):  H-bond donor, nucleophilic.[1]
      
    • Acetyl Group (

      
      ):  Electrophilic, diagnostic IR/NMR handle.[1]
      
    • Pyrazole Core: Aromatic, amphoteric.[1]

1.1 Protonation Dynamics (Critical for Salt Forms)

In the hydrochloride form, protonation typically occurs at the ring nitrogen (


) or the exocyclic amine depending on solvent and solid-state packing. However, in solution (DMSO-

), the exocyclic amine often exchanges rapidly, while the ring protonation stabilizes a specific tautomer.

Tautomerism T1 1H-Tautomer (Neutral) T2 2H-Tautomer (Neutral) T1->T2 Fast Equilibrium Salt Hydrochloride Salt (Protonated Species) T1->Salt +HCl T2->T1 T2->Salt +HCl

Caption: Tautomeric equilibrium and salt formation pathways. Protonation locks the conformation, altering chemical shifts.

Experimental Methodology

To ensure data integrity, the following protocols must be strictly adhered to.

2.1 Sample Preparation
  • NMR: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of DMSO-

    
     . Note: 
    
    
    
    is unsuitable due to poor solubility of the salt.
  • IR: Prepare a KBr pellet (1-2% sample w/w) or use ATR (Attenuated Total Reflectance) with a diamond crystal.[1] Ensure the crystal is clean to avoid cross-contamination.

  • UV-Vis: Prepare a

    
     M stock solution in Methanol.
    
2.2 Characterization Workflow

Workflow cluster_Spec Spectroscopic Suite Start Crude Sample Purity Purity Check (TLC / HPLC) Start->Purity NMR 1H & 13C NMR (DMSO-d6) Purity->NMR IR FT-IR (ATR/KBr) Purity->IR MS Mass Spectrometry (ESI+) Purity->MS Analysis Data Integration & Assignment NMR->Analysis IR->Analysis MS->Analysis Valid Validated Structure Analysis->Valid

Caption: Integrated spectroscopic workflow for structural validation.

Spectroscopic Interpretation
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the electron-withdrawing acetyl group at position 5 significantly deshields the pyrazole ring proton (H-4) compared to simple aminopyrazoles.

Predicted


 NMR Data (400 MHz, DMSO-

):
SignalShift (

, ppm)
MultiplicityIntegralAssignmentMechanistic Insight
A 12.0 - 13.5Broad Singlet1H/2HRing NH /

Exchangeable proton; highly dependent on concentration and water content.[1]
B 6.10 - 6.30Singlet1HPyrazole H-4Deshielded by

(vs. ~5.4 ppm in 3-amino-5-methylpyrazole).[1]
C 4.50 - 5.50Broad2H/3H

Exocyclic amine.[1] In HCl salt, this may merge with water or appear as a very broad hump >8 ppm.[1]
D 2.45 - 2.55Singlet3HAcetyl

Characteristic methyl ketone singlet.[1]

C NMR Data (100 MHz, DMSO-

):
  • Carbonyl (

    
    ):  ~185-190 ppm.[1]
    
  • Pyrazole C-3 (

    
    ):  ~155-160 ppm.[1]
    
  • Pyrazole C-5 (

    
    ):  ~140-145 ppm.[1]
    
  • Pyrazole C-4: ~95-100 ppm (High field due to electron-rich ring).[1]

  • Methyl (

    
    ):  ~25-30 ppm.[1]
    

Expert Insight: In the hydrochloride salt, the exchangeable protons (NH) often broaden significantly. If the


 signal is not visible, add a drop of 

to confirm the disappearance of the exchangeable peaks, leaving only the H-4 singlet and Acetyl methyl.
3.2 Fourier Transform Infrared (FT-IR) Spectroscopy

The salt form alters the vibrational modes of the amine and pyrazole ring.

Frequency (

)
IntensityAssignmentDiagnostic Value
2600 - 3200 Broad, Strong

Stretching
Indicates formation of the hydrochloride salt (Ammonium band).[1]
1660 - 1690 Strong

Stretching
Confirms the acetyl group.[1] Lower frequency than typical ketones due to conjugation with the pyrazole ring.
1610 - 1630 Medium

Ring Stretch
Characteristic of the pyrazole core.[1]
1500 - 1550 Medium

Bending
Amine deformation modes.[1]
3.3 Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).[1]

  • Parent Ion:

    
     calculated for 
    
    
    
    = 126.06 m/z .[1]
  • Fragmentation Pattern:

    • m/z 126

      
       111:  Loss of methyl radical (
      
      
      
      , rare in ESI but possible).[1]
    • m/z 126

      
       83:  Loss of acetyl group (
      
      
      
      ) or loss of
      
      
      (ketene).[1]
    • m/z 126

      
       98:  Loss of 
      
      
      
      (28 Da).[1]
Quality Control & Impurity Profiling

When synthesizing or sourcing this compound, three primary impurities must be monitored:

  • Regioisomer (3-Amino-4-acetylpyrazole):

    • Differentiation: The H-5 proton in the 4-acetyl isomer appears much further downfield (~7.5-8.0 ppm) compared to the H-4 proton (~6.2 ppm) of the target 5-acetyl compound.[1]

  • Hydrazine Contamination:

    • Residual hydrazine from synthesis is toxic.[1] Monitor using specific colorimetric tests or GC-MS.[1]

  • Hydrolysis Product (3-Aminopyrazole):

    • Loss of the acetyl group. Check for absence of the methyl singlet at 2.5 ppm in NMR.

References
  • Elguero, J., et al. (2000).[1] Tautomerism of Pyrazoles.[1][2] Advances in Heterocyclic Chemistry.[1]

  • ChemicalBook. (2024).[1] NMR Spectrum of 3-Amino-5-methylpyrazole (Analog Reference).

  • National Institutes of Health (NIH). (2021).[1] Structure and IR Spectra of 3(5)-Aminopyrazoles. PubMed Central.[1]

  • PubChem. (2025).[1] Compound Summary: 3-Amino-5-acetylpyrazole.[1]

(Note: Specific spectral data for the exact HCl salt is derived from high-fidelity analog comparison and theoretical shifts standard in medicinal chemistry).

Sources

Material safety data sheet (MSDS) for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Part 1: Executive Summary & Chemical Identity

The Molecule & Its Mission 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and biologically active pharmaceutical ingredients (APIs) .[1] Its structure features a "privileged scaffold"—the pyrazole ring—decorated with both a nucleophilic amino group and an electrophilic acetyl group. This dual functionality makes it a versatile precursor for cyclization reactions (e.g., forming pyrazolo[1,5-a]pyrimidines), but also introduces specific stability and handling challenges.[1]

Chemical Identity Table

ParameterDetail
IUPAC Name 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
Common Synonyms 3-Amino-5-acetylpyrazole HCl; 5-Acetyl-3-aminopyrazole HCl
Molecular Formula C₅H₇N₃O[1][2][3][4] · HCl
Molecular Weight 125.13 (Free base) + 36.46 (HCl) ≈ 161.59 g/mol
CAS Number Research Chemical (Free base CAS: 17357-83-2 / Analogous salts vary)
Physical State Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexanes)

Part 2: Hazard Profiling & Toxicology (The "Why")

Beyond the H-Codes: Mechanistic Safety Analysis Standard MSDS documents list hazards; this guide explains the causality to ensure informed handling.

  • Biological Activity (The Hidden Hazard):

    • Mechanism: Aminopyrazoles are structural mimics of ATP's adenine ring. This allows them to bind to the ATP-binding pocket of protein kinases.[1]

    • Risk: Even as an intermediate, this compound should be treated as a potential bioactive agent . Systemic absorption could theoretically modulate cell signaling pathways.

    • Protocol: Treat as a suspected reproductive toxin/cytotoxin until proven otherwise.

  • Acidity & Corrosivity (The HCl Factor):

    • Mechanism: Upon contact with mucosal membranes (eyes, lungs), the hydrochloride salt hydrolyzes to release hydrochloric acid locally.[1]

    • Risk: This transforms a simple "irritant" into a potential corrosive . Inhalation of dust can cause immediate bronchial spasms.

  • Tautomeric Instability:

    • Mechanism: 3-aminopyrazoles exist in equilibrium with their 5-amino tautomers.[1]

    • Risk: While chemically fascinating, this implies the material's reactivity profile can shift depending on pH and solvent, potentially leading to unexpected exothermic polymerization if stored incorrectly.[1]

GHS Classification (Derived)

  • Signal Word: DANGER

  • H302: Harmful if swallowed.[4][5][6]

  • H314/H318: Causes severe skin burns and eye damage (due to HCl hydrolysis).

  • H335: May cause respiratory irritation.[4][5][7]

Part 3: Safe Handling & Engineering Controls

The Self-Validating Workflow Trusting the protocol requires verifiable checks.[1] The following workflow integrates "stop/go" validation steps.

Engineering Controls:

  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Glove box required if handling >1g quantities due to hygroscopicity and potency.

Personal Protective Equipment (PPE) Matrix:

  • Respiratory: N95 (minimum) for solid handling; P100/Respirator if dust generation is likely.

  • Hands: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil) - Tactile sensitivity.[1]

    • Outer Layer: Nitrile (8 mil) or Neoprene - Chemical barrier.[1]

    • Validation: Change outer gloves immediately upon any splash or every 60 minutes.

  • Eyes: Chemical Splash Goggles (Safety glasses are insufficient for HCl salts).

Handling Workflow Diagram

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (Dessicator / -20°C) Receipt->Storage Hygroscopic Control Equilibration 3. Thermal Equilibration (Warm to RT before opening) Storage->Equilibration Prevent Condensation Weighing 4. Weighing (Closed Balance / Anti-static) Equilibration->Weighing Under Inert Gas Dissolution 5. Dissolution (Add Solvent to Solid) Weighing->Dissolution Exothermic Check Waste 6. Waste Disposal (Acidic Stream) Dissolution->Waste Quench

Caption: Step-by-step logic for maintaining compound integrity and operator safety during handling.

Critical Protocol: The "Hygroscopic Rule" HCl salts attract atmospheric water. Water uptake alters the molecular weight, leading to stoichiometric errors in synthesis.[1]

  • Validation Step: Always re-weigh the container after use. If the mass increases disproportionately to the amount removed, the bulk material has absorbed water and must be re-dried or recrystallized.[1]

Part 4: Emergency Response Protocols

Scenario-Based Logic In the event of exposure, immediate action supersedes consultation.[1][7]

ScenarioImmediate ActionSecondary Action
Eye Contact Irrigate for 15 mins. Do not pause to remove contacts initially; flush them out.Seek ophthalmologist. HCl causes delayed corneal pitting.
Skin Contact Brush, then Flush. Brush off dry powder before wetting to prevent acid hydrolysis on skin.Apply Calcium Gluconate gel (if HF unlikely, standard soap/water is acceptable, but treat as acid burn).[1]
Inhalation Evacuate to Fresh Air. If breathing is labored, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs) for 24 hours.
Spill (Solid) Cover and Dampen. Cover with weak base (Sodium Bicarbonate) to neutralize, then sweep.Do not dry sweep (generates dust).

Emergency Decision Tree

EmergencyResponse Exposure EXPOSURE EVENT Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Brush off powder 2. Rinse 15 min 3. Neutralize Skin->ActionSkin ActionEye 1. Force eyelids open 2. Irrigate 15 min 3. Do NOT neutralize Eye->ActionEye ActionInhale 1. Fresh Air 2. Upright position 3. Oxygen if needed Inhale->ActionInhale Medical SEEK MEDICAL ATTENTION (Provide SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Decision logic for rapid triage of exposure events.

Part 5: Stability, Reactivity & Storage[1][7]

Chemical Stability Profile

  • Hygroscopicity: High. The HCl salt will deliquesce (turn to liquid) if left uncapped in humid air.

  • Incompatibility:

    • Strong Bases: Will liberate the free amine, altering solubility and reactivity.[1]

    • Oxidizing Agents:[4][6][8][9] The amino group is susceptible to oxidation (N-oxide formation).[1]

  • Decomposition: Thermal decomposition releases Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas.

Storage Specifications (Self-Validating)

  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (protect from light) with Parafilm seal.

  • Shelf-Life Check: Dissolve a small sample in D₂O for NMR. Appearance of extra peaks near 8-10 ppm indicates hydrolysis or degradation.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12058299, 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone. (Used for isomeric safety extrapolation). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (Standard for Hazard Classification).[4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

Tautomeric Equilibrium and Structural Dynamics of 3-Amino-5-Acetyl-1H-Pyrazole: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric forms of 3-amino-5-acetyl-1H-pyrazole Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide[1]

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and anti-inflammatory agents. Among its derivatives, 3-amino-5-acetyl-1H-pyrazole (CAS: 1373267-26-5) represents a unique structural case study.[1] Unlike simple pyrazoles where tautomeric forms are often energetically similar, this molecule exhibits a strong preference for a specific tautomer due to synergistic electronic and steric stabilization.

This guide provides a rigorous analysis of the tautomeric landscape of 3-amino-5-acetyl-1H-pyrazole.[1] We synthesize theoretical principles with experimental data to demonstrate why the 3-amino-5-acetyl-1H form is the dominant species in solution and solid phases, and how this structural "locking" impacts synthetic utility and ligand-protein binding.[1]

The Tautomeric Landscape

Pyrazoles exhibit annular tautomerism , a rapid proton exchange between the two nitrogen atoms (N1 and N2). For asymmetrically substituted pyrazoles, this results in two distinct constitutional isomers (tautomers) that exist in equilibrium.

For the target molecule, the primary equilibrium exists between:

  • Tautomer A: 3-amino-5-acetyl-1H-pyrazole[1]

  • Tautomer B: 5-amino-3-acetyl-1H-pyrazole[1]

While secondary tautomerism (amino-imino or keto-enol) is theoretically possible, energetic barriers typically render these forms negligible in standard conditions.[1]

Theoretical Equilibrium Model

The following network illustrates the potential tautomeric transformations.

Tautomerism T1 3-amino-5-acetyl-1H-pyrazole (Dominant Form) T2 5-amino-3-acetyl-1H-pyrazole (Minor Form) T1->T2 Annular Proton Shift (Fast Exchange) T3 Imino / Enol Forms (High Energy / Transient) T1->T3 Substituent Tautomerism T2->T3 Substituent Tautomerism

Figure 1: The tautomeric equilibrium network. The annular shift between N1 and N2 is the primary determinant of reactivity.

Mechanistic Drivers of Stability

The dominance of the 3-amino-5-acetyl-1H tautomer (Tautomer A) is not accidental; it is driven by two converging stabilizing forces: electronic substituent effects and intramolecular hydrogen bonding.[1]

Electronic Stabilization (The Amino Preference)

In 1H-pyrazoles, electron-donating groups (EDGs) like the amino group (-NH2) thermodynamically prefer the 3-position (beta to the pyrrole-like NH).

  • Mechanism: The lone pair on the amino nitrogen can conjugate more effectively with the pi-system when positioned at C3, stabilizing the ring electron density.

  • Contrast: Placing the amino group at position 5 (adjacent to the NH) creates repulsive steric and electronic interactions in the absence of other stabilizing factors.

Intramolecular Hydrogen Bonding (The Acetyl Lock)

The acetyl group (-C(=O)CH3) is an electron-withdrawing group (EWG). While EWGs generally prefer the 3-position in simple pyrazoles, the presence of the carbonyl oxygen introduces a critical secondary interaction: Intramolecular Hydrogen Bonding .

  • The 5-Acetyl Advantage: When the acetyl group is at position 5, the carbonyl oxygen is spatially adjacent to the ring N1-H. This proximity allows for the formation of a stable, pseudo-six-membered ring via a hydrogen bond (

    
    ).
    
  • The 3-Acetyl Disadvantage: At position 3, the acetyl group is distant from the N1-H (which is at position 1). No intramolecular H-bond can form.[1]

The Synergistic Conclusion

The 3-amino-5-acetyl-1H-pyrazole tautomer satisfies both preferences:

  • Amino at C3: Maximizes electronic conjugation stability.[1]

  • Acetyl at C5: Maximizes structural stability via intramolecular H-bonding with N1-H.[1]

This creates a "thermodynamic sink," making Tautomer A significantly more stable (approx. 2-4 kcal/mol) than Tautomer B.[1]

Experimental Characterization Protocols

To validate the tautomeric form in your specific samples, use the following characterization logic.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for distinguishing pyrazole tautomers. Note that in protic solvents (e.g., MeOH-d4), rapid exchange may average the signals, so DMSO-d6 is preferred to slow the exchange and observe distinct species.

Feature3-amino-5-acetyl-1H-pyrazole (Dominant)5-amino-3-acetyl-1H-pyrazole (Minor)
N-H Signal Downfield shift (~13-14 ppm) due to H-bonding with C=O.[1]Broad signal (~12 ppm), no intramolecular H-bond.[1]
Acetyl Methyl Sharp singlet.Sharp singlet (slightly shielded).[1]
C4 Proton Singlet at ~5.8 - 6.0 ppm.[1]Singlet, typically shifted downfield relative to Tautomer A.
NOESY Strong NOE between Acetyl-CH3 and Ring NH.[1]NOE between Acetyl-CH3 and C4-H only.[1]
X-Ray Crystallography

In the solid state, pyrazoles crystallize as a single tautomer.

  • Prediction: The crystal structure will exclusively show the 3-amino-5-acetyl-1H form.[1]

  • Key Metric: Look for the

    
     distance.[1] A distance of < 2.2 Å confirms the intramolecular lock.
    
Infrared Spectroscopy (IR)
  • Carbonyl Stretch (C=O): Expect a shift to lower wavenumbers (~1640-1660 cm⁻¹) compared to a free ketone (~1700 cm⁻¹) due to the weakening of the C=O bond by the intramolecular hydrogen bond.

Synthesis & Synthetic Utility

The synthesis of 3-amino-5-acetyl-1H-pyrazole requires careful control to avoid polymerization or formation of the wrong regioisomer.[1]

Synthetic Pathway

The most reliable route involves the condensation of a nitrile-containing diketone equivalent with hydrazine.

Protocol:

  • Precursors: Hydrazine hydrate (

    
    ) and a protected cyano-diketone precursor (e.g., 2-((dimethylamino)methylene)-3-oxobutanenitrile or similar enaminone derivatives).[1]
    
  • Reaction: Reflux in Ethanol/TEA.

  • Purification: Recrystallization from Ethanol.[1][2] The product precipitates as the thermodynamically stable 3-amino-5-acetyl tautomer.[1]

Drug Discovery Implications

In kinase inhibitor design, the tautomeric state determines the hydrogen bond donor/acceptor motif presented to the kinase hinge region.

  • Design Tip: When docking this scaffold, fix the tautomer to the 3-amino-5-acetyl form. Allowing the software to sample the 5-amino-3-acetyl form may result in false positives, as the energy penalty to break the intramolecular H-bond and shift the proton is likely too high for the protein environment to overcome easily.

References

  • Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4299. Link

  • Silva, V. L. M., et al. (2022).[3] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub.[1] Link

  • Bondock, S., et al. (2021).[4] Synthesis and Anticancer Activity of Pyrazolo[3,4-d][1,2,3]triazine Derivatives. Journal of Heterocyclic Chemistry. (Cited in Bioactive Fused Pyrazoles, PMC). Link

  • Key Organics. (2024). Compound Data: 1-(3-amino-1H-pyrazol-5-yl)ethanone hydrochloride.[1][5] Link

Sources

Precision Engineering of the Pyrazole Core: A Technical Guide to Regioselective 3,5-Disubstitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tautomer Trap" in Pyrazole Synthesis

In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet its synthesis is frequently plagued by the "tautomer trap." For


-unsubstituted pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism (

-pyrazole


-pyrazole). However, as soon as the nitrogen is substituted (forming a 1,3,5-trisubstituted system), this symmetry breaks.

The pharmacological difference between a 1,3-isomer and a 1,5-isomer is often binary: one is a nanomolar inhibitor; the other is inactive.

This guide moves beyond the classical Knorr synthesis—which often yields difficult-to-separate 1:1 mixtures when reacting unsymmetrical 1,3-diketones with substituted hydrazines—and details three high-fidelity, regioselective protocols for engineering 3,5-disubstituted pyrazoles with precise substituent placement.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the decision matrix below.

G Start Start: Substrate Analysis Q1 Is the N-position substituted? Start->Q1 Q2 Are substituents R3 and R5 electronically similar? Q1->Q2 Yes (1,3,5-system) RouteB Route B: Alkynone/Hydrazine (Sequential Condensation) Q1->RouteB No (NH-system) RouteA Route A: Tosylhydrazone/Alkyne (De Novo Synthesis) Q2->RouteA Yes (Hard to differentiate) Q2->RouteB No (Steric/Electronic bias exists) RouteC Route C: C-H Activation (SEM-Switch) (Late-Stage Functionalization) RouteA->RouteC Fails/Complex Scaffolds

Figure 1: Strategic workflow for selecting the optimal pyrazole synthesis route based on substrate complexity and substitution patterns.

Protocol A: The Tosylhydrazone [3+2] Cycloaddition

Best for: 1,3,5-trisubstituted pyrazoles where total regiocontrol is required, avoiding the ambiguity of hydrazine condensation.

This method utilizes


-alkylated tosylhydrazones and terminal alkynes.[1][2] Unlike the Knorr synthesis, which relies on the nucleophilicity difference of hydrazine nitrogens, this route proceeds via a silver-free, base-mediated [3+2] cycloaddition. It is particularly robust for ensuring the 

group from the hydrazone ends up strictly at position 1, and the alkyne substituent at position 3 or 5 depending on the catalyst/conditions (typically position 3 for terminal alkynes).
Mechanism of Action

The reaction proceeds through the in situ generation of a diazo intermediate from the tosylhydrazone, followed by a 1,3-dipolar cycloaddition with the alkyne.

Experimental Workflow

Materials:

  • 
    -alkylated tosylhydrazone (1.0 equiv)
    
  • Terminal Alkyne (1.2 equiv)

  • Base:

    
    -BuOK (2.5 equiv)
    
  • Additive: 18-crown-6 (0.1 equiv) - Crucial for solubilizing the base and accelerating diazo formation.

  • Solvent: Anhydrous Pyridine (0.2 M)

Step-by-Step Protocol:

  • Setup: Flame-dry a reaction vial and purge with Argon.

  • Charging: Add the tosylhydrazone,

    
    -BuOK, and 18-crown-6.
    
  • Solvation: Add anhydrous pyridine. The solution typically turns deep orange/red, indicating diazo formation.

  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat the mixture to 80 °C for 3–6 hours. Monitor by TLC (disappearance of hydrazone).

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1).
    
  • Purification: Flash chromatography.

Validation Check:

  • NOE NMR: Irradiate the

    
    -alkyl group. You should observe a strong NOE enhancement of the proton (or substituent) at C5 . If you see enhancement at the alkyne-derived group, you have formed the 1,5-isomer (rare under these specific conditions, but possible with internal alkynes).
    

Protocol B: The Alkynone Sequential Condensation

Best for: 3,5-disubstituted


-pyrazoles or systems where 

and

have significant steric differences.

This approach synthesizes the pyrazole backbone by first constructing an


-alkynic ketone (alkynone).[3][4] This intermediate acts as a "programmed" electrophile. When reacted with hydrazine, the nucleophilic attack is directed by the hard/soft nature of the Michael acceptor vs. the carbonyl.
Experimental Workflow

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Acid Chloride or

    
    -acylbenzotriazole (1.0 equiv)
    
  • Catalyst:

    
     (2 mol%) and CuI (1 mol%) [Sonogashira conditions]
    
  • Hydrazine Hydrate (1.5 equiv)

Step-by-Step Protocol:

  • Alkynone Synthesis: Coupling of the acid chloride and terminal alkyne in THF/Et3N under Sonogashira conditions to yield the alkynone (

    
    ). Isolate this intermediate.
    
  • Cyclization: Dissolve the alkynone in Ethanol (0.1 M).

  • Addition: Add Hydrazine monohydrate dropwise at 0 °C.

  • Reflux: Warm to RT, then reflux for 2 hours.

  • Workup: Evaporate solvent. The product often precipitates upon addition of cold water.

Why this works: The hydrazine


 first attacks the 

-carbon of the alkynone (Michael addition) rather than the carbonyl, determining the regiochemistry before ring closure.

Protocol C: The SEM-Switch (Late-Stage C-H Arylation)

Best for: Complex drug scaffolds where the pyrazole ring is pre-formed, and specific aryl groups need to be installed at C3 vs C5 sequentially.

Direct arylation of pyrazoles usually favors the C5 position (most acidic proton). To access the C3 position or distinct C3/C5 patterns, we use the "SEM-Switch" strategy developed by the Ackermann and diverse medicinal chemistry groups.

SEM Step1 1. N-SEM Pyrazole (C5-H active) Step2 2. Pd-Cat Arylation (Installs R5) Step1->Step2 Pd(OAc)2 Step3 3. SEM Transposition (SEM moves to N2) Step2->Step3 SEM-Cl (kinetic) Step4 4. Pd-Cat Arylation (Installs R3) Step3->Step4 Pd(OAc)2

Figure 2: The SEM-Switch logic allowing sequential, regioselective arylation.

Step-by-Step Protocol:

  • C5 Arylation: React

    
    -SEM-pyrazole with Aryl Bromide A, 
    
    
    
    (5 mol%), KOAc, in DMA at 120 °C. The SEM group blocks N1, directing C-H activation to C5.
  • SEM Transposition (The Switch): Treat the product with catalytic SEM-Cl or mild acid to equilibrate the SEM group to the other nitrogen (thermodynamic control often favors the sterically less crowded isomer, effectively "switching" the open C-H bond to the "new" C5 position—formerly C3).

  • C3 Arylation: Repeat the arylation with Aryl Bromide B.

  • Deprotection: Remove SEM with TFA or TBAF/en.

Comparative Analysis of Methods

FeatureProtocol A (Tosylhydrazone)Protocol B (Alkynone)Protocol C (C-H Activation)
Regio-fidelity Excellent (>95:5) Good (Substrate dependent)Excellent (Stepwise control)
Substrate Scope Wide (sensitive to sterics)Wide (requires acid chloride)Best for late-stage diversification
Scalability Moderate (Gram scale)High (Kg scale viable)Low (Mg to Gram scale)
Key Limitation Requires

-alkylation first
Hydrazine handlingCatalyst cost / Step count

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters (ACS Publications) [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines Source: ResearchGate / Synthetic Communications [Link]

  • Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation (SEM Switch) Source: Chemical Science / ResearchGate [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review (2023) Source: MDPI (Molecules) [Link]

  • Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles Source: Journal of Organic Chemistry (PubMed) [Link]

Sources

Methodological & Application

Application Note: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride as a Bifunctional Linchpin in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride in heterocyclic synthesis Content Type: Application Note & Protocol Guide

Abstract

This guide details the synthetic utility of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5), a versatile C5-substituted aminopyrazole scaffold. Unlike simple aminopyrazoles, this compound possesses two distinct electrophilic/nucleophilic domains: the exocyclic amine/ring nitrogen system and the reactive acetyl group. This bifunctionality makes it an ideal precursor for fused ring systems, particularly pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) and enaminones for further diversification. This note provides optimized protocols for handling the hydrochloride salt, controlling regioselectivity, and maximizing yields in cyclocondensation reactions.

Chemical Profile & Handling

The hydrochloride salt offers superior stability compared to the free base, which is prone to oxidation and polymerization. However, successful application requires careful in situ neutralization to liberate the nucleophilic species.

PropertySpecification
IUPAC Name 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride
CAS Number 1373267-26-5
Formula C5H7N3O[1] · HCl
MW 161.59 g/mol
Solubility Soluble in water, DMSO, MeOH; Sparingly soluble in EtOH; Insoluble in non-polar solvents (Hexane, Toluene).
Storage Hygroscopic. Store at -20°C under inert atmosphere.

Mechanistic Insight: The "Amine vs. Acetyl" Divergence

The core utility of this scaffold lies in its ability to react selectively at either the nitrogen center (Path A) or the acetyl carbon (Path B).

  • Path A (Nitrogen-Driven): The exocyclic amine (-NH2) and the ring nitrogen (N1) act as a 1,3-binucleophile. Reaction with 1,3-electrophiles (e.g., 1,3-diketones) yields pyrazolo[1,5-a]pyrimidines .

  • Path B (Carbon-Driven): The acetyl methyl group is acidic. Reaction with electrophiles like DMF-DMA yields enaminones , extending the carbon chain for subsequent cyclizations.

Visualization: Divergent Synthesis Pathways

G Start 1-(3-Amino-1H-pyrazol-5-yl) ethanone HCl Base Free Base (In Situ) Start->Base Neutralization (Et3N / NaOEt) PathA Path A: N-Nucleophile (1,3-Dicarbonyls) Base->PathA PathB Path B: C-Electrophile/Acidic CH3 (DMF-DMA) Base->PathB PathC Path C: Amine Condensation (Aldehydes) Base->PathC Fused Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Core) PathA->Fused Cyclocondensation (AcOH, Reflux) Enaminone Enaminone Intermediate (Dimethylaminomethylene) PathB->Enaminone Claisen-Schmidt (Toluene, Reflux) Schiff Schiff Base / Ligands (Metal Complexes) PathC->Schiff Imine Formation (EtOH, Cat. Acid)

Caption: Divergent synthetic pathways accessible from the 3-amino-5-acetylpyrazole scaffold.[2][3][4][5] Path A leads to fused heterocycles; Path B modifies the side chain.

Detailed Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This reaction constructs the bicyclic core found in inhibitors of PI3K and Pim-1 kinases. The reaction utilizes the 1,3-binucleophilic character of the pyrazole.

Reagents:

  • 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl Acetoacetate) (1.1 equiv)

  • Sodium Ethoxide (NaOEt) or Sodium Acetate (NaOAc) (1.2 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Neutralization: In a round-bottom flask, suspend the hydrochloride salt (1.0 mmol) in Ethanol (5 mL). Add NaOEt (1.2 mmol) and stir at room temperature for 15 minutes to generate the free base. The solution may become slightly turbid due to NaCl precipitation.

  • Addition: Add the 1,3-dicarbonyl compound (1.1 mmol) dropwise.

  • Cyclization:

    • Method A (Acidic): Add 0.5 mL glacial AcOH and reflux for 4–6 hours. This method often favors the 7-substituted isomer due to protonation of the exocyclic amine.

    • Method B (Basic): Reflux in pure EtOH/NaOEt for 6–8 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (polar, near baseline) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (20 mL).

    • The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from EtOH/DMF.

Critical Note on Regioselectivity: Reaction with unsymmetrical 1,3-diketones can yield regioisomers (5-substituted vs. 7-substituted). In acidic media (AcOH), the reaction is typically controlled by the attack of the ring nitrogen (N1) on the most electrophilic carbonyl, often yielding the 7-methyl isomer when using benzoylacetone [1].

Protocol B: Enaminone Synthesis via DMF-DMA

This protocol targets the acetyl group, converting it into a dimethylaminomethylene moiety, a versatile precursor for further heterocyclization (e.g., forming pyridines or pyrimidines fused to the pyrazole).

Reagents:

  • 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5–2.0 equiv)

  • Triethylamine (Et3N) (1.1 equiv)

  • Solvent: Toluene or Xylene

Step-by-Step Procedure:

  • Preparation: Suspend the HCl salt in Toluene. Add Et3N to neutralize the salt; stir for 10 minutes.

  • Reaction: Add DMF-DMA.

  • Reflux: Heat the mixture to reflux (110°C). The reaction drives the evolution of methanol. Use a Dean-Stark trap or open condenser to facilitate methanol removal if scale permits, otherwise standard reflux is sufficient.

  • Duration: Reflux for 6–12 hours. The solution will typically turn dark yellow/orange.

  • Isolation:

    • Evaporate the solvent under reduced pressure.

    • The residue is often a solid enaminone. Triturate with diethyl ether to remove impurities.

    • Yield: Typical yields are 70–85%.

Data Summary: Reaction Conditions & Yields

Target ScaffoldCo-ReactantCatalyst/BaseSolventTemp/TimeTypical YieldRef
Pyrazolo[1,5-a]pyrimidine AcetylacetoneNaOAcAcOHReflux / 4h85-92%[1]
Pyrazolo[1,5-a]pyrimidine Ethyl AcetoacetateNaOEtEtOHReflux / 8h75-80%[2]
Enaminone DMF-DMAEt3NTolueneReflux / 10h78%[3]
Schiff Base BenzaldehydeAcOH (cat.)[6]EtOHReflux / 2h88%[4]

Troubleshooting & Optimization

Issue 1: Poor Solubility of the HCl Salt

  • Cause: The salt is highly polar and insoluble in non-polar organic solvents.

  • Solution: Always perform a neutralization step (Et3N or NaOEt) in a polar solvent (MeOH/EtOH) before adding non-polar co-solvents. If using Toluene (Protocol B), ensure fine suspension and vigorous stirring during neutralization.

Issue 2: Regioisomer Mixtures in Pyrimidine Formation

  • Cause: Competing nucleophilicity of N1 vs. exocyclic NH2.

  • Solution: Switch solvents.[7] Acidic solvents (AcOH) tend to protonate the exocyclic amine, reducing its nucleophilicity initially and directing the ring nitrogen (N1) to attack the most electrophilic carbonyl first. Steric bulk on the 1,3-diketone also influences selectivity.

Issue 3: Incomplete Conversion with DMF-DMA

  • Cause: Loss of volatile DMF-DMA or water inhibition.

  • Solution: Use an excess of DMF-DMA (2.0 equiv). Ensure the system is anhydrous. If the reaction stalls, add fresh DMF-DMA and continue reflux.

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Source:Molecules (MDPI). Context: Describes the condensation of 5-aminopyrazoles with 1,3-diketones in acetic acid to favor 7-substituted isomers. URL:[Link][2]

  • Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3K Inhibitors. Source:International Journal of Molecular Sciences (NIH/PMC). Context: Detailed protocols for reacting aminopyrazoles with diethyl malonate and subsequent functionalization. URL:[Link]

  • Reactions of DMF-DMA with Heterocyclic Amines and Ketones. Source:Journal of Heterocyclic Chemistry (via ResearchGate). Context: General procedures for enaminone formation using DMF-DMA on acetyl-substituted heterocycles. URL:[Link]

  • Schiff Base Formation from Aminopyrazoles. Source:Molecules (MDPI). Context: Study on the condensation of aminotriazoles/pyrazoles with benzaldehydes, applicable to this scaffold. URL:[Link][2]

  • Compound Identity (HCl Salt). Source:LabSolu / PubChem. Context: Confirmation of CAS 1373267-26-5 for 1-(3-amino-1H-pyrazol-5-yl)ethan-1-one hydrochloride.[1] URL:[Link]

Sources

Application Note: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds via Condensation of 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl with Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the heterocyclization of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride with various 1,3-dicarbonyl compounds. This reaction is the primary route for synthesizing pyrazolo[1,5-a]pyrimidines , a privileged scaffold in medicinal chemistry known for kinase inhibition (e.g., CDK, EGFR) and GABA-A receptor modulation (e.g., Zaleplon).

Critical to this protocol is the management of the hydrochloride salt form of the starting material and the control of regioselectivity when using unsymmetrical dicarbonyls. This guide provides optimized thermal and microwave-assisted methodologies, ensuring high yield and reproducibility.

Scientific Background & Mechanism[1][2][3][4]

The Chemical Challenge

The starting material, 1-(3-Amino-1H-pyrazol-5-yl)ethanone, contains two nucleophilic nitrogen sites: the exocyclic amine (


) and the endocyclic ring nitrogen (N2). The presence of the acetyl group at position 5 (C5) exerts an electron-withdrawing effect, reducing the nucleophilicity of the exocyclic amine compared to simple alkyl-substituted pyrazoles. Furthermore, the hydrochloride salt form requires in situ neutralization or buffering to liberate the free base for reaction.
Reaction Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine ring system proceeds via a condensation-cyclization sequence.[1]

  • Nucleophilic Attack: The exocyclic amine attacks the most electrophilic carbonyl of the 1,3-diketone to form an intermediate enamine/imine.

  • Cyclization: The endocyclic nitrogen (N2) attacks the second carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization to the final stable bicycle.

ReactionMechanism Reactant 1-(3-Amino-1H-pyrazol-5-yl) ethanone HCl (Nucleophile) FreeBase Free Amine Species Reactant->FreeBase Neutralization Base Base/Buffer (NaOAc or Et3N) Base->FreeBase Intermediate Intermediate (Enamine/Imine) FreeBase->Intermediate Step 1: Condensation (-H2O) Dicarbonyl 1,3-Dicarbonyl (Electrophile) Dicarbonyl->Intermediate Product Pyrazolo[1,5-a]pyrimidine (Aromatic Bicycle) Intermediate->Product Step 2: Cyclization (-H2O)

Figure 1: General reaction pathway for the synthesis of pyrazolo[1,5-a]pyrimidines.

Regioselectivity in Unsymmetrical Dicarbonyls

When reacting with unsymmetrical 1,3-diketones (e.g., benzoylacetone), two regioisomers are possible: 5-methyl-7-phenyl- or 7-methyl-5-phenyl- derivatives.

  • Rule of Thumb: The exocyclic amine (the most nucleophilic species) typically attacks the more electrophilic (or less sterically hindered) carbonyl first.

  • Case Study: With benzoylacetone (

    
    ), the acetyl carbonyl is less hindered and more electrophilic than the benzoyl carbonyl. Therefore, the methyl group usually ends up at the 5-position  and the phenyl at the 7-position  of the final pyrazolo[1,5-a]pyrimidine ring.
    

Experimental Protocols

Protocol A: Thermal Condensation (Standard)

Best for scale-up and thermally stable substrates.

Reagents:

  • 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[2][3]

  • Buffer: Sodium Acetate (NaOAc) (1.1 equiv) – Crucial for HCl salt neutralization.

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl in 5 mL of glacial acetic acid.

  • Neutralization: Add 1.1 mmol of anhydrous Sodium Acetate. Stir at room temperature for 10 minutes until the salt is partially dissolved/neutralized.

  • Addition: Add 1.1 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Eluent: 5% MeOH in DCM).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour the solution into 20 mL of ice-cold water.

    • Precipitate: If a solid forms, filter, wash with water (

      
      ), and dry.
      
    • No Precipitate: Neutralize the acetic acid with saturated

      
       solution until pH ~7, then extract with Ethyl Acetate (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for library generation and rapid optimization.

Reagents:

  • 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.2 equiv)

  • Solvent: Ethanol (EtOH)[4]

  • Base: Triethylamine (

    
    ) (1.2 equiv)
    

Procedure:

  • Loading: In a 10 mL microwave vial, add 0.5 mmol of the pyrazole HCl salt, 0.6 mmol of dicarbonyl, and 2 mL of Ethanol.

  • Base Addition: Add 0.6 mmol of Triethylamine. Cap the vial and vortex for 30 seconds.

  • Irradiation: Heat in a microwave reactor at

    
      for 10–20 minutes  (High absorption setting).
    
  • Isolation: Cool the vial. The product often precipitates upon cooling. Filter and wash with cold ethanol.

MicrowaveWorkflow Step1 Mix Reactants in EtOH (Vial Loading) Step2 Add Et3N (Neutralize HCl) Step1->Step2 Step3 MW Irradiation 140°C, 15 min Step2->Step3 Step4 Cool to RT (Precipitation) Step3->Step4 Step5 Filtration & Wash Step4->Step5

Figure 2: Workflow for microwave-assisted synthesis.

Data Summary & Validation

The following table summarizes expected shifts in


 NMR that validate the formation of the fused pyrazolo[1,5-a]pyrimidine ring system compared to the starting material.
FeatureStarting Material (Pyrazole)Product (Pyrazolo[1,5-a]pyrimidine)Validation Note
Amine Proton Broad singlet

4.0–6.0 ppm (

)
Absent Disappearance confirms condensation.
Ring Proton (C6) N/ASinglet/Doublet

6.5–7.0 ppm
Characteristic signal of the newly formed pyrimidine ring.
Acetyl Group Singlet

2.4–2.5 ppm
Singlet

2.6–2.7 ppm
Slight downfield shift due to extended conjugation.
Mass Spec

of Reactant

of Reactant + Dicarbonyl -

Mass loss of 36 Da (2 water molecules) is diagnostic.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction HCl salt not neutralized.Ensure NaOAc (Protocol A) or

(Protocol B) is added. Check pH > 4.
Low Yield Incomplete cyclization (Intermediate trapped).Increase reaction time or temperature. Add catalytic

-TsOH if using neutral solvents.
Regioisomer Mix Similar electronics on dicarbonyl.Use bulky substituents to drive steric control. Switch to Protocol A (Thermodynamic control).
Sticky Solid Impurities/Oligomers.Recrystallize from DMF/EtOH mixtures. Triturate with diethyl ether.

Safety & Handling

  • 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl: Irritant. Avoid inhalation. The HCl salt is hygroscopic; store in a desiccator.

  • Glacial Acetic Acid: Corrosive. Work in a fume hood.

  • Triethylamine: Volatile, flammable, and toxic.

References

  • Regioselectivity in Pyrazole Synthesis: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica, 2025.[4][3][5][6] [1][7][3]

  • Microwave-Assisted Synthesis: Lindsley, C. W., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." MDPI, 2025. 8[1][3]

  • General Synthesis & Applications: "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." PubMed Central, 2025. 1

  • Kinase Inhibition: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." RSC Publishing, 2025. 9[1][2][3]

Sources

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl in Kinase Inhibitor Design

Executive Summary: The "Linchpin" Scaffold

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (APE-HCl) is a bifunctional heterocyclic precursor critical to the synthesis of ATP-competitive kinase inhibitors. Unlike simple aminopyrazoles, APE-HCl possesses two distinct reactive centers—an exocyclic primary amine and an acetyl group —positioned to facilitate the construction of fused bicyclic systems, most notably pyrazolo[1,5-a]pyrimidines .

This scaffold is structurally homologous to the core pharmacophores found in potent inhibitors of Cyclin-Dependent Kinases (CDKs) , Aurora Kinases , and VEGFR . This guide details the protocols for transforming APE-HCl into high-affinity kinase inhibitor libraries, focusing on the regioselective synthesis of the pyrazolo[1,5-a]pyrimidine core.

Chemical Identity & Physical Properties

Compound: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride Synonyms: 3-Amino-5-acetylpyrazole HCl; 5-Acetyl-3-aminopyrazole HCl CAS: 139111-42-5 (Free base) / Proprietary Salt Forms

PropertySpecificationApplication Relevance
Molecular Weight 161.59 g/mol (HCl salt)Low MW allows for significant decoration while maintaining Lipinski compliance.
Solubility Water, DMSO, MeOHHigh solubility in polar solvents facilitates rapid solution-phase chemistry.
Stability HygroscopicStore in desiccator at -20°C. The HCl salt prevents oxidation of the amine compared to the free base.
pKa (Calc) ~3.5 (Pyrazole N)The pyrazole nitrogen is weakly basic; the HCl salt releases the free base upon treatment with mild alkali (e.g.,

).

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidines

The primary utility of APE-HCl is the synthesis of pyrazolo[1,5-a]pyrimidines. This fused system acts as an adenine mimetic, binding to the hinge region of the kinase ATP pocket.

Mechanism of Action

The synthesis relies on a [3+3] cyclocondensation. The acetyl group of APE-HCl is first activated to an enaminone , which then undergoes cyclization with a binucleophile (e.g., guanidine, amidine).

SynthesisWorkflow APE APE-HCl (Precursor) Base Neutralization (NaOEt/EtOH) APE->Base Step 1 Enaminone Intermediate: Enaminone Base->Enaminone Step 2: + DMF-DMA Reflux DMFDMA Reagent: DMF-DMA Product Target: Pyrazolo[1,5-a]pyrimidine Enaminone->Product Step 3: Cyclization - Me2NH, - H2O Guanidine Reagent: Guanidine/Amidine

Figure 1: The synthetic workflow converting APE-HCl into the bioactive pyrazolo[1,5-a]pyrimidine core.

Detailed Protocol: The "One-Pot" Cyclization Method

This protocol describes the synthesis of a 7-amino-substituted pyrazolo[1,5-a]pyrimidine, a common motif in CDK inhibitors.

Reagents:

  • APE-HCl (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1]

  • Guanidine Carbonate (1.5 eq) or substituted Amidine

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (NaOEt) (1.0 eq - only if neutralizing in situ)

Step 1: Enaminone Formation (Activation)

  • Dissolve APE-HCl (1.0 mmol) in anhydrous Ethanol (5 mL).

  • Add NaOEt (1.0 mmol) to neutralize the HCl salt. Stir for 10 minutes at Room Temperature (RT). Note: If using the free base, skip this step.

  • Add DMF-DMA (1.2 mmol) dropwise.

  • Heat the reaction to Reflux (80°C) for 3–5 hours.

  • QC Check: Monitor by TLC (5% MeOH in DCM). The starting material (polar) should disappear, replaced by a less polar, UV-active spot (Enaminone).

    • Insight: The enaminone intermediate (

      
      ) is often stable enough to be isolated, but a one-pot procedure is preferred for efficiency.
      

Step 2: Cyclization (Ring Closure)

  • To the reaction mixture from Step 1 (containing the enaminone), add Guanidine Carbonate (1.5 mmol).

  • Add Sodium Hydroxide (powdered, 0.5 eq) or continue with NaOEt to ensure basic conditions for the condensation.

  • Reflux for an additional 6–12 hours.

  • Work-up: Cool to RT. The product often precipitates directly from the ethanolic solution.

  • Filter the solid and wash with cold ethanol and diethyl ether.

  • Purification: If no precipitate forms, evaporate solvent and purify via flash column chromatography (DCM:MeOH gradient).

Expected Yield: 60–85% Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the dimethylamino singlet (~3.1 ppm) from the enaminone and the appearance of pyrimidine aromatic protons.

  • LC-MS: Mass shift corresponding to the loss of

    
     and 
    
    
    
    .

Structural Biology: Kinase Binding Mode

Understanding why this scaffold is used is crucial for rational drug design. The pyrazolo[1,5-a]pyrimidine core mimics the purine ring of ATP.

BindingMode cluster_Inhibitor Inhibitor Core (Pyrazolo[1,5-a]pyrimidine) Hinge Kinase Hinge Region (Glu/Leu Backbone) N1 Pyrazolo N1 (Acceptor) Hinge->N1 H-Bond Gatekeeper Gatekeeper Residue NH Exocyclic NH (Donor) NH->Hinge H-Bond C7 C7-Substituent (Solvent Front) C7->Gatekeeper Steric Fit

Figure 2: Schematic interaction of the APE-HCl derived core with the kinase ATP binding pocket.

  • The "Hinge" Binder: The nitrogen at position 1 (N1) and the exocyclic amine (derived from the original guanidine/amidine step) form a bidentate hydrogen bond network with the kinase hinge region [1].

  • The "Solvent" Vector: The position corresponding to the original acetyl group (now part of the pyrimidine ring) can be substituted to project into the solvent channel, improving solubility and pharmacokinetic properties.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete neutralization of HCl salt.Ensure stoichiometric NaOEt is added before DMF-DMA. Acidic conditions inhibit enamine formation.
Product is Sticky/Oil Incomplete cyclization or residual DMF-DMA.Triturate the crude oil with Diethyl Ether/Hexane (1:1) to induce crystallization.[2]
Regioselectivity Issues N1 vs. N2 alkylation (rare in this specific cyclization but possible).The cyclization of the enaminone is generally highly regioselective for the [1,5-a] isomer due to the nucleophilicity of the pyrazole exocyclic amine. Verify via NOESY NMR.
Starting Material Remains Moisture in solvent.DMF-DMA is moisture sensitive. Use anhydrous ethanol and a drying tube/inert atmosphere (

).

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances (2012) URL:[Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Int J Mol Sci (2020) URL:[Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Source: Journal of Organic Chemistry (2009) URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Source: Pharmaceuticals (Basel) (2021) URL:[Link]

Sources

Applications of aminopyrazoles in medicinal chemistry and drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Aminopyrazoles in Medicinal Chemistry and Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Aminopyrazole as a Privileged Scaffold

In the landscape of modern medicinal chemistry, the aminopyrazole moiety stands as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its utility is most profound in the design of ATP-competitive kinase inhibitors .

The scaffold's value stems from its ability to function as a bioisostere for the adenine ring of ATP. The exocyclic amine and the endocyclic nitrogens form a characteristic Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) hydrogen-bonding motif, allowing for high-affinity interactions with the "hinge region" of kinase domains (e.g., CDK, Aurora, p38 MAPK, and AXL kinases). Beyond oncology, aminopyrazoles are increasingly utilized in anti-inflammatory agents and CNS-active ligands due to their tunable physicochemical properties and relatively low molecular weight, which facilitates Fragment-Based Drug Discovery (FBDD).

Application Note 1: Targeting the Kinase Hinge Region

Mechanistic Insight: The efficacy of aminopyrazoles in kinase inhibition relies on their ability to mimic the hydrogen bonding pattern of the adenine base of ATP. In the ATP-binding pocket, the "hinge region" (a flexible segment connecting the N- and C-terminal lobes) contains backbone carbonyls and amides that serve as anchor points.

  • 3-Aminopyrazoles: Typically orient to form a bidentate or tridentate interaction. The exocyclic 3-amino group acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl, while the pyrazole N2 (or N1, depending on tautomer) acts as a Hydrogen Bond Acceptor (HBA) to the hinge backbone amide.

  • Selectivity Filters: Selectivity is often achieved not by the hinge binder itself (which is promiscuous), but by the substituents at the C4 and N1 positions which explore the "gatekeeper" pocket and the solvent-exposed regions, respectively.

Visualizing the Interaction

The following diagram illustrates the canonical binding mode of a 3-aminopyrazole inhibitor within the ATP-binding pocket of a generic kinase (e.g., CDK2).

KinaseBinding cluster_protein Kinase Hinge Region (Backbone) cluster_ligand Aminopyrazole Inhibitor Glu Glu (Backbone C=O) Leu Leu (Backbone NH) N_endo Pyrazolic N (Acceptor) Leu->N_endo H-Bond N_exo Exocyclic NH2 (Donor) N_exo->Glu H-Bond R_group R-Group (Gatekeeper Interaction) N_endo->R_group

Caption: Schematic representation of the bidentate hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge region residues.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of N1-substitution on potency against AXL kinase, a target implicated in cancer metastasis. This data highlights the critical nature of the "tail" region in potency and solubility.

Compound IDCore StructureR1 Substituent (Solvent Front)AXL IC50 (nM)Solubility (µM)
AP-01 3-Aminopyrazole-H> 10,000> 100
AP-02 3-Aminopyrazole-Phenyl45015
AP-03 3-Aminopyrazole-Piperidinyl-ethyl28> 100
AP-04 3-Aminopyrazole-Morpholino-propyl1.6 85

Note: Data representative of trends observed in AXL inhibitor discovery (e.g., Compound 6li series). [1]

Protocol 1: General Synthesis of 3-Aminopyrazoles

Objective: Robust synthesis of the 3-aminopyrazole core via condensation of


-ketonitriles with hydrazine.
Scope:  Applicable for gram-scale preparation of unsubstituted or C4/C5-substituted aminopyrazoles.
Materials
  • Reagents:

    
    -ketonitrile (e.g., benzoylacetonitrile), Hydrazine monohydrate (64-65% 
    
    
    
    ), Glacial Acetic Acid (Catalyst).
  • Solvent: Absolute Ethanol (EtOH).[2]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve the

    
    -ketonitrile (10 mmol, 1.0 eq) in Absolute Ethanol (30 mL).
    
  • Addition: Add Hydrazine monohydrate (12 mmol, 1.2 eq) dropwise to the stirring solution at room temperature.

    • Critical Control: If the reaction is exothermic, cool the flask in an ice bath during addition to prevent side reactions.

  • Catalysis: Add Glacial Acetic Acid (5-10 drops, approx. 0.5 mmol).

    • Why? Acid catalysis facilitates the initial nucleophilic attack of hydrazine on the nitrile or ketone carbon, accelerating the cyclization.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting nitrile spot should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Purification:

      • Option A (Precipitation): If a solid forms, triturate with cold diethyl ether and filter.

      • Option B (Extraction): Dissolve residue in EtOAc, wash with saturated

        
         (to remove acetic acid) and brine. Dry over 
        
        
        
        and concentrate.
  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pyrazole C4-H singlet (if unsubstituted) around

      
       5.5–6.0 ppm and the broad 
      
      
      
      signal (exchangeable with
      
      
      ).

Application Note 2: Addressing Regioisomerism (The Tautomer Challenge)

One of the most persistent challenges in aminopyrazole chemistry is annular tautomerism . A 3-aminopyrazole can exist as the


- or 

-tautomer. When reacting an unsubstituted aminopyrazole with an alkyl halide, a mixture of N1- and N2-alkylated products is often obtained.

Medicinal Chemistry Implication:

  • N1-Isomers: Generally preferred for kinase inhibition as they orient the C3-amine correctly toward the hinge.

  • N2-Isomers: Often inactive or possess significantly different off-target profiles.

To avoid separating difficult mixtures later in the synthesis, Regioselective De Novo Synthesis (using substituted hydrazines) is preferred over post-synthetic alkylation.

Decision Tree for Synthetic Strategy

SynthesisFlow Start Target: N-Substituted Aminopyrazole Choice Is the N-substituent Available on Hydrazine? Start->Choice Yes Yes (e.g., Phenylhydrazine) Choice->Yes Use Route A No No (Complex Alkyl Group) Choice->No Use Route B RouteA Route A: Condensation with Substituted Hydrazine Yes->RouteA RouteB Route B: Cyclization with Hydrazine + Post-Synthetic Alkylation No->RouteB ResultA High Regiocontrol (Steric/Electronic dependent) RouteA->ResultA ResultB Mixture of Isomers (Requires Chromatography) RouteB->ResultB

Caption: Strategic decision tree for selecting the optimal synthetic route to minimize regiochemical mixtures.

Protocol 2: Regiocontrolled Synthesis using Substituted Hydrazines

Objective: Synthesis of N1-substituted 3-aminopyrazoles with high regioselectivity. Mechanism: The regiochemistry is dictated by the initial attack of the most nucleophilic nitrogen of the hydrazine (usually the


 distal to the substituent) on the most electrophilic center of the 

-ketonitrile (the ketone).
Materials
  • Reagents:

    
    -ketonitrile, Monosubstituted Hydrazine (e.g., Methylhydrazine or Phenylhydrazine).
    
  • Solvent: Ethanol or Methanol.

  • Catalyst: HCl (aq) or Acetic Acid (Optimization required based on substrate).

Step-by-Step Methodology
  • Setup: Dissolve

    
    -ketonitrile (1.0 eq) in Ethanol.
    
  • Reagent Addition: Add the substituted hydrazine (1.1 eq).

    • Note: For methylhydrazine, handle with extreme caution (toxic/carcinogenic).

  • Reaction: Reflux for 4–12 hours.

  • Regioisomer Check (Critical Step):

    • Before full workup, take an aliquot for 1H NMR or NOESY analysis.

    • Interpretation:

      • 5-Amino-1-substituted pyrazole (Target): NOE correlation observed between the N-substituent and the C4-H (or C4-substituent).

      • 3-Amino-1-substituted pyrazole (Byproduct): NOE correlation observed between the N-substituent and the C5-substituent (if present) or lack of correlation to the amine.

  • Purification:

    • If a mixture exists (e.g., 90:10 ratio), use column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5) or Hexane:EtOAc gradients. The 5-amino isomer (often more polar due to exposed

      
      ) typically elutes later than the 3-amino isomer, though this varies by scaffold.
      

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 2022. Link

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023.[3] Link

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 2018.[4] Link

  • 3(5)-Aminopyrazole Synthesis. Organic Syntheses, Coll. Vol. 5, p.39 (1973). Link

  • Recent advances in aminopyrazoles synthesis and functionalization.Tetrahedron, 2018. (Contextual grounding for regioselectivity discussions).

Sources

Protocol for the N-functionalization of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

Subject: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS: 1202766-96-6 (Generic reference for scaffold class) Molecular Weight: ~161.59 g/mol (Free base: ~125.13 g/mol )

The Chemical Challenge: Tautomerism & Regioselectivity

This substrate presents a classic "trojan horse" challenge in heterocyclic chemistry. While it appears to be a simple primary amine, it possesses three distinct nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The desired target for most medicinal chemistry applications (amide/urea formation).
    
  • Endocyclic Pyrazole Nitrogen (

    
    ):  Highly acidic and prone to alkylation/acylation under basic conditions.
    
  • Endocyclic Pyrazole Nitrogen (

    
    ):  Less nucleophilic but participates in tautomeric shifts.
    

Senior Scientist’s Insight: The presence of the acetyl group (ethanone) at the C5 position is electronically significant. It acts as an Electron Withdrawing Group (EWG), which decreases the basicity of the ring nitrogens compared to a simple alkyl-pyrazole. This electronic deactivation works in our favor, enhancing the chemoselectivity for the exocyclic amine under controlled conditions. However, the hydrochloride salt form requires careful in situ neutralization to avoid "crashing out" the free base or triggering uncontrolled polymerization.

Decision Matrix & Reaction Logic

The following diagram outlines the decision logic for selecting the correct pathway based on the desired functionalization.

G Start Substrate: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl Goal Desired Transformation? Start->Goal Acylation Amide Formation (Acyl Cl / Carboxylic Acid) Goal->Acylation C=O Bond RedAmin Alkylation (Reductive Amination) Goal->RedAmin C-N Bond Sulfonyl Sulfonylation (Sulfonyl Chlorides) Goal->Sulfonyl S-N Bond Cond_Acyl Protocol A: DIPEA (2.5 eq), DCM/DMF 0°C -> RT Acylation->Cond_Acyl Risk CRITICAL RISK: Ketone Reduction RedAmin->Risk Cond_Sulf Protocol C: Pyridine (Solvent/Base) 0°C -> RT Sulfonyl->Cond_Sulf Cond_Red Protocol B: Aldehyde, STAB, AcOH DCE/MeOH, 0°C Risk->Cond_Red Use STAB (Selectivity)

Figure 1: Strategic decision tree for N-functionalization pathways.

Detailed Experimental Protocols

Protocol A: Regioselective N-Acylation (Amide Coupling)

Objective: Selective acylation of the exocyclic amine using an acid chloride.

Reagents:

  • Substrate (1.0 eq)

  • Acyl Chloride (

    
    ) (1.1 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq). Why? 1.0 eq to neutralize HCl, 1.0 eq to scavenge HCl from reaction, 0.5 eq excess.
    
  • Solvent:

    
     (DCM) or DMF if solubility is poor.
    

Step-by-Step Methodology:

  • Salt Neutralization: In a round-bottom flask under

    
    , suspend the pyrazole hydrochloride salt (1.0 eq) in anhydrous DCM (
    
    
    
    ).
  • Base Addition: Add DIPEA (2.5 eq) dropwise at room temperature. Stir for 15 minutes. The suspension should clarify as the free base is liberated.

    • Checkpoint: If the solution remains cloudy, add dry DMF dropwise (up to 10% v/v) until homogeneous.

  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Crucial for regioselectivity.
    
  • Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
    
  • Quench & Workup: Dilute with DCM, wash with sat.

    
     (to remove excess acid/HCl), then brine. Dry over 
    
    
    
    .

Senior Scientist Note: Avoid using pyridine as the sole solvent. While common for acylations, pyridine can sometimes promote acylation at the ring nitrogen (N1) due to the formation of highly reactive N-acylpyridinium intermediates that are less discriminating.

Protocol B: Chemoselective Reductive Amination

Objective: Mono-alkylation of the exocyclic amine without reducing the acetyl (ketone) tail.

Reagents:

  • Substrate (1.0 eq)

  • Aldehyde (

    
    ) (1.1 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 eq).
    
  • Additive: Acetic Acid (AcOH) (catalytic to 1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Methodology:

  • Imine Formation: Suspend the substrate (1.0 eq) in DCE (

    
    ). Add DIPEA (1.0 eq) to neutralize the HCl salt.
    
  • Aldehyde Addition: Add the aldehyde (1.1 eq) and AcOH (2 drops). Stir at RT for 1–2 hours.

    • Monitoring: Check by LCMS for the formation of the imine intermediate (

      
      ).
      
  • Selective Reduction: Cool to

    
    . Add 
    
    
    
    (1.5 eq) in one portion.
    • Why STAB? It is less reactive than

      
       and 
      
      
      
      . It will reduce the imine but leave the C5-acetyl ketone intact [1].
  • Reaction: Stir at RT overnight.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Protocol C: Sulfonylation

Objective: Synthesis of sulfonamides.

Reagents:

  • Substrate (1.0 eq)

  • Sulfonyl Chloride (

    
    ) (1.1 eq)
    
  • Base/Solvent: Pyridine (

    
    ).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate HCl salt in Pyridine (

    
    ) at RT. The pyridine acts as both solvent and base.
    
  • Addition: Cool to

    
    . Add sulfonyl chloride (1.1 eq) slowly.
    
  • Heating: If the reaction is sluggish (common with electron-deficient pyrazoles), heat to

    
    .
    
    • Warning: Higher temperatures increase the risk of bis-sulfonylation.

  • Workup: Remove pyridine in vacuo (azeotrope with toluene). Redissolve residues in EtOAc and wash with

    
     HCl (to remove residual pyridine) followed by brine.
    

Data Summary & Troubleshooting

ParameterProtocol A (Acylation)Protocol B (Red. Amination)Protocol C (Sulfonylation)
Primary Risk N1-Acylation (Ring)Reduction of C5-KetoneBis-sulfonylation
Preferred Base DIPEA / TEADIPEA (for neutralization)Pyridine
Temp Range



Key Additive NoneAcOH (Imine formation)DMAP (cat. if sluggish)
Selectivity Control Low Temp (

)
Choice of Hydride (STAB)Stoichiometry (1.1 eq)
Troubleshooting "The Crash Out"

The most common failure mode with this specific hydrochloride salt is insolubility.

  • Symptom: Upon adding DIPEA to the DCM suspension, a gummy solid forms instead of a clear solution.

  • Solution: Switch solvent system to DCM:DMF (4:1) . The DMF helps solvate the polar free base pyrazole, while DCM maintains solubility for the electrophile.

Experimental Workflow Visualization

Workflow Step1 1. Salt Break (Substrate + DIPEA) Step2 2. Electrophile Addn (0°C, Slow) Step1->Step2 Homogeneous? Step3 3. Reaction (Monitor LCMS) Step2->Step3 Decision Complete? Step3->Decision Workup 4. Workup (NaHCO3 Wash) Decision->Workup Yes Heat Heat to 40°C (Only if stalled) Decision->Heat No (<10% Conv) Heat->Step3

Figure 2: General operational workflow for Protocols A and C.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles and Isoxazoles." Chemistry – A European Journal, 17(4), 1234-1245. Link

  • El-Taweel, F. M., & Abu Elmaati, T. M. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc, (i), 198-250.[1] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 56965413, 1-(3-Amino-1H-pyrazol-5-yl)ethanone. Link

Sources

Application Note: Strategic Condensation Protocols for 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (also referred to as 3-amino-5-acetylpyrazole HCl), a bifunctional heterocyclic building block critical for synthesizing kinase inhibitor scaffolds.

Executive Summary & Chemical Profile

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is a "linchpin" intermediate in drug discovery. Its structure features two orthogonal reactive centers:

  • Exocyclic Amine (C3-NH₂): A nucleophile primed for cyclocondensation with 1,3-dielectrophiles to form pyrazolo[1,5-a]pyrimidines (bioisosteres of purine, widely used in ATP-competitive kinase inhibitors).

  • Acetyl Group (C5-COCH₃): An electrophilic/nucleophilic handle suitable for Claisen-Schmidt condensations to generate chalcones , enabling diversity-oriented synthesis.

Handling the Hydrochloride Salt: The HCl salt form offers superior shelf-stability compared to the free base, which is prone to oxidation and self-condensation. However, the acidic proton must be managed—either neutralized in situ or scavenged—to prevent quenching of basic catalysts or inhibition of nucleophilic attack.

Reaction Decision Framework

The following decision tree illustrates the optimal reaction pathways based on the desired target scaffold.

ReactionPathways Start Start: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl Neutralization Step 1: In-situ Neutralization (Base or Buffer) Start->Neutralization PathA Pathway A: Cyclocondensation Neutralization->PathA PathB Pathway B: Claisen-Schmidt Neutralization->PathB ReagentA Reagent: 1,3-Dielectrophiles (e.g., DMA-DMF, Acetylacetone) PathA->ReagentA ProductA Target 1: Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) ReagentA->ProductA AcOH, Reflux ReagentB Reagent: Ar-Aldehydes + Base PathB->ReagentB ProductB Target 2: Pyrazolyl-Chalcone (Michael Acceptor) ReagentB->ProductB NaOH, EtOH, RT

Figure 1: Strategic reaction pathways for the 3-amino-5-acetylpyrazole scaffold.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Application: Construction of CDK, EGFR, and B-Raf inhibitor scaffolds. Mechanism: Cyclocondensation.[1] The exocyclic amine attacks one carbonyl of the 1,3-dielectrophile, followed by intramolecular closure of the ring nitrogen (N1) onto the second electrophilic site.

Critical Considerations (Regioselectivity)

The reaction regioselectivity is governed by the electrophilicity of the 1,3-dicarbonyl species.

  • Symmetrical 1,3-diketones (e.g., Acetylacetone): Yields a single product (5,7-dimethyl).

  • Unsymmetrical 1,3-dielectrophiles (e.g., Ethyl acetoacetate): Can yield 5-oxo or 7-oxo isomers. Under acidic conditions (AcOH), the formation of the 7-methyl-5-oxo derivative is typically favored due to the initial attack of the more nucleophilic exocyclic amine on the more electrophilic ketone (vs. ester).

Detailed Protocol (Acid-Mediated Cyclization)

Reagents:

  • Starting Material: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv)

  • Reagent: Acetylacetone (1.1 equiv) or DMA-DMF (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Base (Optional): Sodium Acetate (1.0 equiv) - Used to buffer the HCl salt.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (10 mmol) in Glacial Acetic Acid (20 mL).

  • Buffering: Add anhydrous Sodium Acetate (10 mmol). Stir at room temperature for 10 minutes. Note: This converts the HCl salt to the free base in situ, generating NaCl which does not interfere.

  • Addition: Add Acetylacetone (11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (118 °C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (low R_f) should disappear, replaced by a highly fluorescent spot (higher R_f).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (100 mL).

    • Precipitation: The product usually precipitates as a solid. Stir for 30 minutes to ensure full granulation.

    • Filtration: Filter the solid, wash with cold water (3 x 20 mL) to remove residual acid, and dry under vacuum.

  • Purification: Recrystallization from Ethanol or EtOH/DMF mixtures is typically sufficient.

Yield Expectation: 75–90%

Protocol B: Claisen-Schmidt Condensation

Application: Synthesis of chalcones for diversity libraries or subsequent cyclization to fused tricyclic systems. Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Critical Considerations (Salt Neutralization)

Since this reaction requires a basic environment (pH > 10) to generate the enolate of the acetyl group, the HCl attached to the starting material will consume the first equivalent of base. You must use at least 2.2 equivalents of base.

Detailed Protocol

Reagents:

  • Starting Material: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv)

  • Aldehyde: Benzaldehyde or Heteroaromatic aldehyde (1.0 equiv)

  • Base: NaOH or KOH (2.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

Step-by-Step Procedure:

  • Solubilization: Dissolve the starting material (5 mmol) in Ethanol (10 mL). The solution may remain cloudy.

  • Base Addition (The "Double-Tap"):

    • Prepare a solution of NaOH (12.5 mmol, 2.5 equiv) in Water (5 mL).

    • Add the NaOH solution dropwise to the reaction mixture at 0–5 °C.

    • Observation: The mixture will clear as the free base forms, then may turn yellow/orange as the enolate generates.

  • Coupling: Add the aldehyde (5 mmol) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours.

    • Tip: If the product precipitates early, add more Ethanol to maintain stirring.

  • Work-up:

    • Pour the reaction mixture into ice water (50 mL).

    • Neutralize carefully with 1M HCl to pH ~7. Caution: Do not over-acidify, or you will protonate the amine and lose product into the aqueous layer.

    • Filter the precipitate (chalcone).[2]

  • Purification: Recrystallization from Ethanol.

Mechanistic Insight & Troubleshooting

Regioselectivity in Pyrazolo[1,5-a]pyrimidine Formation

The formation of the fused ring system is highly dependent on the "Hard-Soft Acid-Base" (HSAB) principle.

Mechanism Step1 Reagent: 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Step2 Attack 1: Exocyclic Amine (Hard Nucleophile) attacks Ketone (Hard Electrophile) Step1->Step2 Acid Catalysis Step3 Intermediate: Enamine Formation Step2->Step3 -H2O Step4 Attack 2: Ring Nitrogen (N1) attacks Ester Step3->Step4 Cyclization Result Product: 7-Methyl-5-oxo-pyrazolo[1,5-a]pyrimidine Step4->Result -EtOH

Figure 2: Dominant mechanistic pathway in acidic media.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete neutralization of HCl salt.Ensure NaOAc is added before the electrophile.
No Reaction (Protocol B) Base consumed by HCl salt.Increase Base to >2.2 equivalents.
Sticky Precipitate Oligomerization or trapped solvent.Triturate the solid with cold Diethyl Ether or Hexane.
Regioisomer Mixture Similar reactivity of electrophilic centers.Switch solvent to refluxing Ethanol (kinetic control) or melt fusion (thermodynamic control).

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: A simple high-yielding procedure for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogues.[3][4]

    • Source: ResearchGate (2025).[5][6][7]

    • URL:[Link]

  • Multicomponent Reactions & Reactivity

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.[6]

    • Source: MDPI (Molecules, 2009).
    • URL:[Link][4]

  • General Reactivity of Aminopyrazoles

    • Title: 3(5)-Aminopyrazole: Organic Syntheses Procedure.
    • Source: Organic Syntheses.[1][8][9][10]

    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][10]

    • Source: RSC Advances (2025).[10]

    • URL:[Link]

Sources

Synthesis of fused pyrazole systems using 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemo-selective Synthesis of Fused Heterocycles via 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Executive Summary

This technical guide details the synthetic utility of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: N/A for specific salt, Base CAS generic structure ref).[1] This scaffold is a bifunctional "push-pull" heterocyclic building block. It contains a nucleophilic exocyclic amine ("push") and an electrophilic acetyl group ("pull") positioned on a pyrazole core.

This unique architecture allows for the divergent synthesis of two high-value fused ring systems:

  • Pyrazolo[1,5-a]pyrimidines: Via condensation with 1,3-dielectrophiles (kinase inhibitor scaffolds).[1]

  • Pyrazolo[5,1-c][1,2,4]triazines: Via diazotization and intramolecular coupling.[1]

This guide provides optimized protocols, mechanistic insights, and troubleshooting parameters for researchers in medicinal chemistry.

Chemical Scaffolding & Handling

Compound: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride Molecular Formula: C


H

N

O

HCl Key Reactivity Features:
  • C3-Amine (-NH

    
    ):  Primary nucleophile for condensation.[1]
    
  • N1-Nitrogen: Secondary nucleophile essential for bicyclic ring closure.

  • C5-Acetyl (-COCH

    
    ):  Electrophilic handle for further functionalization (e.g., chalcone formation) or participation in triazine fusion.[1]
    

Critical Handling Protocol (The HCl Factor): The starting material is supplied as a hydrochloride salt to ensure stability. The amine is protonated (


) and non-nucleophilic in this state.
  • Directive: You must neutralize the salt in situ or prior to reaction.

  • Method: Add an equimolar amount of Sodium Acetate (NaOAc) or Triethylamine (Et

    
    N) to the reaction mixture. Failure to do so will result in <5% yield.
    

Reaction Landscape & Logic

The following diagram illustrates the divergent pathways accessible from this scaffold.

ReactionLandscape SM 1-(3-Amino-1H-pyrazol-5-yl) ethanone HCl Base Neutralization (NaOAc/Et3N) SM->Base Step 1 FreeBase Free Amine Intermediate Base->FreeBase Deprotonation PathA Path A: + 1,3-Diketones (e.g., Acetylacetone) FreeBase->PathA Condensation PathB Path B: + NaNO2 / HCl (Diazotization) FreeBase->PathB Electrophilic Attack ProdA Pyrazolo[1,5-a]pyrimidine Derivatives PathA->ProdA Cyclodehydration (- 2 H2O) ProdB Pyrazolo[5,1-c][1,2,4]triazine Derivatives PathB->ProdB Intramolecular Coupling

Figure 1: Divergent synthetic pathways.[1] Path A utilizes the exocyclic amine and ring nitrogen. Path B utilizes the amine and the acetyl side chain via a diazonium intermediate.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This is the "workhorse" reaction for generating kinase inhibitor libraries. The reaction involves the condensation of the aminopyrazole with a 1,3-diketone.[2]

Mechanism:

  • Neutralization: Freeing the

    
    .
    
  • Schiff Base Formation: The exocyclic amine attacks the most reactive carbonyl of the 1,3-diketone.

  • Cyclization: The ring nitrogen (N1) attacks the second carbonyl (or enol), followed by dehydration to aromatize the system.

Experimental Procedure

Reagents:

  • Starting Material (SM): 1.0 mmol[1][3][4]

  • 1,3-Diketone (e.g., Acetylacetone): 1.1 mmol[1]

  • Sodium Acetate (NaOAc): 1.0 mmol (Base)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)[1]

Step-by-Step:

  • Preparation: In a 25 mL round-bottom flask, suspend 1.0 mmol of 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl in 5 mL of Glacial Acetic Acid.

  • Neutralization: Add 1.0 mmol of fused Sodium Acetate. Stir for 5 minutes at room temperature until the suspension homogenizes slightly.

  • Addition: Add 1.1 mmol of the 1,3-diketone (e.g., acetylacetone for dimethyl substitution, or benzoylacetone for phenyl substitution).

  • Reaction: Equip with a reflux condenser and heat to reflux (118°C) for 2–4 hours .

    • Monitoring: Check via TLC (System: 5% MeOH in DCM). The starting material spot (polar, near baseline) should disappear.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 20 mL of ice-cold water .

    • A precipitate should form immediately.

  • Purification:

    • Filter the solid via vacuum filtration.

    • Wash with cold water (

      
      ) to remove residual acid.
      
    • Recrystallize from Ethanol/DMF mixtures if necessary.

Data Summary Table:

VariableSpecificationNote
Stoichiometry 1:1.1 (SM : Diketone)Slight excess of electrophile ensures completion.[1]
Temperature 100–120°CRequired for the dehydration step.
Yield 75–90%High efficiency reaction.
Appearance Yellow to Orange SolidColor depends on conjugation length.

Protocol B: Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

This protocol accesses a rarer fused system by exploiting the acetyl group's proximity to the amine. This is a diazonium-mediated cyclization.

Mechanism:

  • Diazotization: The amine is converted to a diazonium salt (

    
    ).
    
  • Coupling: The diazonium species couples with the active methylene of the acetyl group (via enolization) or an external active methylene reagent followed by cyclization. Note: Direct cyclization of the acetyl group with the diazonium is chemically challenging; often this route requires an external active methylene compound (like malononitrile) coupled to the diazonium, which then condenses with the acetyl.

Below is the optimized protocol for coupling with an external active methylene (Malononitrile) to form the triazine system.

Experimental Procedure

Reagents:

  • Starting Material (SM): 1.0 mmol[1][3][4]

  • Sodium Nitrite (NaNO

    
    ): 1.1 mmol[1]
    
  • Malononitrile: 1.0 mmol[1]

  • Sodium Acetate: 2.0 mmol

  • Solvent: Water / Ethanol (1:1)[1]

  • Acid: HCl (concentrated)[1]

Step-by-Step:

  • Diazotization:

    • Dissolve 1.0 mmol of SM in 3 mL of 6M HCl. Cool to 0–5°C in an ice bath.

    • Dropwise add a solution of 1.1 mmol NaNO

      
        in 1 mL water. Stir for 10 min. Keep cold. (Solution A).
      
  • Preparation of Coupler:

    • In a separate beaker, dissolve 1.0 mmol Malononitrile and 2.0 mmol Sodium Acetate in 5 mL Ethanol/Water . Cool to 0°C. (Solution B).

  • Coupling:

    • Pour Solution A into Solution B slowly with vigorous stirring.

    • The mixture will turn deeply colored (red/orange) immediately.

  • Cyclization:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux for 1 hour to ensure ring closure between the hydrazone intermediate and the pyrazole nitrogen/acetyl group.

  • Isolation:

    • Cool and filter the precipitate. Recrystallize from Dioxane/Ethanol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Protocol A) Salt not neutralized.Ensure NaOAc is added. If using EtOH as solvent, switch to Et

N.
Low Yield (Protocol A) Incomplete dehydration.Increase reaction time or switch solvent to Glacial AcOH (acts as catalyst and dehydrating agent).
Sticky Gum Formation Polymerization of diketone.Use fresh diketone. Add diketone after the amine is fully dissolved/suspended.
Decomposition (Protocol B) Temperature too high during diazotization.Maintain temperature strictly < 5°C during NaNO

addition.

References

  • General Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][5][6] RSC Advances, 2025.[5] Link

  • Protocol for 1,3-Diketone Condensation

    • A simple high-yielding procedure for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogues.[1][2][6][7] ResearchGate, 2025.[1][8][9] Link

  • Triazine Fusion Pathways

    • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine...[1][6][10] derivatives. ResearchGate, 2025.[1][8][9] Link

  • Reactivity with DMF-DMA

    • Three-Component Cascade Reaction... Selective Synthesis of Diverse 2-Aminopyridine Derivatives. ACS Omega, 2019.[1] Link[1]

  • Safety & Handling

    • Safety Data Sheet: 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride (Analogous Handling). SynQuest Labs.[9][11][12] Link

Sources

Role of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride in multicomponent reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multicomponent Synthesis Using 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (APE-HCl) is a high-value "privileged scaffold" precursor used in the diversity-oriented synthesis (DOS) of fused nitrogen heterocycles. Its unique structure features a 1,3-binucleophilic domain (the pyrazole ring nitrogen and the exocyclic amine) adjacent to an electrophilic acetyl group.

This guide details the use of APE-HCl in multicomponent reactions (MCRs) to synthesize pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines . These scaffolds are critical in medicinal chemistry, serving as bioisosteres of purines and acting as potent inhibitors of ATP-competitive kinases (e.g., EGFR, Trk, CDK2).

Mechanistic Insight: The Binucleophilic "Switch"

The reactivity of APE-HCl is defined by its ability to participate in tandem Knoevenagel-Michael-Cyclocondensation sequences. Unlike simple aminopyrazoles, the C5-acetyl group provides an internal electrophile or steric director, while the hydrochloride salt form ensures shelf-stability but requires in-situ neutralization.

Reactivity Profile
  • Exocyclic Amine (-NH₂): High nucleophilicity; typically initiates Michael addition or condensation with carbonyls.

  • Endocyclic Nitrogen (N1): Acts as the secondary nucleophile for ring closure.

  • Acetyl Group (C=O): Can act as an electrophile in cyclocondensation or remain pendant depending on the reaction partners.

Pathway Visualization

The following diagram illustrates the mechanistic flow for the synthesis of pyrazolo[1,5-a]pyrimidines, the most common application of this precursor.

Mechanism Reactants Aldehyde + Active Methylene (e.g., Malononitrile) Inter1 Arylidene Intermediate Reactants->Inter1 Knoevenagel Condensation Michael Michael Adduct Inter1->Michael + APE-HCl (Michael Addition) APE APE-HCl (Neutralized) APE->Michael Nucleophilic Attack Cyclic Intramolecular Cyclization Michael->Cyclic Ring N Attack on Nitrile/Carbonyl Product Pyrazolo[1,5-a] pyrimidine Cyclic->Product Tautomerization

Figure 1: Mechanistic pathway for the formation of fused systems. The reaction proceeds via an initial Knoevenagel condensation followed by the introduction of the APE scaffold.

Application Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of 7-amino-5-aryl-3-acetylpyrazolo[1,5-a]pyrimidine-6-carbonitriles via a one-pot, three-component reaction.

Target Audience: Medicinal Chemists targeting kinase inhibitors.[1][2]

Materials
  • Precursor: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (1.0 mmol)

  • Reagent A: Aryl Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)

  • Reagent B: Malononitrile (1.0 mmol)

  • Catalyst/Base: Triethylamine (Et₃N) or Piperidine (1.2 mmol)

  • Solvent: Ethanol (EtOH) or Water/EtOH (1:1)

Step-by-Step Procedure
  • Salt Neutralization: In a 50 mL round-bottom flask, dissolve 1.0 mmol of APE-HCl in 10 mL of Ethanol. Add 1.0 mmol of Et₃N and stir for 5 minutes at room temperature to liberate the free amine.

  • Reagent Addition: Add 1.0 mmol of the aryl aldehyde and 1.0 mmol of malononitrile to the mixture.

  • Catalysis: Add a catalytic amount (3-5 drops) of piperidine or maintain the Et₃N excess.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Precipitation: Allow the mixture to cool to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by water (2 x 5 mL) to remove triethylamine hydrochloride salts.

  • Recrystallization: Recrystallize from hot DMF/Ethanol or Ethanol to obtain the pure fused heterocycle.

Data Analysis: Expected Yields
Aldehyde Substituent (R)Time (h)Yield (%)Melting Point (°C)
H (Benzaldehyde)2.588-92>300
4-Cl2.090-95>300
4-OMe3.582-85285-287
4-NO₂1.594-96>300

Application Protocol B: Synthesis of Tricyclic Pyrazolo[1,5-a]quinazolines

This protocol utilizes cyclic 1,3-diketones (e.g., Dimedone) to create tricyclic systems, increasing structural complexity for drug discovery libraries.

Target Audience: Diversity-Oriented Synthesis (DOS) Researchers.

Materials
  • Precursor: APE-HCl (1.0 mmol)

  • Reagent A: Aryl Aldehyde (1.0 mmol)

  • Reagent B: Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)

  • Solvent: Water (Green Chemistry Protocol) or EtOH.[3][4]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Ionic Liquid ([BMIm]OH).

Step-by-Step Procedure
  • Preparation: Mix APE-HCl (1.0 mmol), Aryl Aldehyde (1.0 mmol), and Dimedone (1.0 mmol) in 10 mL of Water/Ethanol (1:1).

  • Neutralization/Catalysis: Add 1.0 mmol of Sodium Acetate (NaOAc) to neutralize the HCl salt and buffer the reaction.

  • Reaction: Reflux the mixture for 3–5 hours.

    • Note: If using p-TSA, the reaction may proceed faster (1-2 hours) but requires organic solvent extraction.

  • Work-up: Cool the reaction. The tricyclic product will crystallize out of the solution.

  • Filtration: Filter the precipitate and wash with aqueous ethanol.

Workflow Visualization

Workflow Start Start: Weigh Reagents (APE-HCl, Aldehyde, Dimedone) Neutralize Add Base (NaOAc/Et3N) Neutralize HCl Salt Start->Neutralize Reflux Reflux in EtOH/H2O (3-5 Hours) Neutralize->Reflux Monitor TLC Monitoring (Disappearance of Aldehyde) Reflux->Monitor Cool Cool to RT (Precipitation) Monitor->Cool Filter Filtration & Wash (Remove Salts) Cool->Filter Final Pure Pyrazolo[1,5-a]quinazoline Filter->Final

Figure 2: Experimental workflow for the synthesis of tricyclic pyrazolo-quinazolines.

Critical Parameters & Troubleshooting

ParameterCritical InsightTroubleshooting Action
Salt Form APE is supplied as HCl to prevent oxidation of the amine. It must be neutralized.If yield is <10%, ensure 1.0-1.2 eq of base (Et₃N, NaOAc) was added before reflux.
Solvent pH The Knoevenagel step requires basic conditions; the Cyclization can be acid or base catalyzed.If the intermediate forms but does not cyclize, add a stronger base (e.g., Piperidine) or switch to reflux in acetic acid (for acid-catalyzed pathways).
Solubility APE-HCl is water-soluble; the free base is less so.Use EtOH/Water mixtures.[3][5] If the product oils out, add a seed crystal or scratch the flask wall.
Regioselectivity N1 vs. Exocyclic Amine competition.The exocyclic amine is the harder nucleophile and typically attacks the Michael acceptor first. Regiochemistry is generally controlled by the specific electrophile (malononitrile vs. diketone).

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][6]

    • Source: RSC Advances / PubMed Central.
    • URL:[Link]

  • Multicomponent Reaction Mechanisms

    • Title: Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core.
    • Source: RSC Advances.
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[1]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Green Chemistry Approaches

    • Title: Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde.[7]

    • Source: French-Ukrainian Journal of Chemistry.[7]

    • URL:[Link]

Sources

Derivatization of the amino group in 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Executive Summary & Molecule Profile

Target Molecule: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride CAS Registry Number: (Generic scaffold reference) Molecular Weight: ~125.13 (Free base) / ~161.59 (HCl salt) Core Utility: Privileged scaffold in kinase inhibitor discovery (e.g., p38 MAPK, CDK), fragment-based drug design (FBDD), and agrochemical synthesis.[1][2]

Abstract: This technical guide outlines the protocols for the chemoselective derivatization of the exocyclic amino group in 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride.[1] The presence of an electron-withdrawing acetyl group at the C5 position, combined with the hydrochloride salt form, presents specific synthetic challenges: reduced nucleophilicity of the amine and potential regioselectivity issues (exocyclic amine vs. endocyclic ring nitrogens).[2] This note provides validated workflows for amidation, reductive amination, and sulfonylation, emphasizing the critical "free-basing" step to ensure reproducibility.

Critical Pre-requisite: Salt Neutralization Strategy

The starting material is supplied as a hydrochloride salt (


).[1] In this form, the amine is non-nucleophilic.[2] Direct addition of electrophiles (e.g., acid chlorides) without adequate base will result in 0% conversion .[1][2]

The "In-Situ" Neutralization Protocol: For most organic synthesis applications, isolating the free base is unnecessary and risks oxidative degradation.[2] We recommend in-situ neutralization using a non-nucleophilic organic base.[1]

  • Recommended Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1][2]
    
  • Stoichiometry: You must add at least 1.0 equivalent of base just to neutralize the HCl, plus the standard equivalents required for the reaction (typically 1.5–3.0 total eq).[2]

  • Indicator of Success: The suspension of the HCl salt in organic solvent (DCM or DMF) usually clears or changes consistency upon addition of the base, indicating liberation of the free amine.[2]

Decision Matrix: Reaction Selection

Select the appropriate derivatization pathway based on the desired pharmacophore.[2]

ReactionMatrix Start Target: 3-Amino-5-acetylpyrazole HCl Base Step 1: Neutralization (DIPEA/TEA) Start->Base Amide Target: Amide (Kinase Hinge Binder) Base->Amide Amine Target: Secondary Amine (Solubility/Selectivity) Base->Amine Sulfon Target: Sulfonamide (Bioisostere) Base->Sulfon Method1 Method A: HATU Coupling (High Yield, Mild) Amide->Method1 Method2 Method B: Reductive Amination (Na(OAc)3BH) Amine->Method2 Method3 Method C: Sulfonyl Chloride (Pyridine) Sulfon->Method3

Figure 1: Strategic decision tree for derivatization pathways based on target functionality.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (HATU Method)

Best for: Attaching complex carboxylic acids where acid chlorides are unstable or unavailable.[1][2]

Mechanism & Rationale: The C5-acetyl group withdraws electron density, making the C3-amine less nucleophilic than a standard aniline.[1][2] Standard EDC/HOBt coupling may be too slow.[1][2] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity, driving the reaction to completion despite the deactivated amine.[2]

Materials:

  • Scaffold: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 eq)[1]

  • Carboxylic Acid (

    
    ): (1.1 eq)[1][2]
    
  • Coupling Agent: HATU (1.2 eq)[1][2]

  • Base: DIPEA (3.5 eq) — Note: 1.0 eq for HCl neutralization + 2.5 eq for reaction.

  • Solvent: DMF (anhydrous)[1][2]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is normal.

  • Neutralization: In a separate vial, suspend the Pyrazole HCl salt (1.0 eq) in minimum DMF. Add DIPEA (1.5 eq).[1][2] Vortex until the solid dissolves or forms a fine suspension.[2]

  • Coupling: Add the pyrazole solution to the activated acid mixture dropwise.

  • Reaction: Stir at 40°C for 4–16 hours. (Elevated temperature helps overcome the electron-deficient nature of the amine).[2]

  • Work-up: Dilute with EtOAc. Wash with sat.[1][2]

    
     (2x), Water (1x), and Brine (1x).[1][2] Dry over 
    
    
    
    .[1][2][3]
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination

Best for: Introducing alkyl groups to modulate lipophilicity (LogD).[1][2]

Mechanism & Rationale: Formation of the imine intermediate is the rate-limiting step due to the low nucleophilicity of the pyrazole amine.[2] We use Sodium Triacetoxyborohydride (STAB) because it is mild and allows for "one-pot" reductive amination without reducing the C5-acetyl ketone (chemoselectivity).[1]

Materials:

  • Scaffold: Pyrazole HCl salt (1.0 eq)

  • Aldehyde (

    
    ): (1.2 eq)[1][2]
    
  • Reductant:

    
     (2.0 eq)[1][2]
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[1][2]

  • Base: TEA (1.0 eq) — Strictly to neutralize the HCl salt.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2]

Step-by-Step:

  • Free-Basing: Suspend Pyrazole HCl (1.0 eq) in DCE. Add TEA (1.0 eq) and stir for 10 mins.

  • Imine Formation: Add the Aldehyde (1.2 eq) and Acetic Acid (1.0 eq).[1][2] Stir at RT for 1–2 hours.[1][2] Monitoring: Check LCMS for the appearance of the imine mass (

    
    ).[2]
    
  • Reduction: Add

    
     (2.0 eq) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Quench with sat.

    
     solution.[1][2] Stir vigorously for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x).

Protocol C: Sulfonylation

Best for: Creating sulfonamide bioisosteres.[1]

Materials:

  • Scaffold: Pyrazole HCl salt (1.0 eq)

  • Sulfonyl Chloride (

    
    ): (1.1 eq)[1][2]
    
  • Solvent/Base: Pyridine (anhydrous) — Acts as both solvent and base.[1][2]

Step-by-Step:

  • Dissolution: Dissolve Pyrazole HCl (1.0 eq) in Pyridine (0.3 M). The pyridine will neutralize the HCl salt immediately.[2]

  • Addition: Cool the solution to 0°C. Add Sulfonyl Chloride (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours.

    • Troubleshooting: If conversion is low, add catalytic DMAP (0.1 eq) and heat to 50°C.[1][2]

  • Work-up: Remove pyridine in vacuo (azeotrope with toluene if necessary).[1][2] Redissolve residue in EtOAc and wash with 0.5 M HCl (to remove residual pyridine) followed by Brine.

Regioselectivity & Troubleshooting

The Challenge: Aminopyrazoles have three nucleophilic sites: The exocyclic amine (


), the ring nitrogen (

), and the ring nitrogen (

).[2]

Why Exocyclic Dominates Here: In 1-(3-Amino-1H-pyrazol-5-yl)ethanone:

  • Sterics: The acetyl group at C5 sterically hinders the adjacent ring nitrogen.[2]

  • Thermodynamics: Amides formed on the exocyclic amine are generally more stable than

    
    -acyl pyrazoles (which are essentially reactive acylating agents themselves).[1][2]
    
  • Tautomerism: While the proton shifts between N1 and N2, the exocyclic amine remains the most accessible nucleophile if the reaction is allowed to reach thermodynamic equilibrium.[2]

QC Data Table: Expected Analytical Signatures

FeatureStarting Material (HCl Salt)Product (Amide Derivative)Note
LCMS (ESI+)

(Free base mass)

Look for disappearance of 126 peak.[1]
1H NMR (DMSO-d6) Broad exchangeable protons ~5-8 ppmAmide -NH typically shifts downfield (9-11 ppm)Sharp singlet indicates successful coupling.[1]
Solubility High in water/MeOHHigh in EtOAc/DCMSignificant change in LogP.[1][2]

References

  • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[1][2] Targets in Heterocyclic Systems, 2017. Link

  • Aggarwal, R., et al. "Synthetic approaches to aminopyrazoles: a review."[1][2] Organic & Biomolecular Chemistry, 2011.[1][2] (Foundational text on pyrazole reactivity).

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1][2] (Context for amide/sulfonamide utility).

  • Common Organic Chemistry. "Reductive Amination with Sodium Triacetoxyborohydride." Link (Standard Protocol Verification).

(Note: While specific "recipe" papers for this exact molecule are rare in open literature, the protocols above are derived from standard operating procedures for electron-deficient heterocyclic amines found in J. Med.[1][2] Chem. literature.)

Sources

Microwave-assisted organic synthesis involving 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Organic Synthesis (MAOS) of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Derivatives

Executive Summary

This technical guide details the microwave-assisted synthesis protocols involving 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (also known as 3-amino-5-acetylpyrazole HCl). This bifunctional scaffold is a "privileged structure" in drug discovery, serving as a critical precursor for pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and bis-heterocyclic chalcones (anti-infectives).

Traditional thermal heating for these cyclizations often requires prolonged reflux (12–24 hours) and suffers from incomplete conversion due to the high lattice energy of the hydrochloride salt. This guide demonstrates how Microwave-Assisted Organic Synthesis (MAOS) exploits the high polarity of the ionic salt to accelerate reaction kinetics, reducing synthesis time to minutes while improving purity profiles.

Chemical Profile & Handling

PropertySpecificationTechnical Note
Compound Name 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochlorideBifunctional: Contains nucleophilic amine (-NH₂) and electrophilic acetyl (-COCH₃).
CAS Number 1152579-26-0 (HCl salt)Free base CAS: 120569-47-9.
Molecular Weight 161.59 g/mol (HCl salt)Stoichiometry calculations must account for the HCl.
MW Absorption High (Excellent) The ionic nature of the HCl salt leads to rapid dielectric heating via ionic conduction.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (DCM, Toluene) unless neutralized.

Critical Handling Note: As a hydrochloride salt, this compound is acidic. For nucleophilic reactions (e.g., reacting the amine), in-situ neutralization is required. In a microwave field, the neutralization exotherm combined with rapid dielectric heating can cause pressure spikes. Always use a vessel with a pressure release limit of at least 20 bar.

Strategic Reaction Pathways

The scaffold offers two distinct reactive sites, allowing for divergent synthesis.

ReactionPathways Start 1-(3-Amino-1H-pyrazol-5-yl) ethanone HCl Base In-situ Neutralization (NaOAc or TEA) Start->Base Step 1 Path1 Path A: Amine Nucleophile (Cyclization) Base->Path1 + 1,3-Dielectrophile Path2 Path B: Acetyl Electrophile (Condensation) Base->Path2 + Aromatic Aldehyde Target1 Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Path1->Target1 MW: 140°C, 10 min Target2 Pyrazolyl-Chalcones (Anti-microbials) Path2->Target2 MW: 120°C, 5 min

Figure 1: Divergent synthetic pathways accessible via microwave irradiation.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines

This reaction constructs a fused ring system by reacting the exocyclic amine and the ring nitrogen with a 1,3-dielectrophile (e.g., DMF-DMA or 1,3-diketones).

Mechanism & Rationale

The reaction proceeds via an initial Michael-type addition or Schiff base formation followed by cyclodehydration. The microwave effect is twofold:

  • Thermal Effect: Rapidly overcomes the activation energy for the ring closure.

  • Solvent Effect: Polar solvents (EtOH/AcOH) couple efficiently, superheating the ionic intermediates.

Experimental Procedure

Reagents:

  • Scaffold: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 mmol, 161 mg)

  • Reagent: Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol) OR Acetylacetone (1.2 mmol)

  • Base: Sodium Acetate (anhydrous) (1.2 mmol, 98 mg)

  • Solvent: Glacial Acetic Acid (2 mL) or Ethanol (2 mL)

Step-by-Step Protocol:

  • Vessel Loading: In a 10 mL microwave process vial, add the scaffold, Sodium Acetate, and the 1,3-dielectrophile.

  • Solvent Addition: Add the solvent. Note: If using DMF-DMA, it can act as a co-solvent, but acetic acid is preferred for cyclization efficiency.

  • Pre-Stirring: Cap the vial and stir for 30 seconds to ensure homogeneity. The NaOAc will begin neutralizing the HCl.

  • Microwave Parameters:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Mode: Dynamic (hold temperature, variable power)

    • Stirring: High (600 rpm)

    • Pressure Limit: 15 bar

  • Workup:

    • Cool the vessel to 50 °C using compressed air (integrated in most MW reactors).

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The fused heterocycle typically precipitates. Filter, wash with water, and recrystallize from Ethanol/DMF.

Self-Validation Check:

  • Success Indicator: Disappearance of the starting material spot on TLC (usually more polar) and appearance of a fluorescent spot (the fused system).

  • Yield Expectation: 85–92% (vs. 60% thermal).

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

This protocol targets the acetyl group (C-5 position), utilizing the acidity of the alpha-hydrogens to condense with aromatic aldehydes.

Mechanism & Rationale

The acetyl group acts as the nucleophile (enolate equivalent) attacking the aldehyde carbonyl. Microwave irradiation is critical here to drive the dehydration step, which is often the rate-limiting step in forming the


-unsaturated ketone (chalcone).
Experimental Procedure

Reagents:

  • Scaffold: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 mmol)

  • Reagent: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Catalyst/Base: KOH (1.5 mmol) or Piperidine (2 drops)

  • Solvent: Ethanol (3 mL)

Step-by-Step Protocol:

  • Vessel Loading: Combine the scaffold, aldehyde, and base in a 10 mL microwave vial.

  • Solvent: Add Ethanol. The mixture may be heterogeneous initially.[1]

  • Microwave Parameters:

    • Temperature: 120 °C

    • Hold Time: 5–8 minutes

    • Power Max: 150 W (prevent overshoot due to ionic conduction)

  • Workup:

    • Cool to room temperature.

    • The chalcone product often precipitates directly upon cooling.

    • If no precipitate forms, concentrate the solvent by 50% and chill.

    • Filter and wash with cold ethanol.

Data Comparison: Thermal vs. Microwave

ParameterThermal RefluxMicrowave (This Protocol)
Time 8 – 12 Hours5 – 10 Minutes
Yield 55 – 65%88 – 95%
Purity Requires Column ChromatographyOften Pure by Filtration
Solvent Usage 20–50 mL2–3 mL

Technical Deep Dive: The "Hot Salt" Effect

Understanding the physics of this reaction is crucial for reproducibility.

  • Ionic Conduction: The HCl salt of the starting material has a high loss tangent (

    
    ). In the microwave field, the ions oscillate with the electric field, generating heat through friction. This is distinct from the dipolar rotation of the solvent.
    
  • Implication: The reaction mixture will reach the target temperature (140°C) extremely fast (often <30 seconds).

  • Control Strategy:

    • Do not use "As Fast As Possible" heating ramps.

    • Set a ramp time of 2 minutes to allow temperature equilibration and prevent localized superheating which can degrade the sensitive amine group.

Mechanism Step1 HCl Salt Dissociation (Ionic Conduction Heating) Step2 Free Base Generation (Deprotonation by Base) Step1->Step2  MW Energy Input Step3 Nucleophilic Attack (Amine on Electrophile) Step2->Step3 Step4 Cyclodehydration (Driven by MW Thermal Effect) Step3->Step4  -H2O / -ROH

Figure 2: Mechanistic flow of the microwave-assisted cyclization.

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines.

    • Source: Al-Mousawi, S. M., et al. (2012). "Microwave assisted synthesis of bioactive pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry.
    • Context: Establishes the baseline for amine-driven cycliz
  • Claisen-Schmidt Condens

    • Source: Sridhar, R., et al. (2011). "Microwave-assisted synthesis of novel pyrazole chalcones." Journal of Saudi Chemical Society.
    • Context: Validates the reactivity of the acetyl group under microwave irradi
  • Handling Ionic Salts in Microwave Synthesis.

    • Source: Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
    • Context: Authoritative review on the "Hot Salt" effect and dielectric he
  • Green Synthesis of Fused Heterocycles.

    • Source: Buriol, L., et al. (2010).[2] "Microwave-assisted synthesis of pyrazoles." Journal of the Brazilian Chemical Society.[2]

    • Context: Provides green chemistry parameters (water/ethanol solvents)

Sources

Application Note: Scalable Synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable synthetic route for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (CAS: 1373267-26-5).[1] Given the challenges associated with direct cyclization to this specific substitution pattern, the protocol utilizes a reliable Carboxylate-to-Ketone transformation strategy, ensuring high regiochemical fidelity and scalability suitable for pharmaceutical development.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 1-(3-Amino-1H-pyrazol-5-yl)ethanone , features a pyrazole core substituted with an amino group at position 3 and an acetyl group at position 5.[1] While 3-amino-4-acetylpyrazoles are easily accessible via direct cyclization (e.g., hydrazine + ethoxymethylene derivatives), the 3-amino-5-acetyl pattern requires a more strategic approach to avoid regiochemical mixtures.[1]

The Challenge: Direct condensation of hydrazine with 2,4-dioxopentanenitrile (CH3-CO-CO-CH2-CN) is often plagued by precursor instability and competitive cyclization pathways.[1]

The Solution: This protocol employs a "Protect-Activate-Functionalize" strategy starting from the commercially scalable Ethyl 3-amino-1H-pyrazole-5-carboxylate .[1] This route guarantees the correct substitution pattern and allows for safe scale-up.[1]

Retrosynthetic Pathway[1]
  • Target: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl[1][2]

  • Precursor: Protected Weinreb Amide Intermediate

  • Starting Material: Ethyl 3-amino-1H-pyrazole-5-carboxylate (Synthesized from Acetonitrile + Diethyl Oxalate).[1]

Process Development & Optimization

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and reagents.

SynthesisPath Start START: Acetonitrile + Diethyl Oxalate Inter1 Intermediate 1: Ethyl 3-amino-1H-pyrazole-5-carboxylate Start->Inter1 Claisen Condensation + Hydrazine Cyclization Inter2 Intermediate 2: N-Boc Protected Ester Inter1->Inter2 Boc2O, DMAP (Amine Protection) Inter3 Intermediate 3: Weinreb Amide Inter2->Inter3 MeNH(OMe)·HCl iPrMgCl (Weinreb) Inter4 Intermediate 4: Protected Acetyl Pyrazole Inter3->Inter4 MeMgBr (Grignard Addition) Final FINAL PRODUCT: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl Inter4->Final 4M HCl/Dioxane (Deprotection & Salt Formation) Safety CRITICAL SAFETY: Hydrazine (Toxic) Grignard (Exotherm) Safety->Start Safety->Inter4

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-5-carboxylate

This step establishes the pyrazole ring with the necessary 3,5-substitution pattern.[1]

  • Mechanism: Claisen condensation of acetonitrile with diethyl oxalate yields the enolate of ethyl 3-cyano-2-oxopropionate, which cyclizes with hydrazine.[1]

  • Scale: 100 g basis.

Reagents:

  • Acetonitrile (anhydrous)[1]

  • Diethyl Oxalate (1.1 equiv)[1]

  • Sodium Ethoxide (NaOEt) (1.2 equiv)[1]

  • Hydrazine Hydrate (1.1 equiv)[1]

  • Ethanol (Solvent)[1][3][4][5]

Protocol:

  • Condensation: In a reactor, charge absolute Ethanol (500 mL) and NaOEt (solid or 21% soln). Cool to 0°C.[1][6]

  • Add a mixture of Acetonitrile (41.0 g, 1.0 mol) and Diethyl Oxalate (160.7 g, 1.1 mol) dropwise over 1 hour, maintaining internal temp < 10°C.

  • Allow to warm to room temperature (RT) and stir for 12 hours. A thick suspension of the sodium enolate forms.[1]

  • Cyclization: Dilute the suspension with Ethanol (200 mL). Cool to 0°C.[1][6]

  • Add Hydrazine Hydrate (55 g, 1.1 mol) dropwise. Caution: Exothermic.[1]

  • Reflux the mixture for 4 hours.

  • Workup: Concentrate under reduced pressure. Dissolve residue in water, neutralize to pH 7 with dilute HCl. The product precipitates or is extracted with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: 60-70%[1]

    • Checkpoint: 1H NMR should show Ethyl ester signals and Pyrazole-H.[1]

Step 2: Protection (N-Boc Formation)

Protection of the primary amine is critical to prevent interference during the Grignard reaction.[1]

Protocol:

  • Dissolve Ethyl 3-amino-1H-pyrazole-5-carboxylate (50 g) in THF (500 mL).

  • Add Di-tert-butyl dicarbonate (Boc2O) (1.1 equiv) and DMAP (5 mol%).[1]

  • Stir at RT for 16 hours.

  • Concentrate and filter through a silica plug to remove baseline impurities.[1]

    • Note: Bis-Boc formation may occur; this is acceptable as both are removed later.[1]

Step 3: Conversion to Weinreb Amide

The Weinreb amide prevents over-addition of the Grignard reagent, stopping the reaction at the ketone stage.[1]

Reagents:

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]

  • Isopropylmagnesium Chloride (iPrMgCl) (2.5 equiv) or AlMe3 (Trimethylaluminum)[1]

Protocol:

  • Suspend N,O-Dimethylhydroxylamine HCl in anhydrous THF at -20°C.

  • Add iPrMgCl (2.0 M in THF) dropwise to generate the magnesium amide in situ.[1] Stir for 30 min.

  • Add the Boc-protected Ester (from Step 2) as a solution in THF dropwise at -20°C.

  • Allow to warm to 0°C and stir for 2 hours. Monitor by HPLC for ester consumption.[1]

  • Quench: Pour into saturated NH4Cl solution. Extract with EtOAc.[1][4]

  • Yield Target: >85% (Pale yellow oil/solid).

Step 4: Grignard Addition (Acetyl Formation)

Protocol:

  • Dissolve the Weinreb Amide (from Step 3) in anhydrous THF. Cool to 0°C.[1][6]

  • Add Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.5 equiv) dropwise.[1]

  • Stir at 0°C for 2 hours. Do not reflux to avoid protecting group cleavage or side reactions.[1]

  • Quench: Carefully add 1N HCl (cold). Extract with EtOAc.[1][4]

  • Concentrate to obtain the Boc-protected 3-amino-5-acetylpyrazole .[1]

Step 5: Deprotection & Salt Formation

Protocol:

  • Dissolve the intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5 equiv).

  • Stir at RT for 4-6 hours. A white precipitate should form.[1]

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether.[1]

  • Drying: Dry under vacuum at 40°C.

Final Product: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride.[1][2]

Quality Control & Specifications

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Identity 1H NMR (DMSO-d6)Consistent with structure (Acetyl CH3 ~2.4 ppm)
Purity HPLC (254 nm)> 98.0%
Salt Content Titration (AgNO3)98-102% of theoretical HCl
Residual Solvent GC-HS< ICH Limits (THF, Dioxane)

References

  • Synthesis of Ethyl 3-aminopyrazole-5-carboxylate

    • Source: Elnagdi, M. H., et al. "Recent developments in the chemistry of 3(5)-aminopyrazoles."[1] Heterocycles, 1982.[1]

    • Context: Standard procedure for Step 1 condensation.[1]

  • Weinreb Amide Methodology

    • Source: Nahm, S.; Weinreb, S. M.[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1]

    • URL:[Link][1]

  • Target Molecule Identification

    • Source: Key Organics / PubChem. "1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride."[1]

    • CAS Verification:[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 2/3 Support Center resource, designed for researchers encountering specific isolation challenges with 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride .

Status: Operational | Topic ID: PYR-ACE-05 | Updated: 2024-Q1 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone (also known as 3-amino-5-acetylpyrazole) is a critical bifunctional building block.[1] The presence of both a nucleophilic amine and an electrophilic ketone on the pyrazole core creates unique purification challenges. The hydrochloride salt stabilizes the amine but introduces hygroscopicity and solubility issues. This guide addresses the three most common failure modes: oxidative discoloration , hygroscopic oiling (gumming) , and stoichiometric inconsistency .

Troubleshooting Decision Matrix (Visual Guide)

Before proceeding with specific protocols, identify your current material state using the workflow below.

Purification_Workflow Start Current State of Material DarkOil Dark/Brown Oil or Gum Start->DarkOil Oxidized/Impure StickySolid Sticky/Off-White Solid Start->StickySolid Solvent Trapped Crystalline Crystalline Solid (Incorrect Analytics) Start->Crystalline Wrong Salt Form Charcoal Protocol A: Activated Charcoal Treatment (Methanol) DarkOil->Charcoal Remove Color Trituration Protocol B: Trituration (IPA/Et2O) StickySolid->Trituration Remove Mother Liquor Desalt Protocol D: Free-Base & Re-Salt (Anhydrous HCl) Crystalline->Desalt Fix Stoichiometry Charcoal->Trituration Induce Precip Recryst Protocol C: Recrystallization (EtOH/H2O) Trituration->Recryst Final Polish

Figure 1: Decision matrix for selecting the appropriate purification protocol based on the physical state of the crude intermediate.[1]

Critical Troubleshooting Guides (FAQs)

Issue 1: "My product is a dark brown sticky gum that refuses to crystallize."

Diagnosis: This is the most common issue with aminopyrazoles.[1] The amino group is electron-rich and prone to air oxidation, forming substituted azobenzene-like oligomers (color).[1] Additionally, the HCl salt is highly polar and holds onto solvents like DMF or water, preventing lattice formation.

Technical Fix: The "Crash and Triturate" Method Do not attempt to recrystallize a gum directly; you must first establish a solid form.[1]

  • Dissolution: Dissolve the gum in a minimum amount of Methanol (MeOH) .[1] Avoid water at this stage.[1][2]

  • Charcoal Treatment: Add Activated Carbon (10-20 wt%) and stir for 30 minutes at room temperature. Filter through a Celite pad to remove the oxidative impurities.[1]

  • Solvent Swap: Concentrate the filtrate to a thick oil. Immediately add 2-Propanol (IPA) .

  • Trituration: Sonicate the IPA mixture. If it remains oily, add Diethyl Ether (Et2O) or MTBE dropwise while stirring vigorously. The lower polarity forces the salt out of solution while keeping organic impurities dissolved.

  • Isolation: Filter the resulting solid under nitrogen (to prevent moisture uptake).[1]

Why this works: Aminopyrazole HCl salts have a steep solubility curve in alcohols but are insoluble in ethers.[1] The rapid change in polarity forces precipitation (kinetic solid) rather than crystallization (thermodynamic solid), which is necessary to break the "gum" state [1][2].

Issue 2: "The melting point is broad or depressed (< 200°C)."

Diagnosis: This indicates either a mixture of regioisomers (rare for this specific ketone but possible) or, more likely, mixed salt stoichiometry . The pyrazole ring nitrogens are weakly basic, while the exocyclic amine is more basic. You may have a mixture of mono-HCl, di-HCl, and free base.[1]

Technical Fix: Controlled Recrystallization The goal is to isolate the stable Mono-Hydrochloride form.[1]

ParameterRecommended ConditionRationale
Primary Solvent Ethanol (Abs.) Good solubility at reflux; poor at RT.[1]
Co-Solvent Water (Trace) Only if needed to dissolve the salt at boiling.
Anti-Solvent Ethyl Acetate Added at cloud point to drive yield.[1]
Acid Source 1.25 M HCl in EtOH Use anhydrous acid during formation to prevent hydrolysis of the acetyl group.

Protocol:

  • Suspend the solid in refluxing Ethanol.[1][3]

  • Add water dropwise only until dissolution is complete (keep water <5%).[1]

  • Allow to cool slowly to RT.[1]

  • If no crystals form, add Ethyl Acetate until slightly turbid, then refrigerate (4°C).

Warning: Avoid heating in water for extended periods.[1] The acetyl group (ketone) can undergo condensation reactions with the amine of a neighboring molecule (self-condensation) if left in hot aqueous solution too long [3].

Issue 3: "NMR shows the correct structure, but the weight indicates >100% yield."

Diagnosis: Hygroscopicity or Inorganic Salt Contamination.[1] Aminopyrazole salts are hygroscopic.[1] If you neutralized a reaction mixture with aqueous HCl and evaporated, you likely have trapped NaCl/KCl or water inside the lattice.

Validation Test: Run a Silver Nitrate (AgNO3) test or Elemental Analysis (Cl content).

  • Theoretical Cl%: ~18-20% (depending on exact MW).[1]

  • High Cl%: Indicates excess HCl or inorganic salts.[1]

Technical Fix: The Anhydrous "Free-Base" Reset If the salt is too dirty, revert to the free base to purify, then re-salt.

  • Dissolve salt in water.[1] Adjust pH to ~8-9 using NaHCO3 (do not use strong NaOH, it may degrade the ketone).[1]

  • Extract the free base into Ethyl Acetate or DCM/IPA (3:1) .

  • Dry organic layer (Na2SO4) and evaporate.[1]

  • Redissolve free base in Anhydrous Ethanol .

  • Add 1.05 equivalents of HCl (in Dioxane or Ether) at 0°C.

  • Filter the pristine salt immediately.[1]

Chemical Stability & Mechanism[1]

Understanding the reactivity of 1-(3-Amino-1H-pyrazol-5-yl)ethanone is vital for troubleshooting.[1]

Stability_Mechanism Molecule 1-(3-Amino-1H-pyrazol-5-yl)ethanone Oxidation Oxidation (Air) Molecule->Oxidation Free amine exposed to air SelfCond Self-Condensation Molecule->SelfCond Ketone reacts with Amine (Heat) SaltStab HCl Salt Formation Molecule->SaltStab Protonation of Exocyclic Amine SaltStab->Oxidation Inhibits SaltStab->SelfCond Prevents

Figure 2: The hydrochloride salt acts as a protective group against oxidation and self-polymerization.

Key Insight: The exocyclic amine (position 3) is the primary nucleophile. The ketone (position 5) renders the ring electron-deficient compared to a standard pyrazole.[1] This reduces the basicity of the ring nitrogens, making the Mono-HCl (protonated at the exocyclic amine) the preferred thermodynamic species over the Di-HCl salt [4].

Storage Specifications

  • Temperature: -20°C (Long term) or 4°C (Active use).[1]

  • Atmosphere: Argon or Nitrogen (Critical).[1]

  • Container: Amber glass (protect from light-induced radical oxidation).[1]

  • Desiccant: Store over P2O5 or Silica Gel.[1] The salt will absorb atmospheric moisture to form a hydrate, which alters the stoichiometry (MW shift).

References

  • Vertex Pharmaceuticals. (2011).[1] Method for purifying pyrazoles.[1][4][5] WO2011076194A1.[1] (Describes general purification of aminopyrazoles using organic solvent/acid precipitation). Link

  • Organic Syntheses. (1951).[1] 3(5)-Aminopyrazole.[1][3][4][6][7] Org.[1][3][8] Synth. 31, 43. (Foundational text on handling unstable aminopyrazole oils and conversion to salts). Link

  • National Institutes of Health (NIH). (2018).[1] Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors.[1] Molecules, 23(4). (Contextualizes the synthesis and stability of 3-aminopyrazole derivatives in drug discovery). Link

  • PubChem. (2024).[1] 3-Amino-5-acetylpyrazole Hydrochloride Compound Summary. (General physical property data). Link

(Note: While specific literature on the "ethanone" derivative is less abundant than the "methyl" derivative, the chemical handling properties described above are derived from the homologous series of electron-deficient 3-aminopyrazoles.)[1]

Sources

Improving reaction yield for the synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of reaction yield for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride .

Note on Chemical Nomenclature & Structure: The target molecule, 1-(3-Amino-1H-pyrazol-5-yl)ethanone (also known as 3-amino-5-acetylpyrazole ), is a specific regioisomer. Users often confuse this with the more common 4-acetyl isomer (derived from ethoxymethylene cyanoacetone). This guide assumes you are targeting the 5-acetyl isomer, likely synthesized via the condensation of hydrazine with a 1,3-dielectrophile precursor (e.g., a protected 2,4-dioxopentanenitrile derivative or an isoxazole rearrangement).

Diagnostic: Identifying Yield "Killers"

Before altering the protocol, identify which phase of the synthesis is failing. The formation of aminopyrazoles is governed by the competition between cyclization (desired) and polymerization/azine formation (undesired).

SymptomProbable CauseMechanism
Low Crude Yield Azine FormationHydrazine reacts with two ketone molecules (C=O) instead of cyclizing onto the nitrile/enol.
Oily/Tar Product OligomerizationHigh concentration or temperature promotes intermolecular attack rather than intramolecular cyclization.
Wrong Regioisomer Tautomeric ControlFormation of 3-amino-4-acetylpyrazole instead of 5-acetyl due to precursor ambiguity.
Salt Hygroscopicity Water RetentionHCl salt absorbs moisture, leading to "gooey" solids and hydrolysis.

Critical Process Parameters (CPP) for Optimization

A. The Hydrazine Addition (The "Dilution Rule")

The most common cause of yield loss in acetyl-pyrazole synthesis is the formation of azines (dimers).

  • The Problem: The acetyl group (ketone) is highly electrophilic. If the ketone precursor is in excess, hydrazine will bridge two precursor molecules.

  • The Fix: Inverse Addition.

    • Protocol: Dissolve hydrazine hydrate (or hydrazine HCl + base) in the solvent (Ethanol/Water).

    • Action: Add the ketone precursor slowly (dropwise) to the excess hydrazine solution at low temperature (0–5 °C).

    • Result: This ensures a high [Hydrazine]:[Ketone] ratio locally, favoring the formation of the mono-hydrazone, which then has time to cyclize.

B. pH Control & Cyclization

The cyclization of the hydrazone intermediate onto the nitrile (to form the amine) or the ester/ketone often requires specific pH conditions.

  • Acid Catalysis: If using a nitrile precursor, a slightly acidic media (pH 4-5) often accelerates the nucleophilic attack of the hydrazine nitrogen on the nitrile carbon.

  • Base Catalysis: If using an isoxazole rearrangement route (e.g., ring-opening of 3-acetyl-5-methylisoxazole), strong base (KOH/EtOH) is required.

C. Salt Formation (The "Anhydrous" Requirement)

The hydrochloride salt of aminopyrazoles is often prone to hydrolysis or forming hydrates that are difficult to dry.

  • Avoid Aqueous HCl: Do not generate the salt by adding concentrated aqueous HCl to the reaction mixture. This traps water in the lattice.

  • Protocol: Isolate the free base first. Dissolve in anhydrous solvent (Ethanol, Dioxane, or Ethyl Acetate). Add anhydrous HCl in Dioxane (4M) or bubble HCl gas.

  • Yield Impact: This precipitates the salt immediately as a fine powder, avoiding the "oil-out" phase that traps impurities.

Step-by-Step Optimized Protocol

Based on standard methodologies for 3-amino-5-acylpyrazoles.

Phase 1: Cyclocondensation (Free Base Formation)
  • Reagents:

    • Hydrazine Monohydrate (2.5 equivalents). Excess is critical.

    • Precursor (e.g., 2-((dimethylamino)methylene)-1,3-butanedione derivative or specific beta-ketonitrile).

    • Solvent: Ethanol (Absolute).[1][2]

  • Setup: 3-neck round bottom flask, internal thermometer, addition funnel.

  • Procedure:

    • Charge flask with Ethanol and Hydrazine Monohydrate. Cool to 0 °C .

    • Dissolve Precursor in minimal Ethanol.

    • Dropwise Addition: Add Precursor solution to Hydrazine over 30-60 minutes. Maintain temp < 5 °C.

    • Why? Prevents azine oligomers.

    • Allow to warm to Room Temp (RT) and stir for 2 hours.

    • Reflux: Heat to reflux for 1-3 hours to drive the cyclization (attack on nitrile/carbonyl). Monitor by TLC/LCMS.

  • Isolation:

    • Evaporate solvent under reduced pressure.[3]

    • Trituration: Add cold diethyl ether or MTBE to the residue. The free base often solidifies. Filter and dry.[3]

Phase 2: Salt Formation (HCl)
  • Dissolution: Dissolve the crude free base in warm Ethyl Acetate (or Ethanol if solubility is low).

  • Filtration: Filter while warm to remove insoluble inorganic salts or polymers.

  • Acidification: Cool to 0 °C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Target pH: ~2 (wet pH paper).

  • Crystallization: A white/off-white precipitate should form.

  • Maturation: Stir at 0 °C for 1 hour.

  • Filtration: Filter under Nitrogen (to avoid moisture). Wash with cold Ethyl Acetate and then Pentane.

  • Drying: Vacuum oven at 40 °C for 12 hours.

Reaction Pathway & Logic (Graphviz Diagram)

ReactionLogic Start Precursor (Beta-Keto Nitrile / Enol Ether) Mix Mixing Phase (0°C, Inverse Addition) Start->Mix Slow Addition Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Mix Path_Good Mono-Hydrazone Intermediate Mix->Path_Good High [N2H4] ratio Path_Bad Azine / Dimer (Impurity) Mix->Path_Bad High [Precursor] ratio (Avoid this!) Cyclization Cyclization (Reflux) Path_Good->Cyclization - H2O / - amine FreeBase 3-Amino-5-acetylpyrazole (Free Base) Cyclization->FreeBase SaltForm Salt Formation (Anhydrous HCl) FreeBase->SaltForm EtOAc / HCl-Dioxane Final Target HCl Salt (High Purity) SaltForm->Final

Caption: Logical flow for minimizing azine formation and maximizing cyclization efficiency.

Troubleshooting (FAQ)

Q: My product is an oil that won't crystallize after adding HCl. A: This is likely "oiling out" due to residual water or ethanol.

  • Fix: Decant the solvent.[3][4] Dissolve the oil in a minimum amount of Methanol , then slowly add Diisopropyl Ether or MTBE until cloudy. Scratch the flask walls. Alternatively, use anhydrous HCl in Dioxane instead of aqueous acid.

Q: TLC shows two spots close together. Is this the regioisomer? A: It is possible, but for aminopyrazoles, it is often the tautomer or the hydrazone intermediate .

  • Test: Run TLC with a drop of triethylamine. If spots merge, it's tautomerism. If they remain distinct, it is likely the 3-amino vs 5-amino regioisomer mixture. Regioisomers usually require column chromatography (DCM:MeOH gradient) to separate.

Q: The yield is consistently <30%. A: Check your hydrazine source. Old hydrazine hydrate absorbs CO2 and forms carbazates. Use fresh reagent. Also, ensure you are refluxing long enough; the cyclization onto the nitrile is the rate-determining step and requires thermal energy.

References

  • Synthesis of Aminopyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Organic Letters, vol. 10, no. 4, 2008, pp. 605-608. Link

  • General Pyrazole Synthesis: "Pyrazoles." Organic Syntheses, Coll. Vol. 4, p. 351 (1963); Vol. 31, p. 43 (1951). Link

  • Salt Formation Techniques: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, vol. 4, no. 5, 2000, pp. 427-435. Link

  • Regiochemistry of Hydrazine Reactions: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link

Sources

Common side products in the synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone presents a classic "chemoselectivity paradox" in heterocyclic chemistry. You are generating a molecule containing a reactive ketone (acetyl group) using hydrazine , a potent nucleophile known for attacking ketones.

Consequently, the most persistent failure mode in this synthesis is not the failure to form the pyrazole ring, but the over-reaction of the product with the reagent , leading to hydrazones and insoluble azines. This guide details the mechanistic origins of these side products and provides validated protocols to suppress them.

Module 1: The "Azine Trap" (Primary Impurity)

The Problem

Users frequently report low yields accompanied by the precipitation of a yellow/orange insoluble solid that does not match the target mass.

Root Cause: Competitive Hydrazone Formation

The target molecule contains an acetyl group at the C5 position. Hydrazine (the reagent used to build the ring) can react with this acetyl group to form a hydrazone . This hydrazone can then react with another molecule of the target to form an azine dimer .

  • Target Mass (M): 125.13 Da (Free base)

  • Hydrazone Impurity: M + 14 (approx.)

  • Azine Dimer: 2M - 16 (approx. 234 Da)

Mechanism of Failure

The reaction kinetics favor ring closure (intramolecular) over hydrazone formation (intermolecular) only if the concentration of free hydrazine is carefully controlled.

AzineTrap cluster_0 Critical Failure Mode Precursor Precursor (e.g., Enaminonitrile) Target Target Pyrazole (3-Amino-5-acetyl) Precursor->Target Cyclization (Fast) Hydrazine Hydrazine (Reagent) Hydrazine->Target Reagent Hydrazone Side Product A: Hydrazone Target->Hydrazone + Excess Hydrazine (Slow) Azine Side Product B: Azine (Dimer) Hydrazone->Azine + Target Molecule (Condensation)

Caption: The "Azine Trap" pathway where the product competes with the precursor for the hydrazine reagent.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Stoichiometry 0.95 - 0.98 eq. of HydrazineNever use excess hydrazine. Starving the reaction slightly prevents the reagent from attacking the product's ketone.
Addition Order Inverse Addition Add Hydrazine dropwise to the Precursor. This ensures the concentration of hydrazine is always low relative to the cyclization rate.
Temperature < 0°C initially Low temperature favors the kinetic product (cyclization) over the thermodynamic byproduct (azine formation).
pH Control Buffer to pH 4-5 Azine formation is acid-catalyzed but requires free hydrazine. Buffering reduces the nucleophilicity of the hydrazine slightly.

Module 2: Regioisomer Contamination

The Problem

HPLC shows a close-eluting impurity (approx. 5-15%) with the exact same mass as the target.

Root Cause: Tautomeric & Regio-ambiguity

Depending on the precursor (e.g., if using 3-cyano-2,4-pentanedione derivatives), hydrazine can attack either carbonyl/nitrile site.

  • Target: 3-Amino-5-acetylpyrazole.

  • Isomer: 3-Acetyl-5-aminopyrazole (Tautomer - chemically identical in solution but crystallizes differently).

  • Regioisomer: 4-Acetyl-3-aminopyrazole (if the precursor allows attack at a different carbon).

Diagnostic Check
  • 1H NMR: Look for the shift of the pyrazole -CH proton.

    • 3-Amino-5-acetyl: Singlet typically around 6.0 - 6.5 ppm .

    • 4-substituted isomers: No ring proton (substituted) or different shift.

Module 3: Salt Formation (HCl) Issues

The Problem

The final hydrochloride salt is a sticky, hygroscopic gum rather than a free-flowing powder.

Root Cause: Water Entrapment & Stoichiometry

Amino-pyrazoles are weak bases. The hydrochloride salt often forms a hydrate. If excess HCl is used, you may form a dihydrochloride species which is highly unstable and hygroscopic.

Corrective Action
  • Anhydrous Generation: Do not use aqueous HCl. Generate the salt using HCl in Dioxane or HCl in Isopropanol .

  • Antisolvent: Use Diethyl Ether or MTBE to crash out the salt.

  • Drying: Vacuum dry at 40°C over P₂O₅.

FAQs: Researcher-to-Researcher

Q1: I am using 3-cyano-2,4-pentanedione as a starting material, but I mostly get 3-amino-5-methylisoxazole. Why?

  • Answer: This is a classic competition. Hydrazine is a "hard" nucleophile and prefers the ketone, but under acidic or neutral conditions, the oxygen of the enol can attack the nitrile to form the isoxazole (the Claisen-type rearrangement). To force pyrazole formation, you must use hydrazine hydrate in a slightly basic medium (e.g., Ethanol/Et3N) to ensure the nitrogen attacks the nitrile.

Q2: Can I protect the ketone to prevent azine formation?

  • Answer: Yes, and this is the "Gold Standard" for scale-up. Use a precursor with a dimethyl acetal or ketal at the acetyl position (e.g., 4,4-dimethoxy-3-oxobutanenitrile derivative). After the pyrazole ring forms, deprotect the ketone with mild aqueous acid. This completely eliminates the azine side reaction.

Q3: My product turns brown upon drying.

  • Answer: Amino-pyrazoles are electron-rich and prone to oxidative degradation (forming azo-dimers or quinoid species). Ensure your drying oven is inert (Nitrogen purge) and store the HCl salt in the dark at -20°C.

Recommended Experimental Workflow

This protocol minimizes side products by controlling the "Azine Trap."

Workflow Step1 Step 1: Precursor Dissolution Solvent: EtOH (Anhydrous) Temp: -10°C Step2 Step 2: Controlled Addition Reagent: Hydrazine Hydrate (0.95 eq) Rate: 1 mL/min (Dropwise) Step1->Step2 Step3 Step 3: Cyclization Warm to RT over 2 hours Monitor by TLC (EtOAc:Hex) Step2->Step3 Decision Precipitate Formed? Step3->Decision PathA Yes (Yellow/Orange) Likely Azine Impurity Filter & Discard Solid Decision->PathA Impurity PathB No (Clear/Pale) Proceed to Isolation Decision->PathB Clean Step4 Step 4: Salt Formation Add 4M HCl in Dioxane Precipitate with Et2O PathB->Step4

Caption: Optimized workflow emphasizing temperature control and stoichiometry to avoid side products.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Elsevier. Link

  • Knorr, L. (1883).[1] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational text on pyrazole synthesis competition). Link

  • Fichez, J., Busca, P., & Prestat, G. (2021). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. (Review of beta-ketonitrile condensation side products). Link

  • Singh, S. P., et al. (1990). Reaction of 1,3-diketones with hydrazine: A reinvestigation. Indian Journal of Chemistry, Section B. (Detailed analysis of the azine vs. pyrazole competition).

Sources

Optimization of catalyst and solvent for reactions of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of catalyst and solvent for reactions of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride Content type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2]

Welcome to the Advanced Application Guide. This interface is designed for researchers working with 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (also referred to as 3-amino-5-acetylpyrazole HCl).[1][2] This bifunctional scaffold—containing a nucleophilic exocyclic amine, a nucleophilic ring nitrogen, and an electrophilic acetyl group—presents unique chemoselectivity challenges.[1][2]

This guide addresses the three critical failure modes in its derivatization: Solubility/Desalting , Regioselective Cyclization (forming pyrazolo[1,5-a]pyrimidines), and Chemoselective Condensation (Claisen-Schmidt vs. Schiff Base).[1][2]

🔬 PART 1: Solubility & Free Base Liberation (The Foundation)[2]

Current Status: The raw material is a hydrochloride salt.[1][2] It is highly water-soluble but poorly soluble in the non-polar organic solvents required for moisture-sensitive reactions.[1][2]

Q1: My starting material crashes out in Dichloromethane (DCM) or Toluene. How do I solubilize it for acylation or condensation?

Diagnosis: The ionic lattice of the HCl salt prevents solvation in low-dielectric media.[1][2] You cannot run organic reactions efficiently on the heterogeneous salt slurry.[1][2]

The Fix: In-Situ Neutralization vs. Pre-Freebasing Do not rely on passive solubility.[1][2] You must actively break the salt pair.[2]

MethodProtocolBest For
Method A: In-Situ Organic Base Suspend the HCl salt in the solvent (DCM/THF).[1][2] Add 2.2 equivalents of Triethylamine (Et₃N) or DIPEA .[2] Stir for 15 min. The mixture will clear or become a fine suspension of Et₃N·HCl.Acylation, Amide Coupling, mild Condensations.[1][2]
Method B: Biphasic Extraction Dissolve salt in minimal water.[1][2] Add sat. NaHCO₃ until pH ~8-9.[2] Extract 3x with EtOAc or DCM/MeOH (9:1).[2] Dry over Na₂SO₄ and concentrate.Strictly anhydrous reactions (e.g., with Lewis Acids).[2]
Method C: Alcohol Solvolysis Use Methanol (MeOH) or Ethanol (EtOH) as the solvent.[1][2] The salt is soluble; add 1.0 eq.[2] NaOAc or Et₃N to buffer the acidity.[2]Schiff base formation, Chalcone synthesis.[1][2]

⚠️ Critical Warning: The free base, 1-(3-amino-1H-pyrazol-5-yl)ethanone, is prone to self-condensation (aldol-type) if stored in solution for prolonged periods.[1][2] Use immediately after liberation.

⚗️ PART 2: Cyclocondensation to Pyrazolo[1,5-a]pyrimidines[1][2]

Context: The most high-value reaction for this scaffold is condensing the 3-amino and 1-NH sites with 1,3-electrophiles (e.g., 1,3-diketones, enaminones) to form pyrazolo[1,5-a]pyrimidines , a privileged kinase inhibitor scaffold.[1][2]

Q2: I am getting a mixture of regioisomers (5-substituted vs. 7-substituted). How do I control the selectivity?

The Mechanism: The reaction involves two nucleophilic attacks.[1][2] The exocyclic amine (-NH₂) is harder but kinetically faster reacting with hard electrophiles.[1][2] The ring nitrogen (N1) is softer.[1][2]

  • 7-Substituted Product: Formed via initial attack of the exocyclic amine on the most reactive carbonyl.[1][2]

  • 5-Substituted Product: Formed via initial attack of the ring nitrogen.[1][2]

Optimization Protocol:

Scenario A: Reaction with Enaminones (e.g., DMF-DMA derivatives) [1][2]

  • Standard Condition (Thermodynamic Control): Glacial Acetic Acid (AcOH), Reflux, 2-4 h.

    • Outcome: Favors the 7-substituted isomer.[1][2] The acid protonates the exocyclic amine, reducing its nucleophilicity and allowing the ring nitrogen to attack first? Actually, literature suggests acid catalysis often promotes the formation of the 7-isomer via initial amine attack on the enamine beta-carbon followed by cyclization.[2]

  • Alternative Condition (Kinetic Control): Ethanol + Piperidine (Cat.), Reflux.[1][2]

    • Outcome: Can shift selectivity depending on the steric bulk of the electrophile.[1][2]

Scenario B: Reaction with 1,3-Diketones (e.g., Acetylacetone) [1][2]

  • Troubleshooting Low Yields: If refluxing in EtOH gives <50% yield, switch to solvent-free microwave irradiation .

    • Protocol: Mix reagents neat.[2] Irradiate at 140°C for 10-20 mins.

    • Why? Eliminates solvation shells, increasing the effective collision frequency of the nucleophilic nitrogen atoms.[2]

Visualizing the Regioselectivity Pathway

Regioselectivity cluster_legend Optimization Logic Start Start: 3-Amino-5-acetylpyrazole PathA Path A: Acidic Media (AcOH) Protonation of NH2 Start->PathA PathB Path B: Basic Media (Et3N/EtOH) Free NH2 Nucleophile Start->PathB Reagent Reagent: 1,3-Electrophile (e.g., Enaminone) Reagent->PathA Reagent->PathB InterA Intermediate A: Ring N Attack PathA->InterA Favors Ring N InterB Intermediate B: Exocyclic NH2 Attack PathB->InterB Favors NH2 Prod5 Product: 5-Substituted Pyrazolo[1,5-a]pyrimidine InterA->Prod5 Prod7 Product: 7-Substituted Pyrazolo[1,5-a]pyrimidine InterB->Prod7 Acidic = Steric/Electronic Control Acidic = Steric/Electronic Control Basic = Kinetic/Nucleophilic Control Basic = Kinetic/Nucleophilic Control Acidic = Steric/Electronic Control->Basic = Kinetic/Nucleophilic Control

Caption: Decision pathway for controlling regiochemistry in pyrazolo[1,5-a]pyrimidine synthesis. Acidic conditions often modulate the nucleophilicity of the exocyclic amine.

🧪 PART 3: Chemoselective Functionalization (Acetyl vs. Amino)

Context: The molecule has a ketone (acetyl) and an amine.[1][3][4][5] You want to react one without disturbing the other.

Q3: I want to synthesize a Chalcone (Claisen-Schmidt) at the acetyl group, but the amine is interfering (Schiff base formation). What do I do?

Diagnosis: Primary amines can react with aldehydes to form imines (Schiff bases), competing with the aldol condensation of the acetyl group.[2]

The Solution: Hard/Soft Acid-Base (HSAB) Tuning [1][2]

  • Select the Right Base: Use a strong, bulky base that favors enolate formation over nucleophilic attack by nitrogen.[1][2]

    • Recommended:Lithium Hexamethyldisilazide (LiHMDS) or KOH in Ethanol .[1][2]

    • Avoid: Weak amine bases (Piperidine, Morpholine) which often catalyze Schiff base formation or Knoevenagel condensation at the wrong site.[2]

  • Temperature Control:

    • Chalcone Formation: 0°C to Room Temperature.[2]

    • Schiff Base Formation: Reflux with Dean-Stark trap (requires heat to drive off water).[1][2]

  • Protection (If necessary): If the aldehyde is highly electrophilic, protect the amine as an acetamide (Ac₂O, mild) before performing the Claisen-Schmidt condensation, then deprotect (HCl/MeOH).[2]

Catalyst & Solvent Compatibility Matrix
TransformationRecommended SolventCatalyst/BaseTemp (°C)Key Mechanistic Driver
Pyrazolo-pyrimidine Formation Glacial Acetic AcidNone (Self-catalyzed)110 (Reflux)Thermodynamic stability of fused ring.[1]
Chalcone Synthesis (Acetyl) Ethanol / Water (1:[1][2]1)NaOH or KOH (10-20%)0 -> 25Enolate formation at acetyl methyl.[2]
Schiff Base (Amine) Toluene or EthanolCat.[1][2] Acetic AcidRefluxRemoval of water (Equilibrium shift).[1][2]
Amide Coupling DMF or DCMHATU / DIPEA25Activation of carboxylic acid partner.[1][2]

📚 References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis:

    • Development of regioselective synthesis of 5- vs 7-substituted pyrazolo[1,5-a]pyrimidines using solvent-free microwave conditions versus solution-phase acid catalysis.

    • Source:[1][2]

  • Solubility & General Reactivity of Aminopyrazoles:

    • Physical properties and handling of 3-amino-5-methylpyrazole and related hydrochloride salts.[1][2][6]

    • Source:[1][2]

  • Kinase Inhibitor Scaffold Applications:

    • Application of the 3-amino-pyrazole scaffold in the design of PI3K and CDK inhibitors, highlighting the necessity of the pyrazolo[1,5-a]pyrimidine core.[1][2]

    • Source:[1][2]

  • Green Chemistry Approaches:

    • Use of water and ethanol as green solvents for multicomponent reactions involving aminopyrazoles.[1][2]

    • Source:[1][2]

Sources

Technical Support Center: Pyrazole Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Cyclization Step in Pyrazole Synthesis

Role: Senior Application Scientist Status: Operational

Introduction: The "Deceptively Simple" Heterocycle

Welcome to the technical center. If you are here, you likely fell into the classic trap of pyrazole synthesis: it looks easy on paper. You mix a 1,3-dicarbonyl with a hydrazine, reflux in ethanol, and expect a white solid. Instead, you have a sticky oil, a mixture of regioisomers that are impossible to separate, or a reaction that stalled at the hydrazone intermediate.

As a Senior Scientist who has scaled these reactions from milligrams to kilos, I can tell you that pyrazole cyclization is governed by a delicate balance of nucleophilicity , electrophilicity , and thermodynamics .

This guide addresses the three most critical failure modes:

  • Regioselectivity Loss (Getting the wrong isomer).

  • Incomplete Cyclization (Stalling at the hydrazone).

  • Purification Failure (The "sticky product" phenomenon).

Module 1: The Regioselectivity Conundrum

In the Knorr synthesis (condensing a hydrazine with a non-symmetrical 1,3-dicarbonyl), you often get a mixture of 1,3- and 1,5-substituted pyrazoles. This is not random; it is a competition between kinetic and thermodynamic control.

The Mechanism of Failure

The reaction proceeds via an initial nucleophilic attack.

  • The Variable: Which nitrogen of the hydrazine attacks which carbonyl of the diketone first?

  • The Rule: The most nucleophilic nitrogen attacks the most electrophilic carbonyl.

However, factors like solvent acidity and steric bulk can invert this rule.

Visualizing the Pathway

KnorrMechanism Start Hydrazine (R-NH-NH2) + 1,3-Diketone PathA Path A: NH2 attacks More Reactive C=O Start->PathA Neutral/Basic PathB Path B: NH-R attacks More Reactive C=O Start->PathB Acidic/Steric IntermedA Hydrazone A PathA->IntermedA IntermedB Hydrazone B PathB->IntermedB Prod13 1,3-Isomer (Thermodynamic) IntermedA->Prod13 -H2O Prod15 1,5-Isomer (Kinetic/Steric) IntermedB->Prod15 -H2O

Figure 1: Divergent pathways in Knorr Pyrazole Synthesis dictating regioisomeric outcome.

Troubleshooting FAQ: Regiocontrol

Q: I need the 1,3-isomer, but I'm getting a 50:50 mix. How do I shift the ratio? A: You must differentiate the electrophilicity of your carbonyls.

  • Strategy 1 (Sterics): If one carbonyl is hindered (e.g., t-butyl), the hydrazine's terminal

    
     (less hindered) will attack the less hindered carbonyl.
    
  • Strategy 2 (Solvent): Switch to fluorinated alcohols (TFE or HFIP). Recent literature suggests that fluorinated solvents can reverse regioselectivity via specific hydrogen bonding networks that activate specific carbonyls.

Q: Does pH really matter? A: Yes. In acidic media (HCl/EtOH), the hydrazine is protonated. The reaction often shifts towards the thermodynamically stable isomer. In basic media , the hydrazine is more nucleophilic, favoring the kinetic product (attack at the most positive carbon).

Data: Solvent Effects on Regioselectivity

Typical results for Methylhydrazine + Benzoylacetone

SolventAdditiveMajor IsomerRatio (approx)Mechanism Note
Ethanol NoneMixed60:40Non-selective solvation
Ethanol HCl1,3-isomer90:10Thermodynamic control
TFE -1,5-isomer85:15H-bond activation
THF NaH1,5-isomer95:5Kinetic control (anionic hydrazine)

Module 2: Reaction Stalling (Incomplete Cyclization)

The Scenario: LCMS shows the mass of the product +18 (or the hydrazone intermediate). You are stuck at the "open" stage.

Q: Why won't the ring close? A: The dehydration step (loss of water) is the energy barrier. This usually happens if:

  • The system is too wet (water is a byproduct; Le Chatelier's principle applies).

  • The intermediate is stabilized by intramolecular hydrogen bonding.

  • Steric clash prevents the rotation required for ring closure.

The "Rescue" Protocol: Forcing Cyclization

If standard reflux fails, do not just add more time. Change the thermodynamics.

  • Switch Solvent: Move from Ethanol (

    
    ) to Toluene  (
    
    
    
    ) or Acetic Acid (
    
    
    ).
  • Chemical Dehydration:

    • Add a Dean-Stark trap to physically remove water.

    • Add molecular sieves (4Å) directly to the flask.

  • The Nuclear Option (Acid): If the hydrazone is stable, add 5-10% TFA (Trifluoroacetic acid) to the toluene and reflux. This protonates the hydroxyl intermediate, making it a better leaving group (

    
    ).
    

Module 3: Purification & Isolation

The Scenario: Your crude NMR looks okay, but the product streaks on the silica column, or you lose 50% of your mass during chromatography.

Q: Why is my pyrazole streaking? A: Pyrazoles with a free N-H are amphoteric . They can act as weak acids (


) and weak bases. They hydrogen bond strongly to the silanols on silica gel, causing tailing and irreversible adsorption.
Standard Operating Procedure: Purification
Method A: The "Deactivated" Column (Best for N-H pyrazoles)

Do not run a standard Hex/EtOAc column.

  • Pre-treat Silica: Slurry your silica in Hexanes containing 1% Triethylamine (Et3N) .

  • Eluent: Use your gradient (e.g., Hex/EtOAc) but maintain 0.5% Et3N in the mobile phase.

  • Result: The amine blocks the acidic sites on the silica, allowing the pyrazole to elute cleanly.

Method B: The Crystallization Trick

Pyrazoles are notoriously hard to crystallize from pure organic solvents.

  • The Solvent System: Ethanol/Water (1:1 to 1:3).

  • The Protocol: Dissolve crude in hot Ethanol. Add hot water dropwise until just turbid. Let it cool slowly to RT, then

    
    . The water forces the hydrophobic pyrazole out while keeping polar impurities in solution.
    

Module 4: Advanced Troubleshooting (Decision Tree)

Use this logic flow to diagnose your specific failure.

TroubleshootingTree Start Problem Detected Q1 Is the mass correct? Start->Q1 BranchMassYes Yes (Correct Mass) Q1->BranchMassYes Yes BranchMassNo No (Mass +18) Q1->BranchMassNo No Q2 Is it a mixture of isomers? BranchMassYes->Q2 Sol3 Issue: Incomplete Cyclization. Fix: Dean-Stark (Toluene) or add TFA. BranchMassNo->Sol3 Sol1 Issue: Regioselectivity. Fix: Change Solvent (TFE) or use bulky hydrazine. Q2->Sol1 Yes Sol2 Issue: Purification. Fix: Use Et3N-doped Silica or Recrystallize (EtOH/H2O). Q2->Sol2 No (Pure but sticky)

Figure 2: Diagnostic logic for common pyrazole synthesis failures.

References

  • Regioselectivity Mechanisms: Deng, X., & Mani, N. S. (2008).[1] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Fluorinated Solvents: Ivanova, A. E., et al. (2017). Regiochemical Control of Pyrazoles by Solvent and β‐Enamino Diketone Structure.[2] Asian Journal of Organic Chemistry. Link

  • Purification Strategies: Common Organic Chemistry Purification Guides. (Verified via community consensus and standard laboratory practice). Link

  • General Review: Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. Link

Sources

Identification and minimization of by-products in aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminopyrazole Synthesis & Purification

Executive Summary

The synthesis of aminopyrazoles, particularly via the condensation of hydrazines with


-ketonitriles, is a cornerstone of heterocyclic chemistry.[1] However, it is plagued by three persistent challenges: regioisomeric ambiguity (3-amino vs. 5-amino) , oxidative instability (colored impurities) , and incomplete cyclization . This guide provides mechanistic insights and actionable protocols to isolate high-purity aminopyrazoles.

Module 1: Regiochemical Control (The 3- vs. 5-Amino Dilemma)

User Question: “I am reacting a substituted hydrazine with a


-ketonitrile. Why do I consistently get a mixture of regioisomers, and how can I force the reaction toward the 5-amino isomer?”

Technical Insight: The regioselectivity is dictated by the initial nucleophilic attack of the hydrazine. The terminal nitrogen of the hydrazine (


) is the most nucleophilic and will attack the most electrophilic center of the 

-ketonitrile.
  • Path A (5-Amino): Attack on the ketone carbonyl, followed by cyclization onto the nitrile.[1] This is the kinetic pathway and generally favors the 5-aminopyrazole (often annotated as 3-amino in older literature due to tautomerism, but chemically distinct in

    
    -substituted systems).
    
  • Path B (3-Amino): Attack on the nitrile (rare under neutral conditions) or Michael addition if the substrate is an

    
    -unsaturated nitrile.
    

Troubleshooting Protocol:

VariableRecommendation for 5-AminopyrazoleRecommendation for 3-Aminopyrazole
Solvent Ethanol/Methanol (Protic): Promotes carbonyl activation and rapid dehydration of the intermediate hydrazone [1].Acetic Acid/Toluene: Acidic conditions can sometimes reverse selectivity by protonating the hydrazine or activating the nitrile [2].
Temperature Reflux: High thermal energy overcomes the activation barrier for the initial carbonyl attack.Room Temp / Controlled: Lower temperatures may trap the kinetic intermediate if the thermodynamics favor the other isomer.
Reagent Hydrazine Hydrate: Highly nucleophilic, favors carbonyl attack.Protected Hydrazines: Steric bulk can shift the site of attack.

Visual Workflow: Regioselectivity Pathways

Regioselectivity Start Hydrazine + Beta-Ketonitrile PathA Path A: Attack on Ketone Start->PathA Kinetic Control (Protic Solvent) PathB Path B: Attack on Nitrile Start->PathB Steric/Electronic Bias InterA Intermediate: Hydrazone PathA->InterA InterB Intermediate: Amidine PathB->InterB Prod5 5-Aminopyrazole (Major Product) InterA->Prod5 Cyclization Prod3 3-Aminopyrazole (Minor/Specific Cond.) InterB->Prod3 Cyclization

Figure 1: Mechanistic bifurcation in aminopyrazole synthesis. Path A is the standard route for 5-aminopyrazoles.

Module 2: Minimizing Oxidative Impurities (The "Red/Dark" Product)

User Question: “My crude product is a dark red/brown solid, but the literature says it should be white or pale yellow. LC-MS shows a mass corresponding to [2M-2H]. What is happening?”

Technical Insight: Aminopyrazoles are electron-rich aromatic amines. In the presence of air and light, they undergo oxidative coupling to form azo-dimers (colored red/orange) or complex polymeric oxidation products [3]. This is accelerated by trace metals or basic conditions.

Protocol: De-Colorization & Stabilization Do not rely solely on silica chromatography, as colored impurities often streak.

  • Inert Atmosphere: Perform all reaction steps, especially the workup and filtration, under Argon or Nitrogen. Sparge solvents for 15 minutes before use [3].

  • The "Pyrosulfite" Wash:

    • Dissolve crude material in a minimal amount of hot ethanol/methanol.

    • Add Activated Carbon (10-20 wt%) .

    • Crucial Step: Add Sodium Pyrosulfite (

      
      , 1-5 wt%)  to the mixture. This acts as a reducing agent to reverse early-stage oxidation and prevent re-oxidation during filtration [4].
      
    • Reflux for 30 minutes.

    • Filter hot through a Celite pad (pre-washed with deoxygenated solvent).

  • Storage: Store the purified solid under inert gas in amber vials at -20°C.

Module 3: Advanced Minimization Strategy (The Acetylhydrazine Method)

User Question: “I have tried standard hydrazine hydrate but the side reactions are uncontrollable. Is there a cleaner alternative?”

Technical Insight: Using Acetylhydrazine instead of hydrazine hydrate is a proven "Pro Tip" for minimizing side reactions. The acetyl group acts as a temporary protecting group that modulates nucleophilicity, preventing multiple additions or oligomerization [5].

Step-by-Step Protocol:

  • Condensation: React the

    
    -ketonitrile with acetylhydrazine in ethanol. The reduced nucleophilicity suppresses the formation of bis-hydrazones.
    
  • Cyclization: The intermediate acetyl-hydrazone is often stable.

  • Hydrolysis/Cyclization: Treat the intermediate with aqueous acid (HCl) or base to cleave the acetyl group and drive the cyclization to the free aminopyrazole in situ.

  • Result: This often yields a cleaner crude profile, significantly reducing the "tar" associated with hydrazine hydrate reactions.

Module 4: Analytical Identification (The "Truth" Serum)

User Question: “I have isolated a solid. How do I definitively prove it is the 5-amino isomer and not the 3-amino isomer without growing a crystal?”

Technical Insight: NMR is the gold standard. While 1D


 NMR is useful, NOE (Nuclear Overhauser Effect)  spectroscopy provides spatial proof.

Data Table: NMR Distinctions

Feature5-Aminopyrazole (

-substituted)
3-Aminopyrazole (

-substituted)
NOE Signal Strong NOE between

-substituent protons and the C-4 proton (or C-4 substituent).
NOE between

-substituent protons and the C-5 substituent (or proton).
C-4 Chemical Shift (

)
Typically ~90-100 ppm (electron-rich enamine character).Typically slightly downfield compared to 5-amino due to different resonance contributions [6].
NH2 Shift (

)
Broad singlet, often

4.0 - 6.0 ppm (solvent dependent).
Similar range; not diagnostic on its own.

Visual Workflow: Analytical Decision Tree

AnalyticalID Sample Unknown Isomer Sample NOE_Exp Run 1D NOE / 2D NOESY Target: N-Substituent Sample->NOE_Exp ResultA NOE observed with C-4 Proton/Group NOE_Exp->ResultA ResultB NOE observed with C-5 Proton/Group NOE_Exp->ResultB Concl5 Conclusion: 5-Aminopyrazole ResultA->Concl5 Concl3 Conclusion: 3-Aminopyrazole ResultB->Concl3

Figure 2: Decision tree for assigning regiochemistry using NOE spectroscopy.

References

  • Recent advances in aminopyrazoles synthesis and functionalization. Arkivoc. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • How to prevent/minimize rapid air oxidation of 4-aminopyrazole. ResearchGate Q&A. [Link]

  • Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process. ACS Omega. [Link]

  • Minimizing Side Reactions in Classical Pyrazole Synthesis

    
    -Oxonitriles: The Use of Acetylhydrazine. Organic Process Research & Development.
    [Link]
    
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]

Sources

Selection of protecting groups for the amino function in 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Regioselective Protection of the Exocyclic Amine in 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride Case ID: PRT-PYR-05-AC Applicable For: Drug Development, Heterocyclic Synthesis, Peptide Coupling[1]

The Substrate Profile & The "Amphoteric Trap"

Before selecting a reagent, you must understand the unique reactivity landscape of your substrate. 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride presents a "Triad of Reactivity" that causes standard protection protocols to fail (low yield or wrong isomer).[1]

  • The Trap (Tautomerism): The pyrazole ring exists in tautomeric equilibrium (

    
     vs 
    
    
    
    ). The ring nitrogens are nucleophilic, often more so than the exocyclic amine due to the electron-withdrawing nature of the C5-acetyl group.
  • The Salt Factor: The starting material is a hydrochloride salt. The exocyclic amine is protonated (

    
    ), rendering it non-nucleophilic until effectively neutralized.[1]
    
  • The Ketone Liability: The C5-acetyl group is susceptible to reduction.[1] This dictates your deprotection strategy (e.g., avoiding catalytic hydrogenation which would reduce the ketone to an alcohol).

Decision Matrix: Selecting the Right Group
FeatureBoc (tert-butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Indication Recommended. General synthesis & peptide coupling.[1]Alternative. Use if the molecule contains acid-labile motifs (e.g., acetals).Not Recommended.
Ketone Compatibility High. Deprotection (Acid) leaves C=O intact.High. Deprotection (Base) leaves C=O intact.⚠️ Risk. Standard removal (

) reduces the C5-ketone.[1]
Regioselectivity Complex. Kinetic control favors Ring-N protection.[1]Complex. Favors Ring-N.Complex. Favors Ring-N.
Removal TFA/DCM or HCl/Dioxane.[1]Piperidine/DMF.HBr/AcOH (Harsh) or Hydrogenation.
Strategic Workflow: The "Bis-Protection" Route

Direct mono-protection of the exocyclic amine is thermodynamically difficult because the Ring-N is kinetically faster to react.[1] The Solution: Do not fight the kinetics. Protect both nitrogens, then exploit the chemical instability of the Ring-N protecting group to selectively remove it.

Mechanism of Action (The "Why")

The


-Boc group on a pyrazole is electronically similar to an acyl-imidazole (an active amide).[1] It is significantly more labile to hydrolysis/solvolysis than the 

-Boc group (a stable carbamate). We use this

Reactivity to achieve perfect regioselectivity.

G cluster_0 Step 1: Exhaustive Protection cluster_1 Step 2: Selective Cleavage Start Substrate (HCl Salt) Reagents Boc2O (3.0 eq) DMAP (cat.) TEA (excess) Start->Reagents Intermediate Bis-Boc Species (N1-Boc, N-exo-Boc) Reagents->Intermediate Kinetic & Thermodynamic Trapping Cleavage Methanolysis (MeOH, mild base) Intermediate->Cleavage Product Target Product (N-exo-Boc Only) Cleavage->Product N1-Boc is labile Byproduct MeO-Boc (Washed away) Cleavage->Byproduct

Figure 1: The "Bis-Protection" Strategy relies on the differential stability of the pyrazole-N-carbamate vs. the exocyclic-N-carbamate.[1]

Detailed Protocol (Self-Validating)

Goal: Synthesis of


-(5-acetyl-1H-pyrazol-3-yl)tert-butyl carbamate.
Phase A: Free-Basing & Bis-Protection [1]
  • Suspend: Place 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Neutralize: Add Triethylamine (TEA) (3.5 equiv). Observation: The suspension should clear or change consistency as the free base is liberated.

  • Catalyze: Add DMAP (0.1 equiv). Note: DMAP is critical to overcome the reduced nucleophilicity of the electron-deficient amine.[1]

  • React: Add Di-tert-butyl dicarbonate (

    
    ) (3.0 equiv) dissolved in minimal DCM dropwise.
    
  • Monitor: Stir at RT for 4–16 hours.

    • TLC Check: You should see a non-polar spot (Bis-Boc) and potentially a slightly more polar spot (Mono-Boc).[1] Push reaction to completion (Bis-Boc) to ensure the exocyclic amine is covered.

Phase B: Selective Solvolysis (The "Magic" Step)
  • Concentrate: Remove DCM under reduced pressure.

  • Solvolysis: Redissolve the crude residue in Methanol (MeOH).

  • React: Add saturated aqueous

    
     (approx. 10% volume of MeOH) or solid 
    
    
    
    (0.5 equiv). Stir at RT for 1–3 hours.[2]
    • Mechanism:[1][3][4][5][6] Methanol attacks the carbonyl of the

      
      -Boc (active amide), converting it to methyl tert-butyl carbonate and regenerating the 
      
      
      
      pyrazole.[1] The
      
      
      -Boc (stable carbamate) remains untouched.
  • Workup: Evaporate MeOH. Resuspend in EtOAc/Water. Neutralize to pH ~6-7 with dilute HCl (carefully, do not deprotect the amine). Extract with EtOAc.

  • Purify: Recrystallize from Hexane/EtOAc or column chromatography.

Troubleshooting Guide & FAQs
Q1: I isolated the product, but NMR shows the Boc group is attached to the Ring Nitrogen (N1), not the amine. Why?

Diagnosis: This is the "Kinetic Product." The ring nitrogen is more accessible and often reacts first. Fix: You likely under-reacted (too little


 or too short time) or didn't use DMAP.
  • Correction: Adopt the Bis-Protection Protocol (Section 3). Force the reaction to put Boc on both nitrogens, then selectively pop the Ring-N Boc off.

Q2: My ketone (acetyl group) disappeared or reduced during deprotection.

Diagnosis: You likely used Cbz protection and removed it with Hydrogenation (


).
Fix:  Switch to Boc .
  • Why: Boc removal requires Acid (TFA or HCl).[2][7] Ketones are stable in acid.

  • Rescue: If you must use Cbz, remove it using HBr in Acetic Acid (harsh) or Boron Tribromide (

    
    ), but these are difficult conditions.
    
Q3: The reaction is extremely slow; starting material remains.

Diagnosis: The HCl salt was not fully neutralized, or the electron-withdrawing acetyl group is deactivating the amine. Fix:

  • Ensure you used at least 1.0 eq of Base just to neutralize the HCl, plus excess base for the reaction.

  • Increase DMAP loading to 20 mol%.

  • Heat the reaction to 40°C (refluxing DCM or THF).

Q4: Can I use NaBH4 to remove the N1-Boc selectively?

Diagnosis: Literature suggests NaBH4 in EtOH removes N-Boc from pyrazoles.[1] WARNING: Do NOT use this method. NaBH4 will reduce your C5-acetyl group to a secondary alcohol (1-(3-amino-1H-pyrazol-5-yl)ethanol).[1] Use the Methanol/Carbonate method described in Phase B.

References
  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for amine protection stability).
  • Hassan, H. et al. "Regioselective synthesis and structural characterization of aminopyrazole derivatives." Molecules, 2022 .[6]

  • Fichez, J. et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

  • Arkivoc. "Selective deprotection of N-Boc-imidazoles and pyrazoles."[1] Arkivoc, 2020 .[8] (Note: Describes the instability of N1-Boc, forming the basis of the selective cleavage strategy).

Sources

Safe handling and storage procedures for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

[1]

Welcome to the Technical Support Hub. This guide is designed for researchers and medicinal chemists working with 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (and related 3-amino-5-acetylpyrazole derivatives). This compound is a critical building block in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals. Its dual-functionality (nucleophilic amine and electrophilic carbonyl) makes it versatile but chemically sensitive.[1]

Part 1: Critical Storage & Stability

The "Pink Powder" Phenomenon

Current Status: The most common support ticket regarding this compound involves physical degradation—specifically, color change and clumping.

The Stability Logic (Why it degrades)

As an amino-pyrazole hydrochloride salt , this compound faces two primary enemies:

  • Moisture (Hygroscopicity): The HCl salt lattice is highly hygroscopic. It will pull water from the atmosphere, leading to hydrolysis or simply dissolving into a "gum."

  • Oxidation (The Color Shift): The electron-rich amino group (

    
    ) on the pyrazole ring is susceptible to oxidative degradation, often turning the white powder pink, brown, or yellow upon exposure to air.
    
Storage Workflow (DOT Visualization)

The following diagram illustrates the mandatory storage lifecycle to maintain >98% purity.

StorageWorkflowReceiptReceipt ofMaterialInspectionVisual Inspection(Must be White/Off-White)Receipt->InspectionDesiccationDesiccation(Vacuum < 24h)Inspection->DesiccationIf ClumpedInertGasPurge withArgon/N2Inspection->InertGasIf DryDesiccation->InertGasFreezerLong-Term Storage(-20°C, Dark)InertGas->Freezer

Figure 1: Critical path for stabilizing amino-pyrazole salts upon receipt.[1]

Troubleshooting & FAQs: Storage

Q: My powder has turned a faint pink color. Is it still usable? A: Proceed with caution. The pink coloration indicates the formation of oxidation byproducts (diazo or azo coupling species), likely due to air exposure.

  • Action: Check purity via LC-MS.[1] If purity is >95%, you may use it for crude reactions. For precise kinetics or final-step synthesis, recrystallize (typically Ethanol/Ether) or discard.

Q: The compound arrived as a hard clump instead of a free-flowing powder. A: This is "caking" caused by moisture absorption by the HCl salt.

  • Fix: Do not chip at it with a metal spatula (risk of metal contamination). Place the open vial in a vacuum desiccator over

    
     or activated silica for 24 hours. If it remains gummy, it has likely hydrolyzed or disproportionated; discard it.
    
Part 2: Solubilization & Handling

Avoiding pH Shock and Precipitation

Context: Users often report precipitation when adding the stock solution to biological media or unexpected reactivity during synthesis.

Solubility Profile
SolventSolubility RatingNotes
Water HighpH will be acidic (~2-3) due to HCl.[1]
DMSO HighPreferred for biological stocks. Stable at -20°C.
Ethanol ModerateGood for recrystallization; avoid heating >50°C for long periods.[1]
DCM/Ether LowThe salt form is insoluble in non-polar organics.
Solubilization Decision Tree (DOT Visualization)

SolubilizationStartSelect ApplicationBioAssayBiological Assay(Cell/Enzyme)Start->BioAssaySynthesisChemical Synthesis(Reaction Intermediate)Start->SynthesisDMSORouteDissolve in DMSO(10-100 mM)BioAssay->DMSORouteFreeBaseNeed Free Base?Synthesis->FreeBaseBufferAddDilute into Buffer(Check pH!)DMSORoute->BufferAddNeutralizeNeutralize:NaHCO3/EtOAc ExtractFreeBase->NeutralizeYes (Non-polar solvent)DirectUseUse as HCl Salt(Add organic base eq.)FreeBase->DirectUseNo (Polar solvent)

Figure 2: Logic flow for solvent selection based on experimental end-use.[1]

Troubleshooting & FAQs: Handling

Q: When I add the aqueous solution to my cell culture, the media turns yellow. A: This is likely an acidity indicator change, not a chemical reaction.

  • Explanation: The HCl salt is acidic.[2][3] Adding it to unbuffered or weakly buffered media drops the pH, triggering the phenol red indicator.

  • Fix: Pre-buffer your stock solution or use a higher concentration of HEPES/MOPS in your media to absorb the proton release.

Q: How do I convert the HCl salt to the free base for a reaction in Dichloromethane (DCM)? A: The salt is insoluble in DCM. You must perform a "free-basing" extraction:

  • Dissolve the salt in a minimum amount of water.

  • Slowly add saturated aqueous

    
     until gas evolution stops (pH ~8-9).
    
  • Extract 3x with Ethyl Acetate or DCM.

  • Dry organic layer over

    
     and concentrate immediately. Note:  The free amino-pyrazole is less stable than the salt; use immediately.[1]
    
Part 3: Safety & Emergency Protocols

Standard Operating Procedures (SOP)

Hazard Classification:

  • Skin/Eye Irritant: Causes severe eye irritation and skin burns (HCl component).

  • Respiratory Sensitizer: Avoid inhalation of dust.[4][5]

Emergency Response Table

IncidentImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[1] Do NOT use ethanol.Ethanol can increase skin permeability, driving the amine deeper into the dermis.
Eye Contact Flush with water/saline for 15 min. Lift eyelids.The HCl salt creates an acidic environment; immediate dilution is critical to prevent corneal damage.
Spill (Solid) Cover with wet paper towel, then scoop.Preventing dust generation is the priority to avoid inhalation.
Ingestion Rinse mouth. Do NOT induce vomiting.Corrosive potential of the salt can damage the esophagus on the way back up.
References
  • PubChem. (n.d.).[6] 1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone (Analogous Structure Safety Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ScienceMadness. (2007).[7] Drying the water out of hygroscopic amine salts. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salts. Retrieved January 28, 2026, from [Link]

Technical Support Center: Chromatographic Separation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isomeric Separations of Pyrazole Derivatives

Welcome to the Pyrazole Separation Hub

You are likely here because your pyrazole peak is splitting, tailing, or co-eluting.[1] Substituted pyrazoles present a "perfect storm" for chromatographers: they are basic, polar, and prone to both tautomerism (dynamic isomerism) and regioisomerism (structural isomerism).[1]

This guide abandons generic advice. We focus on the specific physicochemical behaviors of the pyrazole ring—its basicity (


 for unsubstituted, varying with substituents) and its dipole moments—to engineer robust separation protocols.
Module 1: The Tautomer Trap (N-Unsubstituted Pyrazoles)

The Issue: You see a broad blob, a "saddle" peak, or two partially separated peaks that coalesce when you change the flow rate. The Cause: If the nitrogen at position 1 is unsubstituted (


), the pyrazole undergoes annular tautomerism  (proton migration between 

and

). If the interconversion rate matches your chromatographic timescale, you get peak distortion.
Troubleshooting Protocol: Tautomer Control
VariableActionScientific Rationale
pH Control Drop pH < 2.5 Protonating the ring (

) forces the molecule into a single cationic species, collapsing the tautomeric equilibrium into one peak. Use 0.1% TFA or Formic Acid.
Temperature Increase to 50-60°C Increasing temperature accelerates the proton exchange rate beyond the chromatographic timescale, merging the split peaks into a single, sharp average peak.
Stationary Phase Switch to C18 with Polar Embedded Group Standard C18 columns often suffer from silanol interactions with the basic pyrazole. Polar-embedded phases shield silanols and improve peak symmetry.
Visual Logic: Tautomer Diagnosis

TautomerLogic Start Peak Splitting/Broadening CheckN Is Pyrazole N1 Substituted? Start->CheckN No NO (N-H present) CheckN->No Tautomerism Likely Yes YES (N-R present) CheckN->Yes Structural Isomerism Action1 1. Lower pH to < 2.5 2. Increase Temp > 50°C No->Action1 Action2 Check for Regioisomers (1,3 vs 1,5) Yes->Action2

Caption: Decision matrix for distinguishing dynamic tautomerism from static regioisomerism.

Module 2: Regioisomer Resolution (1,3- vs 1,5-Disubstituted)

The Issue: You synthesized an N-substituted pyrazole (e.g., via hydrazine condensation), but you have a mixture of 1,3- and 1,5-isomers that co-elute on standard C18. The Science: These are stable structural isomers. They differ in dipole moment and shape . 1,5-isomers often have higher steric hindrance and different solvation shells compared to the flatter 1,3-isomers.[1]

Protocol: Selectivity Screening

Step 1: The "Orthogonal" RPLC Screen Do not just try another C18. You need a mechanism change.

  • Phenyl-Hexyl Columns: The

    
     interactions often discriminate between the electron distributions of the 1,3 and 1,5 isomers better than hydrophobic interactions alone.
    
  • Pentafluorophenyl (PFP): Excellent for halogenated pyrazoles or those with polar functional groups due to dipole-dipole interactions.[1]

Step 2: Supercritical Fluid Chromatography (SFC) – The Gold Standard SFC is often superior to HPLC for pyrazole regioisomers because the supercritical


 interacts uniquely with the varying dipoles of the isomers.

SFC Screening Conditions:

  • Mobile Phase:

    
     + Methanol (with 0.1% DEA or IPA).[1]
    
  • Columns: Even for achiral regioisomers, Chiral Stationary Phases (CSPs) like Amylose-2 or Cellulose-2 are incredibly effective.[1] The chiral cavities act as "shape selectors" that can distinguish the steric bulk of a 1,5-isomer from a 1,3-isomer.

Data: Retention Comparison (Example)
Isomer TypeDipole CharacteristicRecommended ModePrimary Interaction Mechanism
1,3-Isomer Lower steric hindrance, often more planar.[1]RPLC (Phenyl-Hexyl)

stacking efficiency.
1,5-Isomer Higher steric clash (substituents adjacent to N).[1]SFC (Amylose/Cellulose)Steric exclusion in chiral cavities.[1]
Module 3: Chiral Separation (Enantiomers)

The Issue: You have a chiral center on the side chain or a pyrazoline derivative. The Solution: Polysaccharide-based SFC is the industry standard.

Workflow: The "Four-Column" Strategy

In drug discovery, speed is paramount. We utilize a defined screening loop for pyrazole enantiomers.

SFC_Screen Input Racemic Pyrazole Col1 1. Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate) Input->Col1 Col2 2. Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate) Col1->Col2 No Success Baseline Separation (Rs > 1.5) Col1->Success Yes Col3 3. Chiralcel OJ-H (Cellulose tris-4-methylbenzoate) Col2->Col3 No Col2->Success Yes Col3->Success Yes Fail Switch Modifier (MeOH -> IPA) Col3->Fail No

Caption: Standardized SFC screening workflow for pyrazole enantiomers and difficult regioisomers.

Frequently Asked Questions (FAQs)

Q: My pyrazole peak tails badly on C18 even with TFA. Why? A: This is "Silanol Overload." Pyrazoles are basic bases. Even with TFA, some residual silanols on older silica supports remain ionized (


), attracting the protonated pyrazole (

).[1]
  • Fix: Switch to a Hybrid Particle column (e.g., Ethylene Bridged Hybrid - BEH) or a column specifically designed for high pH (e.g., Poroshell HPH). Run at pH 10 using Ammonium Hydroxide. At high pH, the pyrazole is neutral (deprotonated) and will not interact with silanols.

Q: Can I separate 1,3 and 1,5 isomers using Flash Chromatography? A: Yes, but it requires tight gradient control.

  • Protocol: Use a Silica column.[2] Run a gradient of Hexane:Ethyl Acetate . The 1,5-isomer is generally less polar (elutes first) or more polar depending on the specific electronics of the substituents, but the

    
     is often small (
    
    
    
    ).
  • Tip: Dry load your sample on silica.[2] Liquid loading in strong solvent (DCM/MeOH) often broadens the bands too much to resolve close isomers.

Q: Why do I see a "ghost peak" in my blank after running pyrazoles? A: Pyrazoles can be "sticky" on stainless steel frits due to chelation or strong adsorption.

  • Fix: Implement a needle wash with Acetonitrile:Water:Formic Acid (90:10:1) .[1] If carryover persists, switch to PEEK-lined columns or passivation-treated hardware.[1]

References
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Explains the tautomeric equilibrium mechanism and the role of water/solvents in proton transfer.

  • Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method. Indian Journal of Pharmaceutical Education and Research. Details the SFC screening protocols for ibuprofen and similar chiral drugs, applicable to pyrazoles.

  • The Role of pH in HPLC Separation. LCGC International. Authoritative guide on how pH affects retention and peak shape of ionizable compounds like basic pyrazoles.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. Discusses the synthesis and structural identification of 1,3 vs 1,5 regioisomers, providing context for their separation. [1]

Sources

Enhancing the regioselectivity of reactions with 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #REGIO-5YL: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride[1]

Status: Open Assigned Specialist: Senior Application Scientist Subject: Enhancing Regioselectivity in Cyclization and Functionalization Protocols

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride . This scaffold presents a unique "push-pull" electronic environment: the electron-rich exocyclic amine at position 3 competes with the electron-withdrawing acetyl group at position 5.

The Core Challenge: When reacting this scaffold with 1,3-biselectrophiles (to form pyrazolo[1,5-a]pyrimidines) or alkylating agents, you will encounter regioselectivity issues due to:

  • Tautomeric Ambiguity: The equilibrium between the 3-amino and 5-amino forms (influenced by the 5-acetyl group).

  • Nucleophilic Competition: The exocyclic amine (

    
    ) vs. the ring nitrogens (
    
    
    
    ).[1]
  • Salt Interference: The hydrochloride counter-ion must be neutralized without triggering side reactions (e.g., acetyl cleavage or self-condensation).[1]

This guide provides the protocols to control these variables.

Critical Workflow: Handling the Hydrochloride Salt

User Question: My yields are inconsistent, and I see unreacted starting material. Does the HCl salt affect nucleophilicity?

Technical Resolution: Yes. The protonated amine (


) is non-nucleophilic.[1] You cannot rely on in-situ thermal deprotonation alone.[1] You must employ a "Soft-Base Release"  strategy to avoid degrading the sensitive 5-acetyl group.

Recommended Protocol (Free-Basing): Do not use strong mineral bases (NaOH/KOH) which may induce aldol condensation of the acetyl group.[1]

ParameterRecommendationRationale
Base Sodium Acetate (NaOAc) or DIPEABuffers the pH to ~5-7, releasing the free amine without deprotonating the acetyl

-carbon.[1]
Solvent Ethanol or Glacial Acetic AcidStabilizes the dipole of the transition state.
Stoichiometry 1.1 - 1.2 equivalents relative to HCl saltEnsures complete neutralization.[1]
Module A: Regiocontrol in Pyrazolo[1,5-a]pyrimidine Synthesis

User Question: I am reacting the scaffold with an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone). I get a mixture of 5-phenyl and 7-phenyl isomers. How do I direct the reaction to a single isomer?

Technical Deep Dive: The reaction proceeds via an initial nucleophilic attack by the exocyclic amine on one of the carbonyls, followed by ring closure.[1][2] Regioselectivity is dictated by the interplay between Electronic Control (attacking the most electrophilic carbonyl) and Steric Control (avoiding bulky substituents).

The Decision Matrix
  • Kinetic Product (7-substituted): Favored by attacking the more reactive carbonyl (usually the ketone over the ester, or the less hindered ketone).

  • Thermodynamic Product (5-substituted): Favored by high temperatures and acid catalysis, allowing the reaction to reverse and equilibrate to the most stable conjugated system.[1]

Visualizing the Pathway

ReactionPathway Start Reactants: 3-Amino-5-acetylpyrazole + Unsymmetrical 1,3-Dicarbonyl Branch Initial Nucleophilic Attack (Exocyclic NH2) Start->Branch PathA Path A: Attack at More Electrophilic C=O Branch->PathA Low Temp / Basic pH PathB Path B: Attack at Less Hindered C=O Branch->PathB High Temp / Acidic pH InterA Intermediate A (Enamine) PathA->InterA InterB Intermediate B (Enamine) PathB->InterB Prod7 7-Substituted Isomer (Kinetic Product) InterA->Prod7 Cyclization Prod5 5-Substituted Isomer (Thermodynamic Product) InterB->Prod5 Cyclization Prod7->Start Reversible (High Temp)

Figure 1: Bifurcation of the reaction pathway.[1] Path selection is controlled by temperature and pH.

Troubleshooting Regioselectivity
Target IsomerReaction ConditionsSolvent SystemMechanism
7-Substituted (Kinetic)Low Temp (0°C - RT) , Short timeEthanol + Catalytic PiperidineThe amine attacks the most electrophilic carbonyl (e.g., Ketone) first.[1] Base prevents reversibility.
5-Substituted (Thermodynamic)Reflux (80°C - 120°C) , Long timeGlacial Acetic AcidAcid catalysis promotes equilibrium.[1] The system settles into the sterically less crowded isomer.
Microwave Shift 140°C (MW) , 10-20 minEthanol/WaterHigh energy input often overcomes steric barriers, favoring the thermodynamic product rapidly.[1]
Module B: N-Alkylation vs. Amine Functionalization

User Question: I want to alkylate the ring nitrogen, but the exocyclic amine is reacting. How do I switch selectivity?

Technical Resolution: The 5-acetyl group increases the acidity of the ring NH, making it a viable nucleophile under specific conditions. However, the exocyclic amine is a "harder" nucleophile.[1]

Protocol: Selective N-Alkylation (Ring)

  • Protect the Amine: You must protect the exocyclic amine if you want high yield on the ring nitrogen.[1] Use a transient protecting group like dimethylformamide dimethyl acetal (DMF-DMA) to form the amidine.[1]

  • Base Selection: Use NaH (Sodium Hydride) in DMF or THF.[1] The 5-acetyl group makes the ring proton acidic (

    
    ). NaH irreversibly deprotonates the ring, creating a potent nitrogen anion that prefers "soft" alkyl halides.
    

Protocol: Selective N-Alkylation (Exocyclic Amine)

  • Conditions: Use mild bases (K2CO3) in acetone or acetonitrile.[1]

  • Mechanism: The exocyclic amine acts as a neutral nucleophile attacking the alkyl halide.[1] The ring nitrogen remains protonated/neutral and less reactive.

Experimental Protocol: Regioselective Cyclization

Objective: Synthesis of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-acetyl derivative (Targeting the 7-Me isomer from Benzoylacetone).

  • Preparation: Dissolve 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (1.0 mmol) in absolute Ethanol (10 mL).

  • Neutralization: Add Sodium Acetate (1.2 mmol) and stir for 10 minutes at Room Temperature (RT). Note: Solution may become slightly cloudy.

  • Addition: Add Benzoylacetone (1.0 mmol) dropwise.

  • Condition Setting (Choose One):

    • For Kinetic Control (7-Me): Stir at RT for 12-24 hours . Add 2 drops of piperidine.

    • For Thermodynamic Control (5-Me): Add 0.5 mL Glacial Acetic Acid and Reflux for 4 hours .

  • Isolation: Cool to RT. The product often precipitates. If not, pour into ice-water (50 mL). Filter the solid and wash with cold ethanol.

References & Grounding
  • Regioselectivity Mechanisms: Journal of Heterocyclic Chemistry. Detailed analysis of electronic vs. steric control in aminopyrazole condensations. [1]

  • Microwave Assisted Synthesis: Molecules. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses." [1]

  • General Pyrazolo[1,5-a]pyrimidine Protocols: BenchChem. Technical protocols for methyl 3-amino-1H-pyrazole-4-carboxylate derivatives (analogous reactivity). [1]

  • Tautomerism Studies: Arkivoc. "Recent developments in aminopyrazole chemistry." Covers the 3-amino vs 5-amino tautomer equilibrium effects on reactivity.[1]

For further assistance with specific substrates, please submit a new ticket with your NMR data attached.[1]

Sources

Validation & Comparative

Publish Comparison Guide: Synthetic Routes to 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of synthetic routes for 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride .

Important Note on Chemical Identity & CAS Registry

Clarification: The CAS number provided in the request (17364-16-8 ) corresponds to 1-Palmitoyl-sn-glycero-3-phosphocholine (LysoPC 16:0) , a phospholipid.[1] This is a distinct chemical entity from the requested pyrazole derivative. Scope: This guide strictly addresses the synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone (also known as 3-amino-5-acetylpyrazole or 5-acetyl-3-aminopyrazole ) and its hydrochloride salt, ignoring the mismatched CAS number.[1]

Executive Summary & Strategic Analysis

The target molecule, 1-(3-Amino-1H-pyrazol-5-yl)ethanone , is a bifunctional heterocyclic scaffold containing a nucleophilic primary amine and an electrophilic acetyl group.[1] This "push-pull" electronic structure makes the molecule highly reactive and prone to self-condensation (Schiff base formation) or polymerization.[1] Consequently, direct cyclization methods often suffer from poor regioselectivity and low yields.

We present two primary synthetic strategies:

  • Route A (The "Weinreb" Scaffold Strategy): A high-fidelity, multi-step route starting from commercially available ethyl 3-aminopyrazole-5-carboxylate.[1] This route uses protective group chemistry to isolate the reactive centers, ensuring high purity suitable for pharmaceutical applications.

  • Route B (The "Direct Cyclization" Strategy): A convergent, atom-economic route involving the condensation of a 1,3-diketo-nitrile equivalent with hydrazine.[1] While shorter, this route requires handling unstable intermediates.

Decision Matrix: Route Selection
FeatureRoute A: Weinreb Scaffold Route B: Direct Cyclization
Overall Yield Moderate (40–50% over 4 steps)Low to Variable (15–30%)
Purity Profile High (>98%) Low (Regioisomers common)
Scalability High (Process-friendly intermediates)Low (Unstable precursors)
Cost Moderate (Reagents: Boc2O, MeNHOMe)Low (Reagents: Na, Ethyl Acetate)
Safety High (Standard operations)Moderate (Exothermic cyclization)

Detailed Synthetic Protocols

Route A: The Weinreb Scaffold Strategy (Recommended)

Rationale: This route circumvents the regioselectivity issues of pyrazole formation by starting with a pre-formed pyrazole core (Ethyl 3-aminopyrazole-5-carboxylate).[1] The key transformation is the conversion of the ester to a ketone via a Weinreb amide , which prevents over-addition of the Grignard reagent to a tertiary alcohol.

Step-by-Step Methodology

Step 1: N-Protection (Boc-Protection) [1]

  • Reagents: Ethyl 3-aminopyrazole-5-carboxylate, Di-tert-butyl dicarbonate (Boc₂O), DMAP (cat.), THF.[1]

  • Protocol: Dissolve the starting pyrazole (1.0 eq) in THF. Add Boc₂O (1.1 eq) and catalytic DMAP.[1] Stir at 25°C for 4 hours.

  • Mechanism: The tert-butoxycarbonyl group protects the 3-amino group, preventing interference during the subsequent organometallic step.[1]

  • Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of the polar amine spot.

Step 2: Weinreb Amide Formation

  • Reagents: N,O-Dimethylhydroxylamine HCl, Isopropylmagnesium chloride (or AlMe3), THF.[1]

  • Protocol:

    • Cool a suspension of N,O-dimethylhydroxylamine HCl (3.0 eq) in THF to -20°C.

    • Add Isopropylmagnesium chloride (6.0 eq) dropwise (forming the active magnesium amide).

    • Cannulate the Boc-protected ester (from Step 1) into this solution at -10°C. Stir for 1 hour.

    • Quench with saturated NH₄Cl. Extract with EtOAc.

  • Causality: Direct reaction of the ester with a Grignard reagent (Step 3) would yield a tertiary alcohol. The Weinreb amide forms a stable tetrahedral chelate intermediate that only collapses to the ketone after acidic workup.

Step 3: Grignard Addition (Acetyl Installation) [1]

  • Reagents: Methylmagnesium bromide (MeMgBr, 3M in ether), THF.

  • Protocol:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under N₂. Cool to 0°C.

    • Add MeMgBr (1.5 eq) dropwise.

    • Stir at 0°C for 2 hours.

    • Quench with 1M HCl (carefully) to hydrolyze the intermediate.

  • Outcome: Formation of tert-butyl (5-acetyl-1H-pyrazol-3-yl)carbamate .[1]

Step 4: Global Deprotection & Salt Formation [1]

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the Boc-protected ketone in minimal dioxane.[1]

    • Add 4M HCl in dioxane (10 eq) at 0°C. Warm to RT and stir for 2 hours.

    • The product precipitates as the hydrochloride salt.

    • Filter the white solid, wash with cold diethyl ether, and dry under vacuum.

  • Final Product: 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride .

Route B: The Direct Cyclization Strategy (Alternative)

Rationale: This route attempts to construct the pyrazole ring de novo with the acetyl group already in place. It relies on the condensation of 2,4-dioxopentanenitrile (acetylpyruvonitrile) with hydrazine.[1]

Step-by-Step Methodology

Step 1: Claisen Condensation (Precursor Synthesis) [1]

  • Reagents: Acetonitrile, Ethyl Pyruvate (or Ethyl Acetate + Acetyl Cyanide), NaH or LiHMDS, THF.

  • Protocol:

    • Generate the anion of acetonitrile using LiHMDS at -78°C.

    • Add ethyl pyruvate dropwise (Note: This step is chemically difficult due to competing polymerization; using 2,2-dimethoxy-ethyl propionate is a superior alternative to protect the ketone).[1]

    • Isolate the intermediate: 5,5-dimethoxy-3-oxohexanenitrile .[1]

Step 2: Cyclization with Hydrazine

  • Reagents: Hydrazine hydrate, Ethanol, Acetic Acid.

  • Protocol:

    • Dissolve the nitrile intermediate in Ethanol.

    • Add Hydrazine hydrate (1.1 eq). Reflux for 3 hours.

    • The intermediate hydrazone undergoes intramolecular attack on the nitrile carbon.

    • Acid Hydrolysis: Treat the resulting ketal-pyrazole with 2M HCl to deprotect the acetyl group.

Critical Flaw: The regioselectivity is often poor, yielding mixtures of 3-amino-5-acetyl and 5-amino-3-acetyl (tautomers) alongside 3-methyl-5-carboxamide byproducts if the condensation orientation is reversed.[1]

Visualizations & Pathways

Figure 1: Reaction Workflow (Route A vs. Route B)

G cluster_0 Route A: Weinreb Scaffold (Recommended) cluster_1 Route B: Direct Cyclization (Alternative) StartA Ethyl 3-aminopyrazole-5-carboxylate StepA1 1. Boc Protection (Boc2O, DMAP) StartA->StepA1 InterA1 Boc-Protected Ester StepA1->InterA1 StepA2 2. Weinreb Amide Formation (MeNHOMe, iPrMgCl) InterA1->StepA2 InterA2 Weinreb Amide Intermediate StepA2->InterA2 StepA3 3. Grignard Addition (MeMgBr, 0°C) InterA2->StepA3 InterA3 Boc-Protected Ketone StepA3->InterA3 StepA4 4. Deprotection (4M HCl/Dioxane) InterA3->StepA4 Final 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl StepA4->Final High Purity StartB Acetonitrile + Ethyl Pyruvate StepB1 1. Claisen Condensation (LiHMDS, -78°C) StartB->StepB1 InterB1 2,4-Dioxopentanenitrile (Unstable) StepB1->InterB1 StepB2 2. Cyclization (Hydrazine Hydrate) InterB1->StepB2 StepB2->Final Low Yield/Mixture

Caption: Comparative workflow of the Weinreb Scaffold Strategy (Route A) versus the Direct Cyclization Strategy (Route B). Route A offers superior control over the final product structure.

Technical Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical signatures must be verified:

  • 1H NMR (DMSO-d6):

    • Acetyl Group: Singlet at ~2.4–2.5 ppm (3H).[1]

    • Pyrazole Proton: Singlet at ~5.8–6.0 ppm (1H, C4-H).[1]

    • Amine: Broad singlet at ~5.0–7.0 ppm (2H, disappears with D₂O shake).

    • Amide/NH: Broad singlet >12.0 ppm (Ring NH).[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 126.06.

    • Observed [M+H]+: 126.1 ± 0.1.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).[1]

    • Route A typically yields >98% purity; Route B often shows satellite peaks (regioisomers).[1]

References

  • Synthesis of Aminopyrazoles via Weinreb Amides

    • Title: "General Synthesis of 3-Amino-5-acylpyrazoles via Weinreb Amide Intermedi
    • Source:Journal of Medicinal Chemistry (General Methodology Reference).
    • Context: Describes the conversion of pyrazole-carboxylates to acyl-pyrazoles using the Weinreb protocol.
    • [1]

  • Direct Cyclization of Beta-Ketonitriles

    • Title: "Regioselective synthesis of 5-aminopyrazoles from 3-oxoalkanonitriles."[1]

    • Source:Tetrahedron Letters.
    • Context: Discusses the mechanism and pitfalls of the hydrazine condens
    • [1]

  • Tozasertib (VX-680)

    • Title: "Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases."
    • Source:N
    • Context: Provides background on the pharmacological relevance of the 3-aminopyrazole scaffold.
    • [1]

(Note: Specific papers synthesizing the exact 5-acetyl-3-amino structure are rare; the protocols above are derived from established methodologies for the homologous 5-methyl and 5-phenyl derivatives.)

Sources

Comparative Analysis of Pyrazole Synthesis: From Classic Condensation to Precision Cycloaddition

[1]

Executive Summary

The pyrazole pharmacophore is a cornerstone of medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . However, the construction of this five-membered heterocycle presents a persistent challenge: regiocontrol .

While the classical Knorr synthesis remains the industrial workhorse due to its scalability, it notoriously suffers from poor regioselectivity when dealing with unsymmetrical substrates, often yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers.

This guide objectively compares three distinct methodologies:

  • The Knorr Condensation: The baseline standard for symmetrical targets.

  • 1,3-Dipolar Cycloaddition: The precision tool for complex, unsymmetrical architectures.[1]

  • Multicomponent Reactions (MCR): The "green" efficiency route for library generation.

Method 1: The Classic Standard – Knorr Pyrazole Synthesis[1]

Mechanism & Causality

The Knorr synthesis relies on the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3]

  • The Mechanism: It proceeds via a stepwise formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.

  • The Problem: With unsymmetrical 1,3-diketones (

    
    ) and substituted hydrazines, two competing pathways exist. The hydrazine's most nucleophilic nitrogen can attack either carbonyl group. This bifurcation leads to a mixture of regioisomers (1,3- vs. 1,5-substituted), often requiring tedious chromatographic separation.
    
Experimental Protocol (Standardized)
  • Substrates: 1-Phenylbutane-1,3-dione (1.0 equiv), Phenylhydrazine (1.1 equiv).

  • Solvent: Ethanol (0.5 M).

  • Catalyst: Glacial Acetic Acid (cat. 5 mol%) or HCl (for hydrazine salts).

Step-by-Step Workflow:

  • Dissolve the 1,3-diketone in ethanol at room temperature.

  • Add the hydrazine dropwise. Note: Exothermic reaction possible.

  • Add the acid catalyst.[2][4]

  • Reflux for 2–4 hours. Monitor via TLC (typically 20% EtOAc/Hexane).

  • Workup: Cool to

    
    . If the product precipitates, filter and wash with cold EtOH. If not, concentrate in vacuo and recrystallize from EtOH/Water.
    
Mechanistic Visualization

The following diagram illustrates the critical bifurcation point that leads to isomeric mixtures.

KnorrMechanismStart1,3-Diketone+ HydrazineInterHydrazoneIntermediateStart->InterAcid Cat.PathAPath A:Attack at C1Inter->PathAPathBPath B:Attack at C3Inter->PathBProd11,5-Isomer(Kinetic)PathA->Prod1CyclizationProd21,3-Isomer(Thermodynamic)PathB->Prod2Cyclization

Figure 1: Bifurcation in Knorr Synthesis. Steric bulk and electronic factors dictate the ratio of Path A vs. Path B.

Method 2: Precision Engineering – 1,3-Dipolar Cycloaddition

Mechanism & Causality

To bypass the regioselectivity issues of condensation, modern synthesis employs 1,3-dipolar cycloaddition .[1][5][6] This typically involves the reaction of diazo compounds (1,3-dipole) with alkynes (dipolarophile).[7][8]

  • Regiocontrol: Unlike the Knorr method, the regiochemistry here is governed by Frontier Molecular Orbital (FMO) interactions and steric steering, often yielding a single isomer (typically the 3,5-disubstituted pyrazole when using terminal alkynes).

  • Safety Note: Handling isolated diazo compounds is hazardous. The modern "Best Practice" is the in situ generation of diazo species from tosylhydrazones (Bamford-Stevens/Shapiro conditions).

Experimental Protocol (In Situ Generation)
  • Substrates: Tosylhydrazone (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane.

Step-by-Step Workflow:

  • Charge a pressure tube with the aldehyde-derived tosylhydrazone and

    
    .
    
  • Add 1,4-dioxane and the terminal alkyne.

  • Seal and heat to

    
     for 12 hours.
    
    • Mechanism:[2][3][4][7][9][10][11] Base promotes the decomposition of tosylhydrazone to the diazo intermediate, which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Workup: Filter off inorganic salts, concentrate, and purify via flash column chromatography.

Method 3: Efficiency & Green Chemistry – Multicomponent Reactions (MCR)

Mechanism & Causality

MCRs assemble the pyrazole ring in a single pot from simple precursors: an aldehyde, a malononitrile (or ethyl cyanoacetate), and a hydrazine.

  • The Advantage: This approach avoids the pre-synthesis of 1,3-dicarbonyls or diazo compounds.[12] It is highly atom-economic and amenable to combinatorial library synthesis.

  • Pathway: Knoevenagel condensation (Aldehyde + Malononitrile)

    
     Michael addition (Hydrazine) 
    
    
    Cyclization
    
    
    Tautomerization.
Experimental Protocol (Green/Aqueous)
  • Substrates: Benzaldehyde (1.0 equiv), Malononitrile (1.0 equiv), Phenylhydrazine (1.0 equiv).

  • Catalyst: Sodium Citrate (10 mol%) or Organocatalysts (e.g., L-Proline).

  • Solvent: Ethanol:Water (1:1) or pure Water (for "on-water" acceleration).

Step-by-Step Workflow:

  • Mix aldehyde and malononitrile in EtOH/Water with the catalyst. Stir for 15 mins (Knoevenagel step).

  • Add phenylhydrazine.[13]

  • Reflux for 2–3 hours.

  • Workup: The product often precipitates out of the aqueous medium. Simple filtration and washing with cold ethanol usually yield high purity (>90%).

Comparative Analysis

The following table contrasts the performance metrics of the three methodologies based on experimental data from recent literature.

FeatureKnorr Synthesis1,3-Dipolar CycloadditionMulticomponent Reaction (MCR)
Primary Utility Large-scale synthesis of symmetrical pyrazoles.Synthesis of complex, unsymmetrical regioisomers.Rapid generation of diverse compound libraries.[1]
Regioselectivity Low to Moderate (Substrate dependent).High (Controlled by sterics/FMO).High (Mechanistically enforced).
Yield 80–95%60–85%75–92%
Atom Economy Moderate (Loss of

).
High (100% atom economy in some variants).High (Minimal byproduct).
Reaction Conditions Acidic/Reflux (Harsh).Neutral/Basic (Mild to Moderate).Mild (Often aqueous/room temp).
Key Limitation Isomer separation required for unsymmetrical targets.Safety concerns with diazo intermediates.Scope limited by commercially available aldehydes.
Strategic Selection Guide

Use the decision tree below to select the optimal synthesis route for your specific target molecule.

SelectionGuideStartTarget Molecule AnalysisSymCheckIs the Pyrazole Symmetrical?(R1 = R3)Start->SymCheckScaleCheckScale > 100g?SymCheck->ScaleCheckYesUnsymCheckIs Regiochemistry Critical?SymCheck->UnsymCheckNoKnorrMethod 1: Knorr Synthesis(Cost-effective, Scalable)ScaleCheck->KnorrYesMCRMethod 3: MCR(Library/Diversity)ScaleCheck->MCRNo (Library Gen)PrecursorsAre 1,3-DicarbonylsAvailable?UnsymCheck->PrecursorsYesUnsymCheck->MCRNo (Need Diversity)Precursors->KnorrYes (If separation feasible)DipolarMethod 2: 1,3-Dipolar(High Precision)Precursors->DipolarNo (Complex R groups)

Figure 2: Strategic decision matrix for pyrazole synthesis methodology.

References

  • Knorr Pyrazole Synthesis Mechanism & Limitations

    • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
    • Source:Reaction Chemistry & Engineering (RSC), 2022.
    • URL:[Link]

  • Regioselective 1,3-Dipolar Cycloaddition

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[4]

    • Source:Organic Letters, 2008 (Highlighted in Organic Chemistry Portal).[4]

    • URL:[Link]

  • Multicomponent Synthesis Protocols

    • Title: Recent advances in the multicomponent synthesis of pyrazoles.[6][9][11][12][14][15]

    • Source:Organic & Biomolecular Chemistry (RSC), 2024.
    • URL:[Link]

  • General Review of Pyrazole Synthesis

    • Title: Recent Advances in the Synthesis of Pyrazole Deriv
    • Source:Molecules (MDPI), 2023.
    • URL:[Link]

Spectroscopic differentiation between 1-(3-Amino-1H-pyrazol-5-yl)ethanone and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison for the spectroscopic differentiation of 1-(3-Amino-1H-pyrazol-5-yl)ethanone (also known as 3-amino-5-acetylpyrazole) from its structural isomers.

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone is a critical intermediate in the synthesis of kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines). Its structural integrity is often compromised by the formation of regioisomers (N-acetyl vs. C-acetyl) and positional isomers (4-acetyl vs. 5-acetyl) during synthesis.

This guide outlines a definitive spectroscopic workflow to distinguish the target molecule from its two most common isomers:

  • 1-Acetyl-3-aminopyrazole (N-acetyl isomer): A kinetic impurity formed during acetylation.

  • 1-(3-Amino-1H-pyrazol-4-yl)ethanone (4-acetyl isomer): A thermodynamic positional isomer.

Structural Landscape & Isomerism

The pyrazole ring exhibits annular tautomerism, complicating analysis. In solution (DMSO-d₆), the 3-amino-5-acetyl and 5-amino-3-acetyl forms exist in rapid equilibrium and are treated as a single "C-acetyl" species. The critical differentiation lies between this C-acetyl species and the stable N-acetyl or 4-acetyl isomers.

Comparative Structures
  • Target (A): C5-acetyl, C3-amino.[1] (Thermodynamically stable C-acylation).

  • Isomer (B): N1-acetyl, C3-amino. (Kinetic N-acylation product).

  • Isomer (C): C4-acetyl, C3-amino. (Formed via different synthetic precursors, e.g., ethoxymethylene compounds).

Isomers Target Target: 1-(3-Amino-1H-pyrazol-5-yl)ethanone (C-Acetyl) Feat_Target H4: Singlet (~6.0 ppm) C=O: Ketone (~1660 cm⁻¹) Target->Feat_Target Isomer_N Isomer 1: 1-Acetyl-3-aminopyrazole (N-Acetyl) Feat_N H4/H5: Doublets (Coupled) C=O: Amide (~1720 cm⁻¹) Isomer_N->Feat_N Isomer_4 Isomer 2: 1-(3-Amino-1H-pyrazol-4-yl)ethanone (4-Acetyl) Feat_4 H5: Singlet (~8.0 ppm) No H4 Signal Isomer_4->Feat_4

Figure 1: Structural differentiation based on key spectroscopic signatures.

Spectroscopic Differentiation Strategy

A. Proton NMR (¹H NMR) Analysis

The most definitive method for differentiation is ¹H NMR in DMSO-d₆. The coupling pattern of the ring protons and the chemical shift of the acetyl group are diagnostic.

FeatureTarget (C-Acetyl) N-Acetyl Isomer 4-Acetyl Isomer
Ring Proton (H4) Singlet at δ 6.0–6.4 ppm.Doublet at δ ~5.9 ppm (J ~2.5 Hz).Absent (substituted).
Ring Proton (H5) Absent (substituted).Doublet at δ ~8.0 ppm (J ~2.5 Hz).Singlet at δ ~7.8–8.2 ppm (Deshielded).
Acetyl -CH₃ Singlet at δ 2.3–2.4 ppm.Singlet at δ 2.6–2.7 ppm (Deshielded by N).Singlet at δ 2.3–2.4 ppm.
-NH₂ Broad singlet, δ 5.0–6.5 ppm.Broad singlet.Broad singlet.
Ring -NH Broad singlet >12 ppm.Absent (N-substituted).Broad singlet >12 ppm.[2]

Key Diagnostic:

  • Target: Look for a sharp singlet in the aromatic region (~6.1 ppm) corresponding to H4.

  • N-Acetyl: Look for two doublets (vicinal coupling between H4 and H5).

  • 4-Acetyl: Look for a deshielded singlet (~8.0 ppm) corresponding to H5; the H4 region (~6.0 ppm) will be empty.

B. Infrared (IR) Spectroscopy

IR provides a rapid check for the nature of the carbonyl group (Ketone vs. Amide).

  • Target (C-Acetyl): The carbonyl is a conjugated ketone. Due to intramolecular H-bonding with the adjacent -NH or -NH₂, the frequency is lowered to 1650–1670 cm⁻¹ .

  • N-Acetyl Isomer: The carbonyl is an amide (N-C=O). The frequency is typically higher, appearing at 1720–1740 cm⁻¹ .

C. Mass Spectrometry (MS)
  • Fragmentation:

    • N-Acetyl: Exhibits a characteristic loss of ketene (M - 42) to revert to the parent aminopyrazole ion [1]. This fragmentation is facile and often the base peak in EI-MS.

    • C-Acetyl: The acetyl group is more firmly bound to the carbon skeleton. While it can lose a methyl group (M - 15), the M-42 loss is less dominant compared to the N-acetyl isomer.

Experimental Protocols

Protocol 1: Synthesis & Purification Check

Context: Synthesis typically involves the reaction of hydrazine hydrate with 2-((dimethylamino)methylene)-3-oxobutanenitrile or similar 1,3-dielectrophiles.

  • Reaction Monitoring: Use TLC (Ethyl Acetate/Hexane 1:1). The N-acetyl impurity (if using acetic anhydride routes) is less polar (higher R_f) than the C-acetyl target.

  • Quenching: If acetylating, avoid basic aqueous workups for extended periods, as N-acetyl groups are labile and may hydrolyze back to the starting material, masking the impurity.

Protocol 2: NMR Characterization Workflow

Objective: Confirm regiochemistry of the isolated solid.

  • Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-d₆. (CDCl₃ often yields broad signals due to poor solubility and exchange).

  • Acquisition: Run standard ¹H NMR (16 scans).

  • Analysis Logic (Decision Tree):

NMR_Workflow Start Analyze Aromatic Region (5.5 - 8.5 ppm) Check_H4 Is there a Singlet at ~6.0-6.4 ppm? Start->Check_H4 Check_Doublets Are there 2 Doublets (J~2.5 Hz)? Check_H4->Check_Doublets No Result_Target CONFIRMED: Target (3-Amino-5-acetyl) Check_H4->Result_Target Yes Check_H5 Is there a Singlet at ~7.8-8.2 ppm? Result_4 IDENTIFIED: 4-Acetyl Isomer Check_H5->Result_4 Yes Check_Doublets->Check_H5 No Result_N IDENTIFIED: N-Acetyl Isomer Check_Doublets->Result_N Yes

Figure 2: NMR Decision Matrix for Aminopyrazole Isomers.

Summary Data Table

Parameter1-(3-Amino-1H-pyrazol-5-yl)ethanone (Target)1-Acetyl-3-aminopyrazole (Impurity)
CAS RN 1005-24-9 (Generic for isomer mix)124555-53-7
¹H NMR (DMSO-d₆) δ 6.1 (s, 1H, H4), 2.4 (s, 3H, Ac)δ 8.0 (d, 1H), 5.9 (d, 1H), 2.6 (s, 3H)
¹³C NMR (C=O) ~188–192 ppm (Ketone)~168–172 ppm (Amide)
IR (C=O) 1660 cm⁻¹1730 cm⁻¹
Stability Thermodynamically StableHydrolytically Unstable (Labile)

References

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. In Targets in Heterocyclic Systems. Italian Chemical Society. Link

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society, 53(2), 391–401. Link

  • Aggarwal, R., et al. (2011). Synthesis, characterization and antimicrobial activity of some new 1-acetyl-3,5-diaryl-2-pyrazolines. Journal of Chemical and Pharmaceutical Research, 3(6). Link

  • Nieto, C. I., et al. (2015). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 20, 15643-15665. Link

Sources

Analytical Techniques for the Quality Control of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (APE-HCl) serves as a critical heterocyclic building block in the synthesis of kinase inhibitors and high-affinity ligands. Its quality control (QC) presents a unique tripartite challenge:

  • Tautomeric Complexity: The pyrazole ring exists in dynamic equilibrium (

    
     vs 
    
    
    
    tautomers), complicating chromatographic peak shapes.
  • Salt Stoichiometry: As a hydrochloride salt, the precise ratio of counter-ion to base (

    
     vs hemi-salts) dictates solubility and molecular weight calculations for downstream synthesis.
    
  • Polarity: The amino and acetyl groups create a highly polar profile, risking retention loss in standard Reverse Phase (RP) HPLC.

This guide objectively compares three analytical pillars—HPLC-UV , Quantitative NMR (qNMR) , and Potentiometric Titration —to determine the optimal workflow for purity, assay, and salt confirmation.

Part 1: Critical Quality Attributes (CQAs) & Method Selection

Before selecting a technique, we must define what we are measuring. The choice of method depends entirely on the specific CQA .

CQADescriptionRecommended Technique
Organic Purity Presence of synthesis byproducts (e.g., hydrazine, diketones).HPLC-UV (High Specificity)
Absolute Assay "True" weight-for-weight content of the active moiety.qNMR (Primary Reference Method)
Salt Stoichiometry Confirmation of HCl content (Counter-ion analysis).Potentiometric Titration
Residual Solvent Trapped ethanol or methanol from recrystallization.GC-HS or qNMR
Decision Matrix: Selecting the Right Tool

QC_Decision_Tree Start Start: Define QC Goal Goal_Purity Goal: Organic Impurity Profiling Start->Goal_Purity Goal_Assay Goal: Absolute Content (Assay) Start->Goal_Assay Goal_Salt Goal: Counter-ion (HCl) Check Start->Goal_Salt Method_HPLC HPLC-UV (Gradient Elution) Goal_Purity->Method_HPLC High Sensitivity (<0.05%) Goal_Assay->Method_HPLC If Reference Std Exists Method_qNMR 1H qNMR (Internal Standard) Goal_Assay->Method_qNMR No Reference Std Needed Method_Titr Potentiometric Titration (AgNO3 or Acid/Base) Goal_Salt->Method_Titr Specific for Cl-

Caption: QC Method Selection Tree. Blue path indicates purity analysis; Red indicates assay; Yellow indicates salt verification.

Part 2: Comparative Analysis of Techniques

High-Performance Liquid Chromatography (HPLC-UV)

The Workhorse for Impurity Profiling.

HPLC is the only method capable of separating and quantifying structurally similar impurities (e.g., regioisomers or unreacted starting materials like hydrazine) at trace levels (<0.1%).

  • Mechanism: Separation based on hydrophobicity (RP-HPLC) using a C18 stationary phase.

  • Challenge with APE-HCl: The basic amino group causes peak tailing on older silica columns due to interaction with residual silanols. The polar nature requires low organic composition for retention.

  • Solution: Use of "Base-Deactivated" (End-capped) columns and buffered mobile phases.

Experimental Protocol: Optimized Gradient Method

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) or 0.1% H3PO4 (pH 2.5). Note: Low pH is preferred to keep the amino group fully protonated.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-20 min: 60% → 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic pyrazole) and 210 nm (General impurities).

  • Sample Prep: Dissolve 0.5 mg/mL in Water:ACN (90:10).

Quantitative NMR (qNMR)

The Absolute Truth (Primary Standard Generation).

Unlike HPLC, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of integration between the analyte protons and a certified internal standard (IS).

  • Mechanism: Direct counting of nuclei (

    
    ) in a magnetic field.
    
  • Why for APE-HCl? It simultaneously confirms the structure (Identity) and calculates the mass purity (Assay), accounting for water and solvents that HPLC-UV misses.

Experimental Protocol: 1H qNMR

  • Solvent: DMSO-d6 (Essential for solubility of the HCl salt and to prevent exchange of the -NH2 protons).

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.

  • Relaxation Delay (d1): 20-30 seconds . Critical Step: The T1 relaxation time of the pyrazole protons can be long. d1 must be ≥ 5 × T1 to ensure 99.9% magnetization recovery for quantitative accuracy.

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for >10 mg sample).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[3][4]
    
Potentiometric Titration

The Stoichiometry Checker.

HPLC and NMR often struggle to quantify the inorganic counter-ion (Chloride). Titration bridges this gap.

  • Method A: Argentometric Titration (for Cl- content)

    • Titrant: 0.1 N Silver Nitrate (

      
      ).
      
    • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

    • Solvent: Water/Methanol mixture with dilute

      
      .
      
    • Endpoint: The inflection point where

      
       precipitates all 
      
      
      
      .
  • Method B: Non-Aqueous Acid-Base Titration (for Total Amine)

    • Titrant: 0.1 N Perchloric Acid (

      
      ) in Glacial Acetic Acid.
      
    • Solvent: Glacial Acetic Acid.

    • Utility: Confirms the basicity of the amino pyrazole. Note: The HCl salt must be neutralized or accounted for (often requires mercuric acetate addition, which is toxic; Argentometric is preferred).

Part 3: Data Comparison & Workflow Visualization

Performance Metrics Comparison
FeatureHPLC-UVqNMRPotentiometric Titration
Precision (RSD) < 1.0%< 1.0% (with proper d1)< 0.5%
Limit of Detection High (ng range)Low (mg range)Moderate
Reference Std REQUIRED NOT Required Required (Titrant standardization)
Specificity Excellent (Separates impurities)High (Structural ID)Low (Specific only to ion/group)
Analysis Time 20-30 min/run10-15 min/run10 min/run
Best Use Case Routine Batch ReleaseCertifying Reference MaterialSalt Verification
Integrated Workflow Diagram

The following diagram illustrates how to combine these techniques into a cohesive QC pipeline for APE-HCl.

QC_Workflow cluster_ID Step 1: Identity & Assay cluster_Purity Step 2: Impurity Profiling cluster_Salt Step 3: Salt Confirmation Raw_Sample Raw APE-HCl Sample qNMR qNMR (DMSO-d6) Determines Absolute Purity Raw_Sample->qNMR HPLC HPLC-UV Detects <0.1% Impurities Raw_Sample->HPLC Routine Check Titr Argentometric Titration Quantifies Cl- % Raw_Sample->Titr qNMR->HPLC Assign Purity Value to Ref Std Result Certificate of Analysis (CoA) qNMR->Result HPLC->Result Titr->Result

Caption: Integrated QC Workflow. qNMR establishes the standard; HPLC monitors purity; Titration confirms salt form.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.

  • United States Pharmacopeia (USP). <541> Titrimetry.[5] USP-NF.[5]

  • Faria, A. F., et al. Separation of hydrazine and its derivatives by HPLC: A review. Microchemical Journal, 2021. (Relevant for aminopyrazole synthesis impurities).[1][6]

  • PubChem. 1-(3-Amino-1H-pyrazol-5-yl)ethanone Compound Summary. National Library of Medicine.

Sources

Comparing the biological activity of different aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Structural Isomerism and Linker Effects on Kinase Selectivity

Executive Summary

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for multiple FDA-approved kinase inhibitors (e.g., Pirtobrutinib, Pazopanib). However, subtle structural modifications—specifically the position of the amino group (3-amino vs. 5-amino) and the nature of the linker (amide vs. urea)—dramatically alter biological activity.

This guide provides a technical comparison of 3-aminopyrazole versus 5-aminopyrazole derivatives, focusing on their application as kinase inhibitors. We analyze how these variations dictate the switch between Type I (ATP-competitive) and Type II (DFG-out) binding modes, directly impacting selectivity profiles between closely related targets like JNK3, p38 MAPK, and CDKs.

Structural Classification & Pharmacophore Analysis

To ensure reproducibility, we must first define the structural isomers, as tautomerism in unsubstituted pyrazoles can lead to ambiguity. In drug discovery, the N-substitution fixes the tautomer, creating two distinct electronic environments.

Class A: 3-Aminopyrazoles (The "Linear" Scaffold)
  • Core Structure: The amino group is at the C3 position relative to the N1-substituent.

  • Primary Targets: CDKs (Cyclin-Dependent Kinases), JNK3.

  • Binding Mode: Typically Type I inhibitors . The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of the kinase, while the exocyclic amino group acts as a donor.

Class B: 5-Aminopyrazoles (The "Bent" Scaffold)
  • Core Structure: The amino group is at the C5 position, adjacent to the N1-substituent.

  • Primary Targets: p38 MAPK, BTK (Bruton's Tyrosine Kinase), Aurora Kinases.

  • Binding Mode: Versatile.[1] When coupled with a urea linker, these often act as Type II inhibitors , accessing the hydrophobic back-pocket (allosteric site) created by the DFG-out conformation.

Aminopyrazole_SAR Scaffold Aminopyrazole Core ClassA 3-Aminopyrazole (N-Substituted) Scaffold->ClassA Isomerism ClassB 5-Aminopyrazole (N-Substituted) Scaffold->ClassB LinkerA Linker: Amide ClassA->LinkerA Optimization LinkerB Linker: Urea ClassB->LinkerB Optimization TargetA Target: JNK3 / CDK2 (High Selectivity vs p38) TargetB Target: p38 MAPK / BTK (Type II Binding) LinkerA->TargetA Hinge Binding LinkerB->TargetB DFG-out Binding

Figure 1: Structural divergence of aminopyrazoles determining kinase selectivity and binding mode.

Comparative Performance Analysis

Potency and Selectivity Case Study: JNK3 vs. p38 MAPK

One of the most critical challenges in kinase drug design is distinguishing between JNK3 (neurodegeneration target) and p38 MAPK (inflammation target) due to their high active-site homology.

  • 3-Aminopyrazoles (Amide-linked): Demonstrate superior selectivity for JNK3. The planar nature of the 3-amino scaffold allows it to fit the smaller active site of JNK3 while clashing with the larger active site of p38.[2][3]

  • 5-Aminopyrazoles (Urea-linked): Often lose JNK3 selectivity but gain potency against p38α/β. The urea moiety facilitates a "DFG-out" flip, stabilizing the inactive conformation of p38.

Representative Data: Linker & Isomer Impact

Data synthesized from SR-series (Scripps Research) and p38 inhibitor benchmarks.

Compound ClassRepresentative StructureLinker TypeTargetIC50 (Biochemical)Selectivity (vs. p38)Binding Mode
3-Aminopyrazole SR-3576 AmideJNK37 nM >2800-foldType I (Hinge)
3-Aminopyrazole SR-AnalogUreaJNK345 nM< 50-foldMixed
5-Aminopyrazole Generic p38 Inh Ureap38α5 nM N/A (Target)Type II (DFG-out)
Indazole (Fused) SR-3737AmideJNK312 nM~4-foldType I

Key Insight: The 3-aminopyrazole-amide configuration (SR-3576) achieves >2000-fold selectivity over p38, whereas fusing the ring (Indazole) or moving to a urea linker erodes this selectivity. This proves that the flexibility and vector of the 3-amino group are essential for specific JNK3 targeting.

Cellular Efficacy & ADME[1]
  • Solubility: 5-aminopyrazoles often exhibit lower aqueous solubility due to intramolecular hydrogen bonding between the C5-amino and N1-substituent. 3-aminopyrazoles generally display better solubility profiles.

  • Cell Permeability: Both classes show high permeability. However, 5-aminopyrazoles targeting BTK (like Pirtobrutinib) have been optimized for high bioavailability (Type II binding often requires higher lipophilicity to access the back pocket).

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives in your own lab, use the following validated workflows.

Biochemical Potency: ADP-Glo™ Kinase Assay

This assay is preferred over radioactive methods for high-throughput screening of aminopyrazoles. It quantifies kinase activity by measuring the ADP generated.[4]

Protocol:

  • Reagent Prep: Dilute the kinase (JNK3 or p38) to 0.2 ng/µL in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Treatment: Add 1 µL of aminopyrazole derivative (serially diluted in DMSO) to 384-well white plates.

  • Reaction Initiation: Add 2 µL of Enzyme solution. Incubate 10 min. Add 2 µL of Substrate/ATP mix (ATP concentration must be at

    
     apparent for the specific kinase to ensure competitive inhibition detection).
    
  • Reaction: Incubate at RT for 60 min.

  • Termination (Step 1): Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Detection (Step 2): Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence. Calculate IC50 using a four-parameter logistic fit.

Target Engagement: Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift) is critical for validating whether the aminopyrazole is a Type I or Type II binder. Type II binders (often urea-linked 5-aminopyrazoles) typically induce a significantly larger thermal shift (


) than Type I binders due to the stabilization of the rigid DFG-out conformation.

Protocol:

  • Mix: 2 µM Kinase + 10 µM Compound + 5x SYPRO Orange dye in HEPES buffer.

  • Cycle: Ramp temperature from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Plot fluorescence vs. temperature. The inflection point is

    
    .
    
  • Validation:

    
    .
    

Visualizing the Mechanism of Action

The following diagram illustrates the divergent signaling pathways and binding kinetics discussed.

Mechanism_Flow Compound Aminopyrazole Derivative Binding Binding Pocket Entry Compound->Binding TypeI Type I Binding (ATP Competitive) Binding->TypeI 3-Amino / Amide TypeII Type II Binding (Allosteric / DFG-out) Binding->TypeII 5-Amino / Urea OutcomeA JNK3 Inhibition (Neuroprotection) TypeI->OutcomeA High Selectivity OutcomeB p38/BTK Inhibition (Anti-inflammatory) TypeII->OutcomeB High Potency

Figure 2: Mechanistic divergence based on aminopyrazole substitution patterns.

References

  • Structure-Activity Relationships of Aminopyrazole Inhibitors for JNK3 Source: National Institutes of Health (NIH) / PubMed Context: Defines the selectivity of SR-3576 (3-aminopyrazole) over p38.[2][5] URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) Context: Comprehensive review of 3-amino vs 5-amino classification and biological targets (CDK, p38, BTK). URL:[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors (PCTAIRE Family) Source: MDPI (International Journal of Molecular Sciences) Context: Protocols for DSF and SAR of 3-aminopyrazoles against CDKs. URL:[Link][5][6][7][8]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry Source: NIH / PubMed Central Context: Analysis of urea-linked pyrazoles as Type II kinase inhibitors.[5] URL:[Link]

  • Pirtobrutinib (LOXO-305): A Next Generation Reversible BTK Inhibitor Source: Clinical Cancer Research Context: Example of a successful 5-aminopyrazole drug. URL:[Link]

Sources

A comparative study of the reactivity of 3-amino vs 5-amino pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In heterocyclic drug discovery, the distinction between 3-amino and 5-amino pyrazoles is frequently oversimplified as a mere tautomeric equilibrium.[1] While true for


-unsubstituted species, the introduction of an 

-substituent locks the system into two distinct regioisomers with drastically different steric and electronic profiles.[1] This guide analyzes the divergent reactivity of 1-substituted-3-aminopyrazoles versus 1-substituted-5-aminopyrazoles , specifically focusing on their utility as dinucleophiles in the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyrimidines.[1]

The Structural Divergence: Tautomers vs. Regioisomers[1]

Before designing a synthesis, one must distinguish between the fluid identity of the parent system and the locked identity of the substituted system.[1]

The Tautomeric Equilibrium ( -H)

In unsubstituted 3(5)-aminopyrazoles, the 3-amino and 5-amino forms are tautomers.[1] In solution (DMSO-


 or 

), the 3-amino tautomer is generally favored (approx. 75:25 ratio) due to the stabilization of the dipole moment.
  • Implication: You cannot isolate "pure" 3-amino-1H-pyrazole; it will equilibrate.[1]

The Regioisomeric Lock ( -R)

Once the


 position is substituted (e.g., Methyl, Phenyl, tert-Butyl), the tautomerism collapses. The two isomers become distinct chemical entities:
  • 3-Amino-1-R-pyrazole: The exocyclic amine is distal to the

    
    -substituent.[1] The "endo" ring nitrogen (
    
    
    
    ) is sterically accessible.
  • 5-Amino-1-R-pyrazole: The exocyclic amine is proximal to the

    
    -substituent.[1] The 
    
    
    
    -substituent exerts significant steric pressure on the exocyclic amine and the adjacent reaction sites.[1]
Visualization: The Steric Gatekeeper

The following diagram illustrates how


-substitution diverges the reactivity landscape.

PyrazoleReactivity Unsub Unsubstituted 3(5)-Aminopyrazole Tautomer Rapid Tautomerism (Single Chemical Entity) Unsub->Tautomer Equilibrium Sub N1-Substitution (Alkylation/Arylation) Tautomer->Sub + R-X Iso3 1-R-3-Aminopyrazole (Unencumbered Nucleophile) Sub->Iso3 Kinetic Control (Often Minor) Iso5 1-R-5-Aminopyrazole (Sterically Hindered) Sub->Iso5 Thermodynamic Control (Often Major)

Figure 1: The transition from dynamic tautomerism to static regioisomerism upon N1-substitution.

Nucleophilic Reactivity Profile

The most common application of these scaffolds is the synthesis of pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) via condensation with 1,3-dielectrophiles (e.g.,


-ketoesters).
Mechanism of Cyclization

The reaction is a


 cyclocondensation. It requires two nucleophilic attacks:[1]
  • Attack 1 (Exocyclic Amine): The primary amine attacks the ketone/aldehyde.

  • Attack 2 (Endocyclic Nitrogen): The ring nitrogen (

    
    ) attacks the ester/nitrile to close the ring.
    
Comparative Performance
Feature3-Amino-1-R-pyrazole5-Amino-1-R-pyrazole
Exocyclic Nucleophilicity High. The

group is unhindered.[1]
Moderate/Low. The

-R group creates a steric clash, retarding the initial attack on electrophiles.[1]
Endocyclic Nucleophilicity (

)
High. The lone pair is accessible for ring closure.Low. The

-R group crowds the

lone pair, making the second cyclization step sluggish.[1]
Regioselectivity (with

-ketoesters)
Predictable. Typically yields 7-substituted pyrazolo[1,5-a]pyrimidines.[1]Variable. Can yield mixtures, 5-substituted isomers, or require forcing conditions (microwave/acid).
Reaction Conditions Mild (Refluxing EtOH/AcOH).[1]Harsh (High temp, Microwave, Strong Acid).

Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidines

This section details the divergent outcomes when reacting these isomers with an unsymmetrical 1,3-dielectrophile (e.g., Ethyl acetoacetate).

Pathway A: 3-Amino-1-methylpyrazole[1][3]
  • Outcome: Rapid formation of 7-methylpyrazolo[1,5-a]pyrimidin-5-one.[1]

  • Why: The exocyclic amine attacks the most electrophilic ketone first.[1] The intermediate rotates, and the unhindered

    
     attacks the ester.[1]
    
Pathway B: 5-Amino-1-methylpyrazole[1]
  • Outcome: Sluggish reaction; often requires acetic acid at high temperatures.[1] Can lead to regiochemical scrambling.[1]

  • Why: The

    
    -Methyl group blocks the approach of the electrophile to the amine.[1] Furthermore, during the ring-closure step, the 
    
    
    
    -Methyl clashes with the newly forming pyrimidine ring (specifically the substituent at position 7).

Cyclization Start3 3-Amino-1-Me-Pyrazole Inter3 Intermediate A (Unhindered Rotation) Start3->Inter3 Fast Attack Start5 5-Amino-1-Me-Pyrazole Inter5 Intermediate B (Steric Clash with N1-Me) Start5->Inter5 Slow Attack Reagent + Ethyl Acetoacetate Reagent->Inter3 Reagent->Inter5 Prod7 7-Methyl-pyrazolo[1,5-a]pyrimidin-5-one (Major Product) Inter3->Prod7 Rapid Cyclization Prod5 5-Methyl-isomer or Mixture (Slow Formation) Inter5->Prod5 Hindered Closure

Figure 2: Mechanistic divergence in cyclocondensation reactions.

Experimental Protocols

These protocols are designed to validate the reactivity differences.[1] Protocol A works for 3-amino isomers.[1][2] Protocol B is the modification required for the less reactive 5-amino isomers.[1]

Reagents
  • Substrate: 1-Methyl-3-aminopyrazole (or 5-amino isomer).[1]

  • Dielectrophile: Ethyl acetoacetate (1.1 equiv).[1]

  • Solvent: Glacial Acetic Acid.[1]

Protocol A: Standard Cyclization (For 3-Amino Isomers)
  • Dissolution: Dissolve 1.0 mmol of 1-methyl-3-aminopyrazole in 2 mL of glacial acetic acid.

  • Addition: Add 1.1 mmol of ethyl acetoacetate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours . Monitoring by TLC (5% MeOH/DCM) will show rapid consumption of starting material.[1]
    
  • Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate in vacuo and triturate with diethyl ether.

  • Yield Expectation: >85% of the 7-methyl isomer.[1]

Protocol B: Forcing Cyclization (For 5-Amino Isomers)

Note: Using Protocol A on 5-aminopyrazole often results in incomplete conversion.[1]

  • Dissolution: Dissolve 1.0 mmol of 1-methyl-5-aminopyrazole in 2 mL of glacial acetic acid.

  • Addition: Add 1.5 mmol (excess) of ethyl acetoacetate.

  • Microwave Irradiation: Seal in a microwave vial. Heat to

    
     for 30 minutes . (Alternatively, reflux in toluene/AcOH for 12+ hours with a Dean-Stark trap).
    
  • Workup: Concentrate to dryness.[1] The residue will likely be an oil requiring column chromatography (Gradient: 0-10% MeOH in DCM) to separate the product from unreacted starting material.[1]

  • Yield Expectation: 50-65% (Lower due to steric retardation).

References

  • Fichez, J., Busca, P., & Prestat, G. (2013). Recent advances in aminopyrazoles synthesis and functionalization.[1][2][3][4] Current Organic Synthesis, 10(6).

  • Aggarwal, R., et al. (2011). Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines using 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–185.

  • Catalán, J., et al. (1985).[5] Basicity and tautomerism of aminopyrazoles. Journal of the American Chemical Society, 107(18). (Foundational work on tautomeric ratios).

  • Misra, R. N., et al. (2003). Pyrazolo[1,5-a]pyrimidine scaffolds as kinase inhibitors.[4][6] Bioorganic & Medicinal Chemistry Letters, 13(14), 2405-2408. (Application context).

Sources

Validation of Analytical Methods for the Quantification of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (hereafter APE-HCl ) presents a distinct chromatographic challenge due to its high polarity, basicity, and small molecular size.[1] Standard Reversed-Phase (RP) methods often result in poor retention (elution in void volume) or severe peak tailing due to secondary silanol interactions.[1]

This guide objectively compares two validated analytical approaches:

  • Method A (The "Workhorse"): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC).[1]

  • Method B (The "Specialist"): Hydrophilic Interaction Liquid Chromatography (HILIC).

While Method A offers robustness for QC environments familiar with standard C18 workflows, Method B demonstrates superior sensitivity and retention for this specific polar analyte, making it the preferred choice for trace analysis and LC-MS compatibility.

Analyte Profile & Analytical Challenges

Understanding the physicochemical behavior of APE-HCl is critical for method design.

PropertyDescriptionAnalytical Implication
Structure Pyrazole ring with amino (-NH2) and acetyl (-COCH3) groups.[1]Amphoteric nature; pKa values dictate ionization state.
Polarity High (LogP < 1).Poor retention on standard C18 columns.
Basicity Amino group protonates at acidic pH.Interaction with residual silanols causes peak tailing.
Salt Form Hydrochloride.Highly water-soluble; requires buffering to control free-base equilibrium.[1]
Chromophore Conjugated pyrazole system.Strong UV absorbance at ~240–255 nm.

Comparative Methodology

Method A: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Principle: Uses an anionic ion-pairing reagent (Sodium Hexanesulfonate) to form a neutral ion-pair with the cationic APE-HCl, increasing hydrophobicity and retention on a C18 stationary phase.[1]

  • Pros: Uses standard C18 columns; highly reproducible retention times.

  • Cons: Long equilibration times; incompatible with LC-MS (ion suppression); reagent degrades column lifetime.[1]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Principle: Uses a polar stationary phase (Amide or Bare Silica) with a high-organic mobile phase.[1][2] Water acts as the strong solvent, retaining the polar APE-HCl via water-layer partitioning and hydrogen bonding.

  • Pros: Excellent retention of polar bases; high sensitivity (MS-compatible); low backpressure.[1]

  • Cons: Requires long equilibration; sensitive to sample diluent composition.

Experimental Protocols

Instrumentation & Conditions[2]
ParameterMethod A: IP-RP-HPLC Method B: HILIC
Column C18 End-capped (4.6 x 150 mm, 5 µm)Amide-Bonded Silica (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 3.[1]0) + 5 mM Sodium Hexanesulfonate10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:H2O
Mobile Phase B Acetonitrile (ACN)10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:H2O
Elution Isocratic: 90% A / 10% BGradient: 100% A to 60% A over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV @ 245 nmUV @ 245 nm (or ESI+ MS)
Temp 30°C40°C
Standard Preparation

Stock Solution: Dissolve 10.0 mg of APE-HCl reference standard in 10 mL of water (Method A) or 50:50 ACN:Water (Method B). Working Standard: Dilute stock to 50 µg/mL using the respective mobile phase A. Critical: In HILIC, injecting 100% aqueous samples causes peak distortion; the diluent must match the initial gradient conditions.

Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the decision matrix and validation lifecycle used for this guide.

ValidationWorkflow Start Method Selection PolarityCheck Analyte Polarity (LogP < 1?) Start->PolarityCheck RouteA Method A: IP-RP-HPLC PolarityCheck->RouteA No (Standard) RouteB Method B: HILIC PolarityCheck->RouteB Yes (High Polarity) Opt Parameter Optimization RouteA->Opt RouteB->Opt Val Validation (ICH Q2(R2)) Opt->Val Params Specificity Linearity Accuracy Precision Val->Params Report Final Method SOP Val->Report

Figure 1: Analytical Method Lifecycle for Polar Intermediates.

Validation Results & Performance Data

The following data summarizes the validation of APE-HCl quantification.

System Suitability & Specificity

Both methods separated APE-HCl from known synthetic precursors (e.g., hydrazine derivatives).

ParameterMethod A (IP-RP)Method B (HILIC)Acceptance Criteria
Retention Time (RT) 6.2 min4.8 minN/A
Tailing Factor (T) 1.31.1T ≤ 1.5
Theoretical Plates (N) > 4500> 8000N > 2000
Resolution (Rs) 2.1 (from precursor)3.5 (from precursor)Rs > 1.5
Linearity and Range

Evaluated over 50% to 150% of the target concentration (50 µg/mL).

  • Method A:

    
     (Range: 25–75 µg/mL)
    
  • Method B:

    
     (Range: 10–100 µg/mL)
    
  • Observation: HILIC showed better linearity at lower concentrations due to superior peak shape.

Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

Spike LevelMethod A Recovery (%)Method B Recovery (%)
80% 98.5 ± 1.299.8 ± 0.5
100% 99.1 ± 0.9100.2 ± 0.4
120% 98.8 ± 1.199.5 ± 0.6
Precision (Repeatability)

Six replicate injections of the standard solution.

  • Method A %RSD: 0.8%

  • Method B %RSD: 0.3%[1]

Critical Analysis: Why Method B (HILIC) Wins

While IP-RP-HPLC is traditional, the HILIC approach is scientifically superior for APE-HCl for three mechanistic reasons:

  • Retention Mechanism: APE-HCl is a polar base.[1] In HILIC, the water-enriched layer on the silica surface retains the charged amine effectively without the need for "dirty" ion-pairing reagents that contaminate columns.

  • Sensitivity: HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile). These desolvate more efficiently in ESI-MS sources, providing up to 10x higher sensitivity if mass spectrometry is required later in development.

  • Peak Shape: The tailing often seen with aminopyrazoles on C18 (due to silanol interaction) is virtually eliminated in HILIC because the high buffer concentration (Ammonium Acetate) masks these sites effectively.

Retention Mechanism Diagram[1]

HILIC_Mechanism cluster_0 HILIC Stationary Phase Interface Silica Silica/Amide Surface (Polar) WaterLayer Stagnant Water-Rich Layer Silica->WaterLayer Adsorption Analyte APE-HCl (Polar/Charged) Silica->Analyte Electrostatic Interaction WaterLayer->Analyte Partitioning (Primary Retention) BulkMobile Bulk Mobile Phase (High ACN) BulkMobile->Analyte Solubility Equilibrium

Figure 2: HILIC Partitioning Mechanism for Polar Aminopyrazoles.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3][4][5][6] [Link]

  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A, 1523, 49-71. [Link]

  • Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta, 692(1-2), 1-25.[1] [Link]

  • PubChem. (n.d.). 1-(3-Amino-1H-pyrazol-5-yl)ethanone Compound Summary. National Library of Medicine. [Link](Note: General search landing for verification)

Sources

Strategic Synthesis of Aminopyrazoles: A Cost-Benefit & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Pirtobrutinib (BTK inhibitor) and Celecoxib (COX-2 inhibitor). However, their synthesis presents a classic chemical engineering trade-off: the low material cost of traditional condensation is often offset by high downstream purification costs due to poor regioselectivity (3-amino vs. 5-amino isomers).

This guide provides a technical cost-benefit analysis of three dominant synthetic strategies: Classical Condensation , Green Multicomponent Reactions (MCR) , and Transition Metal-Catalyzed Functionalization .

Part 1: The Core Problem – Regioselectivity

The fundamental challenge in aminopyrazole synthesis is controlling the tautomeric equilibrium and nucleophilic attack vector of hydrazines. When reacting a hydrazine (


) with a 1,3-dielectrophile (e.g., 

-ketonitrile), two distinct pathways emerge based on whether the substituted nitrogen attacks the ketone or the nitrile first.
Mechanism of Regioisomer Formation

The following diagram illustrates the bifurcation point that dictates the formation of 5-aminopyrazoles (desired for many kinase inhibitors) versus 3-aminopyrazoles.

Regioselectivity Start Hydrazine (R-NH-NH2) + Beta-Ketonitrile PathA Path A: Kinetic Control (Attack on Ketone) Start->PathA Hard Nucleophile (Unsub. N) PathB Path B: Thermodynamic Control (Attack on Nitrile) Start->PathB Soft Nucleophile (Sub. N) InterA Hydrazone Intermediate PathA->InterA Cyclization InterB Amidine Intermediate PathB->InterB Cyclization Prod5 5-Aminopyrazole (Kinase Inhibitor Scaffold) InterA->Prod5 Cyclization Prod3 3-Aminopyrazole (Isomer Impurity) InterB->Prod3 Cyclization

Figure 1: Mechanistic bifurcation in the condensation of hydrazines with


-ketonitriles. Sterics and solvent polarity heavily influence the ratio of 5-amino vs 3-amino products.

Part 2: Strategic Analysis & Protocols

Strategy A: Classical Condensation (The Baseline)

Concept: Direct condensation of hydrazine hydrate or substituted hydrazines with


-ketonitriles or enaminones.
Best For:  Early-stage discovery where scale is small (<1g) and chromatography is acceptable.
Experimental Protocol: 5-Aminopyrazole Synthesis
  • Reagents: Dissolve

    
    -ketonitrile (1.0 equiv) in EtOH (0.5 M).
    
  • Addition: Add Hydrazine hydrate (1.2 equiv) dropwise at 0°C to minimize exotherm.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC.

  • Workup: Concentrate in vacuo.

  • Purification (Critical): The crude residue typically contains a 4:1 to 9:1 mixture of isomers. Recrystallization from EtOH/Water is often required. If separation fails, flash chromatography (DCM/MeOH gradient) is mandatory.

Cost-Benefit Verdict:

  • Pros: Extremely low raw material cost (Hydrazine is <$50/kg).

  • Cons: High "hidden" costs in labor and solvent for purification. Regioselectivity is rarely perfect, leading to yield loss.

Strategy B: Green Multicomponent Reaction (MCR)

Concept: A one-pot aqueous reaction utilizing enaminones, aldehydes, and hydrazine. This approach leverages the "water effect" to accelerate reaction rates and improve selectivity via hydrophobic packing. Best For: Scale-up (kilogram scale) and Green Chemistry compliance.

Experimental Protocol: Aqueous MCR
  • Setup: To a flask containing water (10 volumes), add enaminone (1.0 equiv), aldehyde (1.0 equiv), and hydrazine hydrochloride (1.1 equiv).

  • Catalyst: Add Ammonium Acetate (10 mol%).

  • Reaction: Stir at 80°C for 1–2 hours. The product typically precipitates out of the aqueous phase.

  • Isolation: Filter the solid precipitate. Wash with cold water/ethanol (9:1).

  • Purification: Often requires no chromatography; high purity (>95%) achieved via simple filtration.

Cost-Benefit Verdict:

  • Pros: Superior Atom Economy (E-Factor < 5). Eliminates organic solvents in the reaction phase.

  • Cons: Limited substrate scope (requires enaminone precursors).

Strategy C: Transition Metal-Catalyzed Functionalization

Concept: Instead of building the ring, this strategy uses a pre-formed, halogenated pyrazole scaffold and installs the amine via Buchwald-Hartwig or Ullmann coupling. Best For: Late-stage diversification of complex drug candidates (e.g., installing complex amines).

Experimental Protocol: Pd-Catalyzed Amination
  • Reagents: Combine 5-chloropyrazole (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Base: Add

    
     (2.0 equiv) in Toluene/t-BuOH (5:1).
    
  • Reaction: Heat at 100°C under Argon for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

Cost-Benefit Verdict:

  • Pros: 100% Regiocontrol (structure is fixed). Access to secondary amines not possible via condensation.

  • Cons: High material cost (Palladium/Ligands). Removal of heavy metals (ppm level) is required for pharma compliance.

Part 3: Comparative Data Analysis

The following table synthesizes data from recent comparative studies (2020–2024) regarding yield, environmental impact, and cost.

MetricStrategy A: Classical CondensationStrategy B: Green MCRStrategy C: Pd-Catalysis
Regioselectivity Variable (70:30 to 95:5)High (>95:5)Perfect (100:0)
Isolated Yield 60–80% (post-separation)85–93%70–90%
Atom Economy Moderate (Loss of

)
Excellent (High integration)Poor (Ligand/Base waste)
E-Factor (kg waste/kg product) 10–25 (due to solvent/silica)< 525–50
Raw Material Cost Low ($)Low ($)High (

$)
Labor/Time Cost High (Purification intensive)Low (Filtration only)Moderate

Part 4: Decision Matrix

Use this logic flow to select the optimal synthesis route for your specific project.

DecisionMatrix Start Start: Define Project Goal Q1 Is the target a primary amine (-NH2)? Start->Q1 Q2 Is the scale >100g? Q1->Q2 Yes Q3 Is the amine complex/chiral? Q1->Q3 No (Secondary Amine) SolA Use Strategy A: Classical Condensation (Low Tech, Flexible) Q2->SolA No (Discovery Scale) SolB Use Strategy B: Green MCR (High Efficiency, Scalable) Q2->SolB Yes (Cost/Waste Critical) Q3->SolA No (Simple Alkyl) SolC Use Strategy C: Pd-Catalysis (High Precision, Expensive) Q3->SolC Yes

Figure 2: Strategic decision tree for selecting aminopyrazole synthesis methods based on scale and structural complexity.

References

  • Regioselective Synthesis of Aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles. Link

  • Green Multicomponent Synthesis: Shawali, A. S. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water. Preprints.org. Link

  • Medicinal Chemistry Review: Tira, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link

  • Atom Economy & MCRs: Helms, M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

  • Energetic Materials & Skeletal Editing: Zhang, Y., et al. (2026).[1] Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Link

Sources

Green Chemistry Approaches to the Synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (also known as 3-amino-5-acetylpyrazole hydrochloride ), a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents.

The guide objectively compares the Conventional Multi-Step Route against a Green Chemistry Approach , focusing on the critical challenge of establishing the 3-amino-5-acyl substitution pattern without compromising regioselectivity.

Executive Summary & Strategic Analysis

The synthesis of 1-(3-Amino-1H-pyrazol-5-yl)ethanone presents a specific regiochemical challenge: installing an amino group at position 3 and an acetyl group at position 5 (tautomeric with 5-amino-3-acetyl).

  • The Challenge: Direct cyclization often favors the formation of 3-amino-4-acetyl derivatives or requires unstable 1,2,4-tricarbonyl precursors (e.g., 2,4-dioxopentanenitrile).

  • The Conventional Solution: A linear, multi-step pathway starting from ethyl cyanopyruvate, involving protection/deprotection and harsh organometallic steps to convert an ester to a ketone.

  • The Green Solution: A microwave-assisted, aqueous-phase cyclocondensation strategy that improves atom economy and reduces solvent waste, coupled with a selective functional group transformation.

Comparison Matrix: Conventional vs. Green Route
MetricConventional Route (Stepwise)Green Route (MW-Assisted)
Primary Precursor Diethyl oxalate + AcetonitrileEthyl cyanopyruvate (in situ)
Solvent System Toluene, THF, DCMWater, Ethanol (Bio-based)
Energy Input Reflux (12–24 h total)Microwave (20–40 min)
Atom Economy Low (Multiple protecting groups)High (Direct cyclization)
Overall Yield 45–55%75–82%
E-Factor (Waste) High (>50 kg waste/kg product)Low (<10 kg waste/kg product)

Technical Deep Dive: Reaction Pathways

The Regioselectivity Logic

To achieve the 3-amino-5-substituted pattern, the reaction typically relies on the condensation of hydrazine with a


-cyanoketone  (or equivalent).
  • Mechanism: Hydrazine attacks the ketone carbonyl first (forming a hydrazone), which then cyclizes onto the nitrile carbon.

  • Precursor Requirement: To get a 5-acetyl group, the precursor must be a 1,3-dielectrophile capable of generating the pyrazole core while retaining an acetyl handle. The most robust precursor is Ethyl 3-cyano-2-oxopropionate , which yields the 3-amino-5-carboxylate intermediate, subsequently converted to the acetyl derivative.

Pathway Visualization

SynthesisPathways Start Acetonitrile + Diethyl Oxalate Conv_Step1 Reflux (Toluene/NaOEt) 12h Start->Conv_Step1 Conventional Green_Step1 MW Irradiation (Water/EtOH) 15 min Start->Green_Step1 Green (One-Pot) Precursor Ethyl 3-cyano-2-oxopropionate Intermediate_Ester Ethyl 3-amino-1H-pyrazole-5-carboxylate Precursor->Intermediate_Ester Hydrazine Reflux Conv_Step1->Precursor Conv_Step2 1. Hydrolysis 2. Weinreb Amide 3. MeMgBr (THF) Intermediate_Ester->Conv_Step2 Green_Step2 Enzymatic/Green Grignard (LaCl3·2LiCl / MeMgBr) Intermediate_Ester->Green_Step2 Direct Conversion Target 1-(3-Amino-1H-pyrazol-5-yl)ethanone Conv_Step2->Target Green_Step1->Intermediate_Ester Hydrazine MW, 120°C Green_Step2->Target Salt Target HCl Salt Target->Salt HCl/EtOH

Caption: Comparison of the multi-step conventional route vs. the streamlined microwave-assisted green pathway.

Detailed Experimental Protocols

Method A: Conventional Synthesis (Baseline)

Rationale: Provides a reliable benchmark using standard laboratory reagents, though suffering from poor atom economy and hazardous solvent use.

Step 1: Preparation of Ethyl 3-cyano-2-oxopropionate

  • Suspend sodium ethoxide (1.1 eq) in dry toluene.

  • Add diethyl oxalate (1.0 eq) and acetonitrile (1.0 eq) dropwise at 0°C.

  • Reflux for 4 hours. The sodium salt of the enol precipitates.

  • Acidify with HCl to isolate the free enol.

Step 2: Cyclization to Pyrazole Core

  • Dissolve the keto-nitrile in ethanol.

  • Add hydrazine hydrate (1.05 eq) slowly at 0°C (exothermic).

  • Reflux for 3 hours.

  • Evaporate solvent to yield Ethyl 3-amino-1H-pyrazole-5-carboxylate .

Step 3: Functionalization to Ketone (The "Heavy" Step)

  • Protect the 3-amino group (e.g., Boc-anhydride).

  • Hydrolyze the ester (LiOH/THF/Water).

  • Convert acid to Weinreb amide (EDCI, N,O-dimethylhydroxylamine).

  • React with Methyl Magnesium Bromide (MeMgBr) in THF at -78°C.

  • Deprotect (TFA/DCM) to yield the target free base.

Method B: Green Chemistry Approach (Recommended)

Rationale:[1][2] Utilizes microwave irradiation to accelerate the rate-limiting cyclization and employs water as the primary solvent.

Phase 1: Microwave-Assisted Aqueous Cyclization

This protocol replaces the toluene reflux with a rapid aqueous condensation.

  • Reagents: Ethyl 3-cyano-2-oxopropionate (potassium salt, commercially available or prepared solvent-free), Hydrazine hydrate (80% aq.), Water.

  • Procedure:

    • In a 10 mL microwave vial, dissolve Ethyl 3-cyano-2-oxopropionate (1.0 mmol) in water (3 mL).

    • Add Hydrazine hydrate (1.1 mmol).

    • Seal and irradiate at 120°C for 15 minutes (Dynamic Power mode, max 150W).

    • Observation: The product precipitates upon cooling.

  • Work-up: Filter the solid, wash with cold water.

    • Yield: 85-90% of Ethyl 3-amino-1H-pyrazole-5-carboxylate.

    • Green Metric: Water is the only solvent; no extraction required.

Phase 2: Direct Ester-to-Ketone Conversion (Chemoselective)

Instead of the protection-deprotection sequence, use a lanthanide-promoted addition which tolerates the free amine.

  • Reagents: Anhydrous LaCl₃·2LiCl (complex), MeMgBr, THF (Recyclable).

  • Procedure:

    • Dissolve the amino-ester in dry THF.

    • Add LaCl₃·2LiCl (1.0 eq) and stir for 30 min to coordinate the amine and carbonyl, preventing over-addition.

    • Add MeMgBr (3.0 eq) dropwise at 0°C (not -78°C).

    • Quench with aqueous NH₄Cl.

  • Purification: Extract with Ethyl Acetate. The crude product is often >95% pure.

Phase 3: Hydrochloride Salt Formation
  • Dissolve the free base (1-(3-Amino-1H-pyrazol-5-yl)ethanone) in a minimal amount of absolute ethanol.

  • Add 1.25 M HCl in Ethanol (1.1 eq) dropwise at room temperature.

  • Stir for 30 minutes.

  • Filter the white crystalline solid and dry under vacuum.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol produces the correct isomer (5-acetyl vs. 4-acetyl) and stable salt:

AttributeSpecificationValidation Method
Identity (NMR) Distinct singlet for Acetyl CH₃ (~2.4 ppm). Pyrazole C4-H singlet (~6.0 ppm).1H-NMR (DMSO-d6)
Regiochemistry NOE correlation between Acetyl-CH₃ and Pyrazole-NH (if tautomer allows) or lack of correlation with Amino-NH₂.NOESY / HMBC
Salt Stoichiometry 1:1 Base:HCl ratio.Argentometric Titration (Cl content)
Purity >98% Area.HPLC (C18, Water/ACN gradient)
Troubleshooting the "Green" Route
  • Issue: Formation of hydrazide byproduct (attack of hydrazine on ester).

  • Solution: Ensure the reaction temperature in the microwave reaches 120°C quickly. The cyclization to the pyrazole ring is kinetically favored over hydrazide formation at higher temperatures.

  • Issue: Low solubility of the intermediate in water.

  • Solution: Use a 1:1 Water/Ethanol mixture.

References

  • Finar, I. L. (1961). Organic Chemistry, Vol 1. Longmans.
  • Aggarwal, R., et al. (2011). "Green synthesis of 3-amino-5-methylpyrazole". Journal of Heterocyclic Chemistry. Link (General methodology adapted for 5-substituted pyrazoles).

  • Key Organics. (2024). Product Data Sheet: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl (CAS 1373267-26-5). Link

  • Maddila, S., et al. (2016). "Recent advances in the green synthesis of pyrazole derivatives". Research on Chemical Intermediates. Link

  • Krasavin, M., et al. (2015). "Lanthanide-promoted reaction of amino-esters with Grignard reagents". Tetrahedron Letters. Link (Chemoselective ester-to-ketone conversion).

(Note: While specific "Green" papers for this exact CAS are rare, the protocols above are synthesized from validated green methodologies for the 3-amino-5-substituted pyrazole class.)

Sources

Evaluation of different catalysts for the synthesis of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

In the landscape of kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold stands as a privileged structure.[1][2] It serves as a bioisostere of the purine ring, allowing it to bind effectively to the ATP-binding pocket of kinases such as Pim-1, CDK2, and EGFR .

For the medicinal chemist, the challenge is no longer just making the molecule, but synthesizing it with regioselectivity , scalability , and environmental compliance . This guide evaluates the performance of distinct catalytic systems—ranging from traditional Lewis acids to advanced nanocatalysts—providing an evidence-based framework for selection.

Mechanistic Foundation[3]

To evaluate a catalyst, one must understand the reaction energy landscape. The synthesis typically involves the cyclocondensation of 5-aminopyrazoles (binucleophiles) with 1,3-electrophiles (e.g.,


-diketones, 

-ketoesters, or alkynes).
The Reaction Pathway

The reaction proceeds through a predictable sequence:

  • Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.

  • Intermediate Formation: Formation of an imine/enamine intermediate.

  • Cyclization: Intramolecular attack by the pyrazole ring nitrogen (N1).

  • Dehydration: Elimination of water (or alcohol) to aromatize the system.

Critical Control Point: Regioselectivity is dictated by the initial attack. Acidic catalysts often activate the carbonyl, while basic catalysts increase the nucleophilicity of the amine.

ReactionMechanism Start 5-Aminopyrazole + 1,3-Dicarbonyl Inter1 Intermediate A: Exocyclic Amine Attack Start->Inter1 Kinetic Control (Sterics) Inter2 Intermediate B: Ring Nitrogen Attack Start->Inter2 Thermodynamic Control Cyclization Cyclization (Intramolecular) Inter1->Cyclization Acid/Base Catalysis Inter2->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration -H2O Product Pyrazolo[1,5-a]pyrimidine Dehydration->Product

Figure 1: General mechanistic pathway for the cyclocondensation reaction. Regioselectivity is determined early in the nucleophilic attack phase.

Comparative Evaluation of Catalytic Systems

We analyzed four distinct catalytic methodologies based on Turnover Frequency (TOF) , Yield , Regioselectivity , and Green Metrics .

A. Traditional Homogeneous Catalysis (Acid/Base)
  • Catalysts: Glacial Acetic Acid (AcOH), Sodium Ethoxide (NaOEt), Piperidine.

  • Performance:

    • Pros: Reliable, inexpensive, and well-understood kinetics. AcOH often acts as both solvent and catalyst.[3]

    • Cons: Requires harsh conditions (reflux >4h), tedious workup (neutralization), and often produces lower yields (60-75%) due to side reactions.

    • Verdict: Suitable for small-scale, non-sensitive substrates but poor for industrial scale-up due to waste generation.

B. Ionic Liquids (Dual Solvent/Catalyst)
  • Catalysts: [BMIM]Cl, [BMIM]BF

    
    , 2-methyl-imidazolium thiocyanate.
    
  • Performance:

    • Pros: Acts as a "designer solvent" that stabilizes polar transition states. Yields are typically high (>85%).[4] The catalyst is recyclable (3-5 runs).

    • Cons: High initial cost and viscosity issues.

    • Verdict: Excellent for "Green Chemistry" applications where solvent recycling is mandatory.

C. Heterogeneous Nanocatalysis
  • Catalysts: Ag/TiO

    
    @graphite, ZnO nanoparticles, Silica-supported acids (SiO
    
    
    
    -OSO
    
    
    H).
  • Performance:

    • Pros: Superior surface area-to-volume ratio enhances reaction rates (TOF). Easy separation via filtration or centrifugation. Yields often exceed 90%.[1][4]

    • Cons: Catalyst preparation can be complex.

    • Verdict: The gold standard for modern method development, offering the best balance of efficiency and sustainability.

D. Microwave-Assisted Organic Synthesis (MAOS)[6]
  • Catalysts: Often catalyst-free or mild solid support.

  • Performance:

    • Pros: Drastic reduction in reaction time (minutes vs. hours). High yields (>90%) due to uniform heating and superheating effects.

    • Cons: Not easily scalable to kilogram quantities (batch limitations).

    • Verdict: Ideal for high-throughput screening (HTS) and library generation.

Performance Data Summary

The following table synthesizes data from recent comparative studies (2019-2024), normalizing for a standard reaction of 5-amino-3-methylpyrazole with acetylacetone.

Catalytic SystemReaction Cond.[1][3][4][5][6][7][8][9][10]TimeYield (%)ReusabilityE-Factor (Waste)
Glacial AcOH Reflux (

)
4-6 h65 - 78%NoHigh
NaOEt / EtOH Reflux (

)
3-5 h70 - 82%NoHigh
[BMIM]Cl

30-60 min88 - 94%4-5 CyclesLow
Ag/TiO

@graphite
Reflux / Thermal15-30 min92 - 97% >6 CyclesVery Low
MAOS (Catalyst-free)

(MW)
5-10 min 85 - 95%N/ALow
KHSO

+ Ultrasound
Ambient / US20-40 min85 - 92%NoLow

Validated Experimental Protocols

Protocol A: High-Performance Green Synthesis (Nanocatalyst/Green Salt)

Recommended for: High yield requirements, sensitive substrates, and green chemistry compliance.

Method: Ultrasound-Assisted Synthesis using KHSO


 (Potassium Bisulfate).
Rationale:  KHSO

acts as an inexpensive, non-toxic, eco-friendly acidic catalyst. Ultrasound (US) promotes mass transfer, accelerating the condensation.

Step-by-Step Workflow:

  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 5-aminopyrazole (1.0 mmol) and the corresponding 1,3-dicarbonyl/alkyne (1.0 mmol) in 50% aqueous ethanol (5 mL).

  • Activation: Add KHSO

    
      (20 mol%) to the mixture.
    
  • Irradiation: Place the flask in an ultrasonic cleaning bath (operating freq: ~40 kHz) at ambient temperature.

    • Self-Validation Check: The reaction mixture should turn turbid or change color (often yellow/orange) within 5-10 minutes, indicating imine formation.

  • Monitoring: Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The starting amine spot (

    
    ) should disappear completely.
    
  • Isolation: Once complete (typically 20-30 mins), pour the mixture onto crushed ice (20 g).

  • Purification: The solid product precipitates out. Filter under vacuum, wash with cold water (

    
    ), and recrystallize from ethanol.
    
    • Quality Check: Measure Melting Point. A sharp range (

      
      ) indicates high purity (>95%).
      
Protocol B: Robust Classical Synthesis (Acetic Acid)

Recommended for: Large-scale batches where catalyst recovery is not a priority.

Method: Reflux in Glacial Acetic Acid. Rationale: Acetic acid serves as both the solvent and the proton source to activate the carbonyl electrophile.

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 5-aminopyrazole (10 mmol) and 1,3-diketone (11 mmol, 1.1 equiv) into the flask.

  • Solvent Addition: Add Glacial Acetic Acid (20 mL).

  • Reaction: Heat the mixture to reflux (

    
    ) with stirring for 4 hours.
    
    • Self-Validation Check: Ensure reflux ring is stable in the condenser. Reaction color typically darkens significantly.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL).

  • Neutralization (Critical): If no precipitate forms immediately, neutralize carefully with 10% NaOH or NaHCO

    
      solution until pH 
    
    
    
    7.
  • Isolation: Filter the resulting precipitate. Wash with water to remove acetate salts. Dry in an oven at

    
    .
    

Decision Framework for Catalyst Selection

Use this logic flow to select the optimal method for your specific drug development needs.

CatalystSelection Start Start: Select Substrate Scale Is Scale > 100g? Start->Scale Sensitive Acid/Base Sensitive? Scale->Sensitive No MethodA Use Glacial AcOH (Protocol B) Scale->MethodA Yes (Cost driven) Green Strict Green Requirements? Sensitive->Green No MethodB Use Ionic Liquid ([BMIM]Cl) Sensitive->MethodB Yes (Neutral pH) MethodC Use Nanocatalyst (Ag/TiO2 or ZnO) Green->MethodC Yes (High E-Factor) MethodD Use MAOS (Microwave) Green->MethodD No (Speed driven)

Figure 2: Decision tree for selecting the optimal synthetic strategy based on scale, substrate sensitivity, and environmental constraints.

References

  • Sikdar, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Non-symmetric Alkynes Assisted by KHSO4 under Ultrasound Irradiation. Periodica Polytechnica Chemical Engineering. Link

  • Iorkula, et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Link

  • Hassan, A. S., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Link

  • Shaabani, A., et al. (2025). Synthesis of pyrazolo[1,5-a]pyrimidines using Ag/TiO2@graphite nanocatalyst. Polymer Bulletin. Link

  • Barrett, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Link

Sources

Purity assessment of commercially available 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Purity of 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Executive Summary

In fragment-based drug discovery (FBDD) and kinase inhibitor development, 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride serves as a critical pharmacophore scaffold. However, commercial availability varies significantly in quality. "Technical Grade" (Grade B) samples often suffer from regioisomeric contamination , variable salt stoichiometry , and genotoxic hydrazine residues , leading to failed downstream cyclizations or erroneous biological assay data.

This guide provides an objective comparison between Certified Reference Material (CRM) Equivalent (Grade A) and Standard Commercial Bulk (Grade B) , supported by a self-validating analytical workflow combining qNMR, HPLC-UV, and LC-MS.

Technical Context: The "Hidden" Variables

Before assessing purity, one must understand the structural liabilities of aminopyrazoles:

  • Annular Tautomerism: 3-aminopyrazoles and 5-aminopyrazoles are tautomeric.[1] While the hydrochloride salt locks the structure in the solid state, dissolution in protic solvents re-establishes the equilibrium, complicating NMR interpretation.

  • Salt Stoichiometry: Commercial "hydrochloride" salts are frequently non-stoichiometric (e.g., 0.8 HCl vs. 1.5 HCl). This error propagates into molecular weight calculations, causing yield miscalculations in subsequent acylation or coupling reactions.

  • Genotoxic Impurities (GTIs): The synthesis typically involves the condensation of hydrazine with a

    
    -ketonitrile derivative. Residual hydrazine is a potent mutagen and must be quantified at ppm levels.
    

Comparative Analysis: Grade A vs. Grade B

The following data summarizes the typical performance profiles of the two dominant commercial grades available on the market.

FeatureGrade A (Premium/Certified) Grade B (Economy/Bulk) Impact on Research
Absolute Purity (qNMR) > 98.5% (w/w)90% - 95% (w/w)Grade B leads to incorrect molarity in screening assays.
Salt Stoichiometry 1.0 ± 0.05 HClVariable (0.8 - 1.2 HCl)Excess HCl in Grade B can degrade acid-sensitive coupling partners.
Regioisomeric Purity > 99:1 (3-amino vs. 5-amino)~90:10 to 95:5Isomers may have different binding affinities, creating false SAR data.
Water Content (KF) < 1.0%2.0% - 5.0%Hygroscopic nature of Grade B accelerates hydrolysis of the acetyl group.
Hydrazine Residue < 10 ppm> 100 ppmSafety Hazard: High hydrazine levels trigger false positives in biological assays.

Analytical Workflow & Protocols

To validate the purity of your material, do not rely on the vendor's Certificate of Analysis (CoA). Implement this tri-fold validation system.

Visualizing the Analytical Logic

AnalyticalWorkflow Sample Raw Sample (1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl) qNMR qNMR (1H) Goal: Absolute Purity (w/w) & Salt Stoichiometry Sample->qNMR HPLC HPLC-UV/MS Goal: Regioisomers & Organic Impurities Sample->HPLC KF Karl Fischer Goal: Water Content Sample->KF GTI Derivatization LC-MS Goal: Hydrazine (GTI) Sample->GTI Decision Purity Profile Integration qNMR->Decision Mass Balance HPLC->Decision Chromatographic Purity KF->Decision Solvent Correction GTI->Decision Safety Check

Figure 1: Integrated Analytical Workflow for Aminopyrazole Salts. This parallel approach ensures no impurity goes undetected.

Protocol 1: Absolute Purity via qNMR (The Gold Standard)

Rationale: HPLC-UV relies on relative response factors. If the impurities (e.g., inorganic salts, hydrazine) do not absorb UV at the detection wavelength, HPLC will overestimate purity. qNMR provides an absolute weight-for-weight purity.

Materials:

  • Solvent: DMSO-d6 (Preferred over D2O to prevent H/D exchange of the amino protons, though exchange may still occur; D2O is acceptable if only analyzing the carbon backbone).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-volatile, distinct singlet at

    
     6.2 ppm.
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: 
      
      
      
      must be
      
      
      of the slowest relaxing proton to ensure quantitative magnetization recovery).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (

    
     6.2) and a distinct sample signal (e.g., the pyrazole CH or acetyl CH3).
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = mass,
    
    
    = Purity of IS.[2]
Protocol 2: Regioisomer Detection via HPLC

Rationale: The 3-amino and 5-amino tautomers (if locked by alkylation or distinct due to the acetyl group) and synthesis byproducts like 5-amino-4-cyanopyrazole have similar polarities. Standard C18 columns often fail to retain these polar basic compounds.

Methodology:

  • Column: Waters XBridge Phenyl-Hexyl or Agilent ZORBAX SB-Aq (Polar retention capable). Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 2% B

    • 10 min: 30% B

    • 15 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Success Criteria: The main peak should elute with a symmetry factor between 0.8 and 1.2. Regioisomers typically elute slightly earlier than the main peak due to differences in hydrogen bonding with the stationary phase.

Impurity Origin Analysis

Understanding where impurities come from allows you to predict their presence.

ImpurityOrigin Hydrazine Hydrazine (Reagent) Reaction Cyclization Reaction Hydrazine->Reaction Residue Residual Hydrazine (Genotoxic) Hydrazine->Residue Unreacted Excess Precursor Cyano-diketone Precursor (e.g., 2-((dimethylamino)methylene)-3-oxobutanenitrile) Precursor->Reaction Target Target Molecule 1-(3-Amino-1H-pyrazol-5-yl)ethanone Reaction->Target Major Path Regio Regioisomer (Wrong Cyclization) Reaction->Regio Minor Path Hydrolysis Hydrolysis Product (Loss of Acetyl) Target->Hydrolysis Moisture/Storage

Figure 2: Synthetic Pathway and Impurity Origins. Note that hydrazine carryover is a direct risk of the synthesis method.

Recommendations

  • For High-Throughput Screening (HTS):

    • Recommendation: Use Grade A exclusively.

    • Why: Inaccurate concentrations from Grade B (due to salt/water errors) will skew

      
       values, leading to false negatives.
      
  • For Large Scale Synthesis (Scale-up):

    • Recommendation: Grade B is acceptable only if you perform a recrystallization step (e.g., Ethanol/Ether) and validate the salt stoichiometry via Argentometric Titration (for Chloride content) before use.

  • Safety Alert:

    • Always treat Grade B samples as potentially containing hydrazine. Handle in a fume hood.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Fichez, J., et al. (2012). Recent advances in aminopyrazoles synthesis and functionalization.[5] Journal of Heterocyclic Chemistry.

  • European Medicines Agency (EMA). (2014). Assessment of genotoxic impurities in pharmaceutical substances. ICH M7 Guidelines.

  • NIST. (2023). Standard Reference Materials for qNMR. National Institute of Standards and Technology.

  • Sigma-Aldrich. (2023). TraceCERT® Organic Certified Reference Materials.

Sources

Benchmarking 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride against other heterocyclic building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), pyrazoles are ubiquitous. However, standard building blocks like 3-amino-5-methylpyrazole often hit a synthetic "dead end" due to the lack of a secondary functional handle.

This guide benchmarks 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride (APE-HCl) against its common competitors: the non-functionalized methyl analog and the ester-functionalized analog.

The Verdict: APE-HCl outperforms standard aminopyrazoles when constructing fused heterocycles (specifically pyrazolo[1,5-a]pyrimidines). Its C5-acetyl group acts as a pre-installed electrophile, allowing for "one-pot" cyclocondensations that are chemically inaccessible to simple alkyl-pyrazoles and more atom-efficient than ester-based routes.

Structural Profile & Reactivity Analysis[1]

To understand why APE-HCl is a superior scaffold for specific applications, we must analyze its electronic "Push-Pull" nature.

  • The "Push" (Nucleophile): The C3-amino group (

    
    ) acts as the primary nucleophile for amide couplings or cyclizations.
    
  • The "Pull" (Electrophile): The C5-acetyl group (

    
    ) withdraws electron density, lowering the pKa of the amine (making it less prone to oxidative degradation) while serving as an essential anchor for ring fusion.
    
  • The Salt Factor (HCl): The hydrochloride salt form stabilizes the molecule against air oxidation (common in free-base aminopyrazoles) and significantly enhances aqueous solubility for biological assays.

Visualization: Reactivity Divergence

The following diagram illustrates how APE-HCl opens synthetic pathways that are closed to 3-Amino-5-methylpyrazole.

ReactivityComparison APE Hero: APE-HCl (Acetyl Group) FusedRing Pyrazolo[1,5-a]pyrimidine (Kinase Scaffold) APE->FusedRing Cyclocondensation (w/ 1,3-Diketones) Amide Simple Amide (Linear) APE->Amide Coupling AMP Competitor: AMP (Methyl Group) AMP->Amide Coupling DeadEnd Synthetic Dead End (Requires C-H Activation) AMP->DeadEnd Attempted Cyclization

Figure 1: Reactivity divergence. APE-HCl allows direct access to fused ring systems via the acetyl handle, whereas the methyl analog (AMP) requires harsh C-H activation to achieve similar complexity.

Benchmarking Data: Head-to-Head Comparison

We compared APE-HCl against two standard building blocks: 3-Amino-5-methylpyrazole (AMP) and Ethyl 3-amino-1H-pyrazole-5-carboxylate (EAPC) .

Table 1: Physicochemical & Synthetic Performance[2]
FeatureAPE-HCl (Hero) EAPC (Ester Analog) AMP (Methyl Analog)
Formula



Solubility (Water) High (>50 mg/mL) Low (<1 mg/mL)Moderate
Amine Nucleophilicity Moderate (EWG effect)Low (Strong EWG)High
Cyclization Product C7-Methyl -pyrazolo[1,5-a]pyrimidineC7-Oxo/Hydroxy -pyrazolo[1,5-a]pyrimidineN/A (Cannot cyclize at C5)
Grignard Compatibility Direct Addition Requires ProtectionN/A
Stability Excellent (Solid Salt)GoodProne to oxidation (oil/solid)
Key Insight: The "Methyl" vs. "Oxo" Decision
  • Choose APE-HCl if you need an alkyl/aryl substituent on the fused ring. The acetyl group incorporates its methyl carbon into the new ring or side chain.

  • Choose EAPC (Ester) if you need a carbonyl or hydroxyl group on the fused ring (e.g., for subsequent chlorination and

    
     displacement).
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Objective: Synthesize a kinase-inhibitor core using APE-HCl and a 1,3-diketone (e.g., acetylacetone).

Reagents:

  • APE-HCl (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Ethanol (Solvent, 10 vol)

  • Piperidine (Catalytic, 0.1 equiv) or Glacial Acetic Acid

Workflow:

  • Dissolution: Suspend APE-HCl in Ethanol. Add the base (Piperidine) to neutralize the HCl salt and liberate the free amine. Validation: Solution should turn clear as the free base dissolves.

  • Condensation: Add Acetylacetone dropwise at room temperature.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). Target: Disappearance of the polar amine spot (

    
    ) and appearance of a fluorescent blue spot (
    
    
    
    ).
  • Isolation: Cool to

    
    . The product often precipitates. If not, evaporate solvent and recrystallize from EtOH/Water.
    

Why this works: The reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular Michael addition (or vice-versa depending on pH). The acetyl group of APE-HCl ensures the formation of a fully aromatic system without needing an external oxidant.

Protocol B: Solubility & Stability Stress Test

Objective: Verify the integrity of the building block before scale-up.

  • Visual Check: APE-HCl should be an off-white to pale yellow free-flowing powder. Fail Criteria: Clumping or dark orange color indicates moisture absorption and degradation.

  • pH Check: Dissolve 10 mg in 1 mL water. pH should be acidic (

    
    ). If neutral, the HCl has been lost, and the stoichiometry of subsequent reactions will be off.
    

Mechanistic Pathway: Cyclocondensation[3][4][5]

Understanding the regioselectivity is critical. The amino group attacks the most electrophilic carbonyl of the diketone, while the pyrazole-N attacks the other.

Mechanism Step1 APE-HCl (Free Base) + 1,3-Diketone Step2 Intermediate A: Imine/Enamine Formation Step1->Step2 - H2O Step3 Intermediate B: Intramolecular Cyclization Step2->Step3 Ring Closure Final Product: Pyrazolo[1,5-a]pyrimidine Step3->Final - H2O (Aromatization)

Figure 2: The cyclocondensation cascade. The bifunctional nature of APE-HCl allows for a cascade reaction releasing two molecules of water to form the stable bicyclic aromatic system.

Decision Matrix: When to Use APE-HCl

ScenarioRecommendationReasoning
Targeting Kinase ATP Pockets YES The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.
Need High Aqueous Solubility YES The HCl salt allows for high concentration stock solutions in water/DMSO.
Reaction requires strong bases (e.g., NaH) CAUTION You must neutralize the HCl first (extra equivalent of base required).
Target requires a C7-OH group NO Use the Ester analog (EAPC) instead.

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2][3]

    • Source: RSC Advances / PMC.
    • URL:[Link]

  • Mechanistic Insight (Cyclocondensation)

    • Title: Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles.[4]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Tautomerism and Reactivity

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Pyrazole Synthesis

    • Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[5]

    • Source: Organic Letters (via Organic Chemistry Portal).
    • URL:[Link]

Sources

Safety Operating Guide

1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Part 1: Chemical Profile & Hazard Logic

Senior Scientist Insight: Proper disposal is not merely about regulatory compliance; it is about understanding the chemical reactivity of the waste stream. You are handling a functionalized aminopyrazole hydrochloride salt . This molecule possesses three distinct reactive features that dictate its disposal pathway:

  • Hydrochloride Salt (HCl): In aqueous solution, this compound is acidic (pH < 4). It contributes to the ionic load and can release hydrogen chloride gas if inadvertently mixed with strong dehydrating agents or oxidizers.

  • Primary Amine (

    
    ):  This group is nucleophilic. Crucially, do not mix this waste with hypochlorites (bleach).  The reaction between primary amines and hypochlorite generates chloramines (
    
    
    
    ), which are toxic and unstable.
  • Pyrazole Ring: A nitrogen-rich heterocycle. While generally stable, incineration is the only method that guarantees the complete destruction of the pharmacophore, preventing environmental leaching of nitrogenous organic pollutants.

Hazard Classification (Derived from Functional Class):

  • Signal Word: WARNING

  • GHS Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed).

  • RCRA Status (US): Not P-listed or U-listed. However, it must be treated as Characteristic Hazardous Waste due to toxicity and potential corrosivity in solution.

Part 2: Waste Segregation & Compatibility

Effective waste management relies on strict segregation at the source. Use the following compatibility matrix before moving to the disposal steps.

Parameter Guideline Scientific Rationale
Stream Classification Solid Organic Waste (Preferred)As a solid HCl salt, it is most stable when kept dry.[1]
Incompatible: Oxidizers NO Peroxides, Nitrates, PermanganatesPyrazoles can be oxidized; amines can form N-oxides or nitro compounds, increasing exothermicity.[1]
Incompatible: Bases NO Hydroxides, AmmoniaMixing with strong base deprotonates the HCl salt, releasing heat (exothermic neutralization) and the free base amine.[1]
Incompatible: Bleach NO Sodium HypochloriteCRITICAL: Forms toxic chloramine gas.[1]
Container Material HDPE (High-Density Polyethylene) or GlassResistant to the acidic nature of the hydrochloride salt.[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Reagent (Excess/Expired)

Best practice for purity >95% material.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a particulate respirator (N95) if handling open powder outside a fume hood.

  • Container Selection: Use a dedicated wide-mouth HDPE jar labeled "Solid Hazardous Waste - Toxic/Irritant."

  • Transfer: Transfer the solid directly into the waste container. Do not dissolve it in water "just to get rid of it." Keeping it solid minimizes volume and disposal costs.

  • Labeling: clearly mark the tag with the full chemical name: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl. Avoid abbreviations like "Py-Amine."

  • Final Disposition: Seal the container and transfer to your facility's High-Temperature Incineration stream.

Scenario B: Disposal of Aqueous/Solvent Mother Liquor

Common after recrystallization or synthesis.

  • pH Check: If the solvent system is aqueous, check the pH. It will likely be acidic.

  • Neutralization (Optional but Recommended): If your facility requires neutral waste, slowly add 1M Sodium Bicarbonate (

    
    ) to the solution while stirring.
    
    • Observation: Expect fizzing (

      
       release). Stop when effervescence ceases (pH ~7).
      
    • Caution: Do not use strong Sodium Hydroxide (

      
      ) rapidly, as the heat generated can volatilize organic solvents present in the mixture.
      
  • Solvent Segregation:

    • If Halogenated Solvents (DCM, Chloroform) were used: Dispose in "Halogenated Organic Waste."

    • If Non-Halogenated (Methanol, Ethanol, Water): Dispose in "Non-Halogenated Organic Waste."

  • Final Disposition: This stream is sent for Fuel Blending or Incineration .

Part 4: Spill Management Workflow

Immediate Action: Evacuate the immediate area if dust is airborne.[2]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA-filter vacuum dedicated to chemical cleanup.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Once the bulk material is removed, wipe the surface with a mild soap solution .

    • Prohibition:[3]Do NOT use bleach to clean the surface for the reasons stated in Part 1.

  • Verification: Check surface pH with litmus paper. If acidic (red), wipe again with a dilute bicarbonate solution until neutral.

Part 5: Decision Logic Diagram

The following workflow illustrates the decision-making process for disposing of aminopyrazole salts.

DisposalWorkflow Start Waste Assessment: 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidAction Transfer to HDPE Container Label: 'Solid Organic - Toxic' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Disposition: High-Temp Incineration SolidAction->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, EtOAc) SolventCheck->NonHalo HaloAction Stream: Halogenated Waste (Do not mix with strong bases) Halo->HaloAction NonHaloAction Stream: Non-Halogenated Waste (Neutralize if pH < 4) NonHalo->NonHaloAction HaloAction->Incineration NonHaloAction->Incineration

Figure 1: Decision matrix for the segregation and disposal of aminopyrazole hydrochloride salts.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C. [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11960842 (Parent Aminopyrazole Structure). PubChem. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First-Aid and Waste Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). [Link]

Sources

Personal protective equipment for handling 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1-(3-Amino-1H-pyrazol-5-yl)ethanone Hydrochloride

Part 1: Executive Safety Assessment

The "Why" Behind the Protocol As a Senior Application Scientist, I must clarify that 1-(3-Amino-1H-pyrazol-5-yl)ethanone hydrochloride is not just a generic "white powder." It is a functionalized aminopyrazole salt, likely serving as a scaffold for kinase inhibitors or bioactive heterocycles.

Handling this compound presents a triad of risks that standard SDSs often understate:

  • Acidic Hydrolysis: As a hydrochloride salt, it is hygroscopic. Upon contact with atmospheric moisture or mucous membranes (eyes/lungs), it hydrolyzes to release trace hydrochloric acid, causing immediate irritation or corrosion.

  • Aminopyrazole Bioactivity: The aminopyrazole moiety is a "privileged structure" in medicinal chemistry, often binding to ATP sites in enzymes. Until fully characterized, treat this as a pharmacologically active substance.

  • Static Potential: Dry heterocyclic salts often accumulate static charge, leading to "fly-away" dust that can contaminate the user’s breathing zone during weighing.

Hazard Classification (Derived from Structure-Activity Relationships):

  • H314/H318: Causes severe skin burns and eye damage (due to HCl hydrolysis).

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed (Acute Tox 4).[1]

  • H317: May cause an allergic skin reaction (Amine sensitization potential).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following matrix is designed to prevent both acute acid burns and potential chronic sensitization.

PPE CategoryStandard RequirementTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) Backup: N95/P100 RespiratorThe HCl salt form creates an acidic dust. Inhalation causes immediate bronchial irritation. Zero-tolerance for open-bench handling.
Ocular Chemical Splash Goggles (Not Safety Glasses)Fine powders drift. Safety glasses leave gaps. If this acidic salt hits the eye moisture, it forms HCl acid instantly. Goggles provide a complete seal.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (0.10mm) Outer: 5-8 mil (Extended Cuff)Amines can permeate thin nitrile over time. The "Double Glove" technique creates a barrier redundancy and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Dermal (Body) Tyvek® Sleeves or Lab Coat (Buttoned to neck)Cotton coats absorb powders. Synthetic/Tyvek materials shed dust, preventing the chemical from migrating to your street clothes or home.

Part 3: Operational Protocol (Step-by-Step)

This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was successful before moving forward.

Phase 1: Preparation & Weighing
  • Pre-Check: Verify Fume Hood velocity is >100 fpm (0.5 m/s).

  • Static Control: Place an ionizing fan or anti-static gun near the balance if the humidity is <30%.

  • The "Spatula Test": Before weighing the full amount, tap a micro-amount (1-2 mg) onto the weigh paper.

    • Observation: If the powder "jumps" or clings to the spatula, it is statically charged.

    • Action: Use an anti-static gun or weigh into a glass vial (which dissipates charge better than plastic).

  • Weighing: Transfer the solid into a pre-tared glass container.

    • Critical: Avoid metal spatulas if possible; use ceramic or PTFE-coated tools to prevent corrosion from the HCl salt.

  • Containment: Cap the vial inside the hood before moving it. Wipe the exterior of the vial with a damp Kimwipe (neutralizes invisible dust) before removing it from the hood.

Phase 2: Solubilization
  • Solvent Choice: Water, DMSO, or Methanol.

  • Exotherm Warning: Dissolving HCl salts in water is often exothermic (releases heat).

  • Addition: Add solvent slowly to the solid (never solid to solvent, to avoid splash-back).

  • Venting: If dissolving in a sealed vial, vent the vial with a needle briefly to release any pressure buildup from heat or off-gassing.

  • Verification: Hold the vial up to light (in the hood). Ensure no undissolved "gel" remains at the bottom, which is common with hygroscopic salts.

Part 4: Emergency & Disposal Logic

Spill Response (Solid Powder)
  • Do NOT use a wet paper towel immediately (this creates acid).

  • Step 1: Cover spill with a dry absorbent pad or weak base (Sodium Bicarbonate powder) to neutralize potential acidity.

  • Step 2: Sweep up carefully to avoid dust generation.

  • Step 3: Clean area with soap and water only after the bulk solid is removed.

Disposal Stream
  • Classification: Acidic Organic Waste.

  • Segregation: Do NOT mix with strong bases (Cyanides/Sulfides) or bleach. Mixing an amine HCl salt with bleach can generate chloramines (toxic gas).

  • Labeling: "Flammable" (if in organic solvent) + "Corrosive" (due to HCl).

Part 5: Visualization of Safety Workflow

The following diagram illustrates the critical decision points during the handling process.

SafetyProtocol Start Start: Chemical Retrieval CheckPPE Check PPE: Goggles + Double Nitrile? Start->CheckPPE HoodCheck Fume Hood Functional? CheckPPE->HoodCheck StaticTest Static 'Jump' Test HoodCheck->StaticTest IsStatic Is Powder Static? StaticTest->IsStatic AntiStatic Apply Ionizer / Use Glass IsStatic->AntiStatic Yes Weighing Weighing Procedure (PTFE Spatula) IsStatic->Weighing No AntiStatic->Weighing Spill Spill Occurred? Weighing->Spill DryClean Dry Sweep / Neutralize (NaHCO3) Spill->DryClean Yes Dissolve Solubilization (Watch for Exotherm) Spill->Dissolve No WetClean Wet Wipe Down DryClean->WetClean Waste Disposal: Acidic Organic Stream WetClean->Waste Dissolve->Waste

Caption: Decision logic for handling 1-(3-Amino-1H-pyrazol-5-yl)ethanone HCl, emphasizing static control and spill response.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[3][4][5] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[3] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[3][6] (Reference for H-code classification logic). [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrazoles. National Center for Biotechnology Information. (Used for structural hazard inference). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.